Product packaging for AZD7507(Cat. No.:CAS No. 1041852-85-0)

AZD7507

Cat. No.: B1666235
CAS No.: 1041852-85-0
M. Wt: 454.5 g/mol
InChI Key: CPDGCAFPSYOTGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

AZD7507 is a potent and selective CSF-1R inhibitor (32 nM cell activity), this compound is considered a promising compound as it retained the desired potency and oral pharmacokinetic properties of AZ683. Moreover, in a telemetry study in dogs given a single oral dose, there was no cardiovascular toxicity, no elevation of troponin related to the treatment, and no alteration in the ECG.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27FN6O3 B1666235 AZD7507 CAS No. 1041852-85-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-fluoro-4-methylanilino)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methoxycinnoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN6O3/c1-14-3-4-17(16(24)11-14)26-21-15-12-19(30-7-5-29(6-8-30)9-10-31)20(33-2)13-18(15)27-28-22(21)23(25)32/h3-4,11-13,31H,5-10H2,1-2H3,(H2,25,32)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDGCAFPSYOTGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C(N=NC3=CC(=C(C=C32)N4CCN(CC4)CCO)OC)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041852-85-0
Record name 1041852-85-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

AZD7507 discovery and development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and Development of AZD7507

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a potent and selective, orally bioavailable inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical kinase for the regulation, growth, and differentiation of macrophages. Developed by AstraZeneca, this compound emerged from a lead optimization program designed to improve upon earlier compounds by mitigating off-target effects, particularly cardiovascular toxicity. The therapeutic rationale for inhibiting CSF-1R is to deplete tumor-associated macrophages (TAMs), a key component of the tumor microenvironment (TME) that promotes tumor growth, angiogenesis, and immunosuppression. Preclinical studies in various cancer models, including pancreatic ductal adenocarcinoma (PDAC), have demonstrated that this compound effectively depletes TAMs, leading to tumor regression, enhanced anti-tumor T-cell response, and increased survival. This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical data, and experimental methodologies related to the development of this compound.

Discovery and Lead Optimization

The development of this compound was driven by the need for a CSF-1R inhibitor with an improved safety profile over its predecessors.[1][2]

  • Initial Lead Compound: The program began with AZ683, a potent and selective 3-amido-4-anilinoquinoline CSF-1R inhibitor. However, this compound was associated with significant cardiovascular liabilities, which were linked to off-target ion channel activity.[2]

  • Optimization Strategy: A focused lead optimization effort was undertaken to reduce the basicity and lipophilicity of the lead series, properties often associated with off-target pharmacology. This led to the exploration of a cinnoline chemical series.[2]

  • Identification of this compound: The cinnoline compound, referred to as cinnoline 31, retained the high potency against CSF-1R while demonstrating a significantly cleaner secondary pharmacology profile. This compound, later designated this compound, was selected as the clinical candidate due to its favorable balance of potency, selectivity, oral pharmacokinetics, and improved safety profile.[1][2]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the CSF-1R kinase.[3][4] The CSF-1R signaling pathway is fundamental to the function of the mononuclear phagocyte system.[5]

  • Target Engagement: In the TME, cancer cells and stromal cells secrete CSF-1, which binds to the CSF-1R on the surface of macrophages.[6]

  • Signal Transduction: This binding event triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain, activating downstream signaling cascades, including the PI3K/AKT and ERK pathways.[4][6] These pathways promote the survival, proliferation, and differentiation of macrophages, often polarizing them towards an immunosuppressive M2-like phenotype.[5][6]

  • Inhibition by this compound: this compound binds to the ATP-binding pocket of the CSF-1R kinase domain, preventing its phosphorylation and subsequent activation.[4][7]

  • Therapeutic Effect: By blocking this crucial signaling, this compound inhibits the survival and function of TAMs. This depletion of immunosuppressive macrophages within the TME enhances the anti-tumor immune response, notably by increasing T-cell activity, and directly impedes tumor growth.[3][8]

AZD7507_MoA cluster_signaling CSF-1R Signaling Pathway TumorCell Tumor Cell CSF1 CSF-1 (Ligand) TumorCell->CSF1 secretes TAM Tumor-Associated Macrophage (TAM) CSF1R CSF-1R CSF1->CSF1R binds Downstream Downstream Signaling (pERK, pAKT) CSF1R->Downstream Phosphorylation Macrophage_Survival Macrophage Survival, Proliferation, and Immunosuppression Downstream->Macrophage_Survival Promotes T_Cell Anti-Tumor T-Cell Response Macrophage_Survival->T_Cell Suppresses Tumor_Growth Tumor Growth and Survival Macrophage_Survival->Tumor_Growth Supports This compound This compound This compound->CSF1R Inhibits

Caption: Mechanism of action of this compound in the tumor microenvironment.

Preclinical Development

This compound underwent extensive preclinical evaluation to characterize its activity, pharmacokinetic profile, and safety.

In Vitro Studies
  • Kinase and Cellular Activity: this compound proved to be a potent and selective inhibitor of CSF-1R. In cell-based assays using bone marrow-derived macrophages (BMDMs), this compound effectively inhibited CSF-1 induced phosphorylation of CSF-1R and the downstream signaling protein ERK.[3][4] Furthermore, it induced apoptosis in CSF-1R-positive murine bone marrow cells, while having no effect on the proliferation or signaling of cancer cells that do not express CSF-1R, confirming its target specificity.[4]

In Vivo Studies
  • Pharmacokinetics: In rats, this compound demonstrated a favorable oral pharmacokinetic profile, with a bioavailability of 42% and an in vivo clearance of 7 mL/min/kg.[1]

  • Safety and Toxicology: A key success of the lead optimization program was the improved safety profile of this compound. In a 14-day rat dose-range finding study, it showed no significant cardiovascular toxicity.[1] This was further confirmed in 1-month toxicology studies in rats and dogs, where no treatment-related elevations in troponin or cardiac pathology were observed.[1] The IC50 value for the off-target canine L-type voltage-gated calcium channel was >20 µM, a significant improvement over the 3.5 µM for its predecessor, AZ-683.[1]

  • Efficacy in Pancreatic Cancer: In a genetically engineered mouse model of pancreatic ductal adenocarcinoma (KPC), this compound treatment led to the shrinkage of established tumors and a significant increase in overall survival.[3][8] This anti-tumor effect was associated with reduced cancer cell proliferation, increased cell death, and a marked depletion of F4/80+ TAMs in the tumor tissue.[3][9] The loss of macrophages also correlated with an enhanced T-cell immune response.[3][8]

  • Efficacy in Breast Cancer Xenografts: In MDA-MB-231 breast cancer xenografts, this compound treatment resulted in a dose-dependent depletion of F4/80+ macrophages within the tumors.[4]

Data Presentation

Table 1: Pharmacokinetic and Safety Profile of this compound

Parameter Species Value Source
Bioavailability Rat 42% [1]
In Vivo Clearance Rat 7 mL/min/kg [1]
L-type Ca2+ Channel IC50 Canine >20 µM [1]

| Cardiovascular Toxicity | Rat, Dog | No significant effects observed in 1-month studies |[1] |

Table 2: Summary of In Vivo Efficacy Studies

Cancer Model Key Findings Source
KPC (Pancreatic) Shrinkage of established tumors; Increased overall survival; Depletion of TAMs; Enhanced T-cell response. [3][8]

| MDA-MB-231 Xenograft (Breast) | Dose-dependent depletion of F4/80+ macrophages in tumors. |[4] |

Experimental Protocols

Western Blotting for Protein Phosphorylation

This protocol was used to assess the inhibition of CSF-1R signaling.[3][4]

  • Cell Culture and Treatment: Bone marrow-derived macrophages (BMDMs) are cultured in the presence of CSF-1 with varying concentrations of this compound.

  • Protein Extraction: After treatment, cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • Electrophoresis: Equal amounts of protein are separated by molecular weight using SDS-PAGE.

  • Transfer: Proteins are transferred from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated overnight at 4°C with primary antibodies against p-CSF1R, total CSF1R, p-ERK1/2, total ERK1/2, and a loading control like β-actin.

  • Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.

In Vivo Tumor Model Efficacy Study

This protocol outlines the general procedure for evaluating this compound in mouse models.[3][10]

  • Model Establishment: For xenograft models, human cancer cells (e.g., MDA-MB-231) are implanted subcutaneously into immunocompromised mice.[4] For genetic models like the KPC mouse, tumors develop spontaneously.[3]

  • Tumor Monitoring: Tumor growth is monitored regularly using calipers.

  • Treatment: Once tumors reach a predetermined size, mice are randomized into treatment groups and dosed with this compound (typically via oral gavage) or a vehicle control.

  • Efficacy Assessment: The primary endpoints are tumor growth inhibition and overall survival. Animal body weight is monitored as a measure of toxicity.

  • Pharmacodynamic Analysis: At the end of the study, tumors are harvested for analysis of immune cell populations by flow cytometry or immunohistochemistry (IHC) to confirm macrophage depletion.[9]

Flow Cytometry for Tumor-Infiltrating Macrophages

This protocol was used to quantify TAMs in harvested tumors.[9]

  • Tumor Digestion: Harvested tumors are mechanically dissociated and enzymatically digested (e.g., using collagenase and DNase) to create a single-cell suspension.

  • Cell Staining: The cell suspension is incubated with a cocktail of fluorescently-labeled antibodies against cell surface markers. For TAMs, this typically includes antibodies for CD45 (pan-leukocyte), CD11b (myeloid), and F4/80 (macrophage). A viability dye is included to exclude dead cells.

  • Data Acquisition: Samples are run on a flow cytometer to acquire data on tens of thousands of individual cells.

  • Data Analysis: A gating strategy is applied to identify the population of interest (e.g., Live -> CD45+ -> CD11b+ -> F4/80+ cells) and quantify their frequency as a percentage of total live or immune cells.

Development Workflow Visualization

AZD7507_Development cluster_discovery Discovery & Optimization cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Path Lead_ID Lead Compound ID (AZ683) Tox_ID Toxicity Identified (Cardiovascular) Lead_ID->Tox_ID Lead_Opt Lead Optimization (Cinnoline Series) Tox_ID->Lead_Opt Candidate_Sel Candidate Selection (this compound) Lead_Opt->Candidate_Sel In_Vitro In Vitro Studies (Potency, Selectivity, MoA) Candidate_Sel->In_Vitro Advance to Preclinical PK_Safety Pharmacokinetics & Safety Toxicology In_Vitro->PK_Safety In_Vivo In Vivo Efficacy (Tumor Models) PK_Safety->In_Vivo IND IND-Enabling Studies In_Vivo->IND Demonstrated Proof-of-Concept Clinical_Trials Clinical Trials

Caption: The discovery and development workflow for this compound.

References

AZD7507: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD7507 is a potent and selective, orally bioavailable inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical component in the regulation of macrophage differentiation and survival. By targeting CSF-1R, this compound presents a promising therapeutic strategy for modulating the tumor microenvironment and treating various cancers, particularly those with high macrophage infiltration. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental protocols related to this compound.

Chemical Structure and Properties

This compound is classified as an aniline and two-ring heterocyclic compound. Its detailed chemical information is provided below.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValue
IUPAC Name 4-({[4-({[2-(4-Fluorophenyl)-5-methylphenyl]amino}carbonyl)phenyl]amino}methyl)benzoic acid
Molecular Formula C23H27FN6O3
Molecular Weight 454.50 g/mol
CAS Number 1041852-85-0
SMILES String COC1=CC2=C(C=C1N3CCN(CCO)CC3)C(=C(N=N2)C(N)=O)NC4=C(F)C=C(C)C=C4
Solubility Soluble in DMSO (91 mg/mL, 200.22 mM)[1]
Appearance Light yellow to yellow solid

Pharmacology

This compound is a highly selective ATP-competitive inhibitor of CSF-1R kinase activity. Its primary mechanism of action involves blocking the phosphorylation of CSF-1R, which in turn inhibits downstream signaling pathways crucial for macrophage survival and proliferation.

Table 2: Pharmacological Profile of this compound

ParameterValueSpeciesAssay
IC50 (CSF-1R) 32 nM-Cell-based proliferation assay (3T3 cells)[2]
IC50 (hERG) >30 µMHumanIon channel assay
IC50 (NaV1.5) 26 µMHumanIon channel assay[2]
IC50 (Canine L-type Ca channel) >20 µMCanineIon channel assay[3]
In vivo Clearance 7 mL/min/kgRatPharmacokinetic study[3]
Oral Bioavailability 42%RatPharmacokinetic study[3]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by disrupting the CSF-1/CSF-1R signaling axis. This pathway is integral to the differentiation, proliferation, and survival of macrophages. In the tumor microenvironment, tumor-associated macrophages (TAMs) often promote tumor growth, angiogenesis, and metastasis. By inhibiting CSF-1R, this compound can deplete these pro-tumoral macrophages.

Upon binding of its ligand, CSF-1, the CSF-1R dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways, including the ERK/MAPK pathway. This compound, by competing with ATP for the kinase domain of CSF-1R, prevents this initial phosphorylation step, thereby blocking the entire downstream signaling cascade. This leads to apoptosis of CSF-1R-dependent cells, such as macrophages.

AZD7507_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1 CSF-1 Ligand CSF1R CSF-1R CSF1->CSF1R Binds pCSF1R Phosphorylated CSF-1R CSF1R->pCSF1R Autophosphorylation This compound This compound This compound->CSF1R Inhibits ERK ERK pCSF1R->ERK Activates pERK Phosphorylated ERK ERK->pERK Proliferation Macrophage Proliferation & Survival pERK->Proliferation Promotes

Caption: Mechanism of action of this compound on the CSF-1R signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Western Blot Analysis of CSF-1R Phosphorylation

This protocol is adapted from studies investigating the effect of this compound on CSF-1R and downstream ERK phosphorylation[1].

Experimental Workflow:

Western_Blot_Workflow Cell_Culture 1. Cell Culture & This compound Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer SDS_PAGE->Transfer Blocking 6. Membrane Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Signal Detection Secondary_Ab->Detection

Caption: General workflow for Western Blot analysis.

Materials:

  • Bone marrow-derived macrophages (BMDMs)

  • Recombinant CSF-1

  • This compound

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Anti-phospho-CSF-1R (Tyr723)

    • Anti-total-CSF-1R

    • Anti-phospho-ERK1/2 (Thr202/Tyr204)

    • Anti-total-ERK1/2

    • Anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Culture and Treatment: Culture BMDMs in appropriate media. Starve cells overnight and then pre-treat with varying concentrations of this compound for 1-2 hours. Stimulate the cells with recombinant CSF-1 (e.g., 50 ng/mL) for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions should be optimized, but a starting point is typically 1:1000.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000) for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the signal using an ECL reagent and an imaging system.

In Vivo Xenograft Studies in Pancreatic Cancer Models

The following protocol outlines a general procedure for evaluating the efficacy of this compound in a pancreatic ductal adenocarcinoma (PDAC) mouse model, based on published studies.

Experimental Workflow:

In_Vivo_Workflow Tumor_Implantation 1. Tumor Cell Implantation Tumor_Growth 2. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Treatment_Initiation 3. Treatment Initiation Tumor_Growth->Treatment_Initiation Treatment_Period 4. Treatment Period (e.g., 2-4 weeks) Treatment_Initiation->Treatment_Period Endpoint_Analysis 5. Endpoint Analysis Treatment_Period->Endpoint_Analysis

Caption: General workflow for in vivo xenograft studies.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • PDAC cell line (e.g., KPC cells)

  • Matrigel

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose in water)

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of PDAC cells (e.g., 1 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize mice into treatment and control groups.

  • Treatment Administration: Administer this compound orally at a specified dose and schedule (e.g., 100 mg/kg, twice daily). The control group receives the vehicle.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumor weight and volume are recorded. Tumors can be further processed for immunohistochemistry (e.g., staining for macrophage markers like F4/80 or CD68) or other molecular analyses.

Conclusion

This compound is a valuable research tool for investigating the role of macrophages in various pathological conditions, particularly in cancer. Its high potency and selectivity for CSF-1R, coupled with its oral bioavailability, make it a suitable candidate for both in vitro and in vivo studies. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting the CSF-1/CSF-1R signaling pathway with this compound.

References

AZD7507 Target Selectivity Profile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD7507 is a potent and orally bioavailable inhibitor of Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical kinase in the regulation, growth, differentiation, and survival of macrophages.[1] Developed by AstraZeneca, this compound was identified as a clinical candidate with a favorable off-target profile and good oral exposure, making it a promising therapeutic agent for oncology.[1] This document provides a comprehensive overview of the target selectivity profile of this compound, based on publicly available preclinical data. It is intended for researchers and professionals in the field of drug development seeking detailed technical information on this compound.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of CSF-1R.[2][3] By binding to the ATP pocket of the kinase, it blocks the phosphorylation of CSF-1R and its downstream signaling pathways, most notably the ERK pathway.[2][3] This inhibition of CSF-1R signaling leads to the depletion of tumor-associated macrophages (TAMs), which are implicated in the poor prognosis of various cancers.[1] The reduction of TAMs in the tumor microenvironment can lead to a more robust anti-tumor immune response.[2][3]

Quantitative Target Selectivity Profile

While a comprehensive kinase selectivity panel for this compound against a broad range of kinases is not publicly available, the existing data demonstrates its high potency for CSF-1R and a favorable selectivity profile against several key off-targets.

Primary Target Activity
TargetAssay TypeMetricValue (nM)
CSF-1RCell-based proliferation assay (3T3 cells)IC5032
Off-Target Activity

This compound was developed as an optimized analogue of a preceding compound, AZ-683, with a focus on reducing off-target activities and improving its toxicity profile.[1]

TargetAssay TypeMetricValue (µM)
hERGNot SpecifiedIC50>30
NaV1.5Not SpecifiedIC5026
L-type voltage-gated calcium channelCanine L-type voltage-gated calcium channel assayIC50>20

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by this compound and the general experimental workflows used in its preclinical characterization.

This compound Mechanism of Action: CSF-1R Signaling Pathway

AZD7507_Mechanism_of_Action cluster_membrane Cell Membrane CSF1R CSF-1R pCSF1R p-CSF-1R CSF1R->pCSF1R Phosphorylation CSF1 CSF-1 CSF1->CSF1R Binds This compound This compound This compound->CSF1R Inhibits ERK ERK pCSF1R->ERK Activates pERK p-ERK ERK->pERK Phosphorylation Macrophage_Survival Macrophage Survival, Proliferation, Differentiation pERK->Macrophage_Survival Promotes

Caption: this compound inhibits CSF-1R phosphorylation and downstream signaling.

General Experimental Workflow for this compound Characterization

AZD7507_Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Kinase_Assay Kinase Activity/Binding Assays Cell_Prolif_Assay Cell-Based Proliferation Assay (e.g., 3T3-CSF-1R) Western_Blot Western Blot (p-CSF-1R, p-ERK) Flow_Cytometry_Apoptosis Flow Cytometry (Apoptosis) PK_Studies Pharmacokinetic Studies (Rat) Tumor_Models Xenograft Tumor Models IHC Immunohistochemistry (Macrophage infiltration) Tumor_Models->IHC Flow_Cytometry_TAMs Flow Cytometry (TAM quantification) Tumor_Models->Flow_Cytometry_TAMs This compound This compound This compound->Kinase_Assay Determine Potency & Selectivity This compound->Cell_Prolif_Assay Assess Cellular Activity This compound->Western_Blot Confirm Target Engagement This compound->Flow_Cytometry_Apoptosis Evaluate Apoptotic Induction This compound->PK_Studies Determine Oral Bioavailability This compound->Tumor_Models Evaluate Anti-Tumor Efficacy

Caption: Preclinical evaluation workflow for this compound.

Experimental Protocols

The following are descriptions of the key experimental methodologies used in the preclinical assessment of this compound, based on published literature. Specific details such as antibody concentrations and incubation times are not consistently available in the source materials.

Western Blotting for CSF-1R and ERK Phosphorylation
  • Objective: To determine the effect of this compound on CSF-1 induced phosphorylation of CSF-1R and downstream ERK in bone marrow-derived macrophages (BMDMs).[2][3]

  • Methodology:

    • BMDMs are cultured in the presence or absence of CSF-1 and varying concentrations of this compound.

    • Following treatment, cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • Membranes are blocked and then incubated with primary antibodies specific for phosphorylated CSF-1R (e.g., Tyr723), total CSF-1R, phosphorylated ERK1/2 (e.g., Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin).

    • After washing, membranes are incubated with appropriate secondary antibodies.

    • Protein bands are visualized using a suitable detection method.[2][3]

Cell Viability and Proliferation Assays
  • Objective: To assess the inhibitory effect of this compound on the proliferation of CSF-1 dependent cells.

  • Methodology (WST-1 Assay):

    • Cells (e.g., bone marrow cells or 3T3 cells engineered to express CSF-1R) are seeded in 96-well plates.[2][3]

    • Cells are treated with a range of this compound concentrations in the presence of CSF-1.[2][3]

    • After a defined incubation period (e.g., 3 and 7 days), a WST-1 reagent is added to each well.[2][3]

    • The absorbance, which is proportional to the number of viable cells, is measured using a microplate reader.

    • IC50 values are calculated from the dose-response curves.

Flow Cytometry for Macrophage Quantification
  • Objective: To quantify the depletion of tumor-associated macrophages (TAMs) in in vivo tumor models following this compound treatment.

  • Methodology:

    • Tumors from vehicle- or this compound-treated mice are harvested and dissociated into single-cell suspensions.

    • Cells are stained with fluorescently labeled antibodies against immune cell markers, such as CD45 (pan-leukocyte marker), CD11b (myeloid marker), and F4/80 (macrophage marker).

    • Stained cells are analyzed using a flow cytometer to identify and quantify the percentage of TAMs (e.g., CD45+CD11b+F4/80+ cells) within the total immune cell population.

Immunohistochemistry (IHC)
  • Objective: To visualize and quantify the presence of macrophages in tumor tissue.

  • Methodology:

    • Tumor tissues are fixed, embedded in paraffin, and sectioned.

    • Tissue sections are deparaffinized and rehydrated.

    • Antigen retrieval is performed to unmask the target epitope.

    • Sections are incubated with a primary antibody against a macrophage marker (e.g., F4/80).

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied.

    • A chromogenic substrate is added to develop a colored precipitate at the site of the antigen.

    • Sections are counterstained and mounted for microscopic examination.

    • The number of stained cells or the stained area is quantified.

Conclusion

This compound is a potent and selective inhibitor of CSF-1R with a promising preclinical profile. Its mechanism of action, centered on the depletion of tumor-associated macrophages, has shown anti-tumor activity in preclinical models. While a comprehensive public kinase selectivity panel is not available, the existing data indicates a favorable selectivity profile. The experimental methodologies outlined in this guide provide a basis for understanding the preclinical characterization of this compound and can serve as a reference for researchers in the field. Further investigation into its broader kinase selectivity would provide a more complete understanding of its pharmacological profile.

References

AZD7507: An In-Depth Technical Guide to In Vitro Cellular Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cellular activity of AZD7507, a potent and highly selective ATP-competitive inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). The data and methodologies presented are collated from preclinical studies to serve as a valuable resource for researchers in oncology and drug development.

Core Mechanism of Action

This compound functions as a selective inhibitor of CSF1R, a receptor tyrosine kinase crucial for the differentiation, proliferation, and survival of macrophages.[1] By targeting CSF1R, this compound aims to modulate the tumor microenvironment, which is often rich in tumor-associated macrophages (TAMs) that can promote cancer progression.[1][2] Preclinical studies have demonstrated its potential in treating cancers where TAMs play a significant role, such as pancreatic ductal adenocarcinoma (PDAC).[2][3]

Quantitative In Vitro Activity

The following tables summarize the key quantitative data on the in vitro cellular activity of this compound.

Table 1: Inhibition of CSF1R Signaling in Bone Marrow-Derived Macrophages (BMDMs)

ParameterCell TypeTreatment ConditionsResultReference
pCSF1R (Tyr697 & Tyr807)BMDMsCSF1 stimulation with varying this compound concentrationsInhibition of CSF1-induced phosphorylation[4]
pERK1/2 (Thr202/Tyr204)BMDMsCSF1 stimulation with varying this compound concentrationsBlockade of downstream ERK activation[4]

Table 2: Effects on Cell Viability and Apoptosis

AssayCell TypeTreatment DurationKey FindingsReference
Cell Growth (WST-1 Assay)CSF1-stimulated bone marrow cells3 and 7 daysDose-dependent decrease in cell viability[4]
Apoptosis (Annexin V Staining)CSF1R-positive BMDMs7 daysInduction of apoptosis[4]
Cell ProliferationMurine PDAC cells (CSF1R negative)Not specifiedNo effect on proliferation[4]

Table 3: Off-Target Activity

AssayTargetIC50Reference
Canine L-type voltage-gated calcium channel assayL-type voltage-gated calcium channel> 20 µM[1]

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

AZD7507_Signaling_Pathway CSF1 CSF1 CSF1R CSF1R CSF1->CSF1R pCSF1R pCSF1R (Tyr697, Tyr807) CSF1R->pCSF1R Phosphorylation This compound This compound This compound->CSF1R Inhibition ERK ERK1/2 pCSF1R->ERK pERK pERK1/2 (Thr202/Tyr204) ERK->pERK Phosphorylation Proliferation Macrophage Proliferation & Survival pERK->Proliferation

Figure 1: this compound Inhibition of the CSF1R Signaling Pathway.

Western_Blot_Workflow start BMDMs Cultured with CSF1 & this compound lysate Protein Lysate Extraction start->lysate sds_page SDS-PAGE lysate->sds_page transfer Transfer to Membrane sds_page->transfer probing Antibody Probing (pCSF1R, pERK, etc.) transfer->probing detection Detection & Analysis probing->detection

Figure 2: Experimental Workflow for Western Blot Analysis.

Cell_Viability_Apoptosis_Workflow cluster_viability Viability Assay cluster_apoptosis Apoptosis Assay start Bone Marrow Cells/BMDMs Cultured with CSF1 & this compound wst1 WST-1 Assay start->wst1 annexin Annexin V & Viability Dye Staining start->annexin readout_v Colorimetric Readout wst1->readout_v flow Flow Cytometry Analysis annexin->flow

Figure 3: Workflow for Cell Viability and Apoptosis Assays.

Detailed Experimental Protocols

Western Blotting for CSF1R and ERK Phosphorylation
  • Cell Culture and Treatment: Bone marrow-derived macrophages (BMDMs) were cultured in the presence of either media alone or CSF1.[4] Varying concentrations of this compound were added to the CSF1-stimulated cells.[4]

  • Protein Extraction: Following treatment, protein lysates were extracted from the BMDMs.[4]

  • Electrophoresis and Transfer: The protein lysates were subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to separate proteins by size. The separated proteins were then transferred to a membrane.

  • Immunoblotting: The membrane was probed with primary antibodies specific for phosphorylated CSF1R (pCSF1R at Tyr697 and Tyr807), total CSF1R, phosphorylated ERK1/2 (pERK1/2 at Thr202/Tyr204), total ERK1/2, and β-actin (as a loading control).[4]

  • Detection and Analysis: Following incubation with appropriate secondary antibodies, the protein bands were visualized and quantified to determine the effect of this compound on CSF1R and ERK1/2 phosphorylation.[4]

WST-1 Cell Growth Assay
  • Cell Culture: Bone marrow cells were cultured in the presence of CSF1.[4]

  • Treatment: The cells were treated with a range of this compound concentrations for 3 and 7 days.[4]

  • Assay Procedure: The WST-1 colorimetric assay was used to assess cell growth. This assay measures the metabolic activity of viable cells.

  • Data Analysis: The percentage viability of the treated cells was calculated relative to untreated controls.[4] Data were represented as the mean ± standard error of the mean (SEM) from at least three independent experiments.[4]

Annexin V Apoptosis Assay
  • Cell Culture and Treatment: CSF1R-positive BMDMs were cultured for 7 days in the presence of CSF1 and varying concentrations of this compound.[4]

  • Staining: The cells were stained with Annexin V and a membrane viability dye (FVD).[4] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. The viability dye distinguishes between live, apoptotic, and necrotic cells.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of necrotic (Annexin V+, FVD+, CSF1R+) cells.[4]

Summary of In Vitro Effects

The in vitro studies of this compound demonstrate its potent and selective inhibition of CSF1R kinase activity.[4] This inhibition leads to a blockade of downstream signaling through the ERK pathway.[4] Consequently, this compound induces apoptosis in CSF1R-positive cells, such as bone marrow-derived macrophages, while having no direct effect on the proliferation of cancer cells that lack CSF1R expression.[4] These findings highlight the targeted mechanism of this compound and its potential for modulating the tumor microenvironment by depleting TAMs. Furthermore, this compound exhibits a favorable off-target profile, with significantly reduced activity against other kinases and ion channels compared to earlier generation CSF1R inhibitors.[1][5]

References

AZD7507 Preclinical Studies: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD7507 is a potent and selective, orally bioavailable inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical kinase in the regulation of macrophage proliferation, differentiation, and survival.[1] Tumor-associated macrophages (TAMs) are implicated in the poor prognosis of various cancers, making CSF-1R an attractive therapeutic target.[1] this compound was developed through the optimization of a preceding compound, AZ-683, to mitigate off-target activities and improve its toxicological profile.[1][2] This document provides a comprehensive overview of the preclinical studies of this compound, detailing its mechanism of action, pharmacokinetic properties, and anti-tumor efficacy with a focus on quantitative data and experimental methodologies.

Mechanism of Action

This compound is an ATP-competitive inhibitor of CSF-1R kinase activity.[3][4] By binding to the ATP pocket of the receptor, it blocks the downstream signaling cascade initiated by the binding of its ligand, CSF-1. This inhibition prevents the autophosphorylation of CSF-1R and the subsequent activation of pathways such as the MAPK/ERK pathway.[3][4][5] The ultimate effect is the depletion of macrophages in the tumor microenvironment, which has been shown to reduce tumor growth, decrease immunosuppression, and enhance anti-tumor immune responses.[3][5]

Signaling Pathway

The binding of CSF-1 to its receptor, CSF-1R, induces receptor dimerization and autophosphorylation of specific tyrosine residues. This activates downstream signaling pathways, including the MAPK/ERK pathway, which promotes macrophage survival, proliferation, and differentiation. This compound blocks this cascade by inhibiting the initial CSF-1R phosphorylation.

AZD7507_Mechanism_of_Action cluster_membrane Cell Membrane CSF1R CSF-1R ERK ERK CSF1R->ERK Activates CSF1 CSF-1 CSF1->CSF1R Binds This compound This compound This compound->CSF1R Inhibits pERK pERK ERK->pERK Phosphorylation Macrophage_Survival Macrophage Survival & Proliferation pERK->Macrophage_Survival Promotes

Figure 1: this compound inhibits CSF-1R signaling.

Pharmacokinetics

This compound has demonstrated a favorable oral pharmacokinetic profile in preclinical animal models.

ParameterSpeciesValueCitation
BioavailabilityRat42%[1]
In Vivo ClearanceRat7 mL/min/kg[1]

In Vitro Studies

Kinase Inhibition

This compound is a potent and highly selective inhibitor of CSF-1R kinase activity.[3][4]

AssayCompoundIC50Citation
Canine L-type voltage-gated calcium channelThis compound> 20 µM[1]
Canine L-type voltage-gated calcium channelAZ-6833.5 µM[1]
Cellular Assays
  • Inhibition of CSF-1R Phosphorylation: Western blotting analysis confirmed that this compound inhibits CSF-1-induced phosphorylation of CSF-1R in primary bone marrow-derived cells/monocytes.[3][4][5]

  • Inhibition of Downstream Signaling: this compound effectively blocks the downstream activation of ERK (pERK1/2) in response to CSF-1 stimulation in bone marrow-derived macrophages (BMDMs).[3][4][5]

  • Effect on Cell Viability: this compound induced apoptosis in CSF-1R-positive wild-type murine bone marrow cells.[3][4][5] However, it did not affect the viability of cells already differentiated from bone marrow in the presence of CSF-1.[3][4][5] Furthermore, this compound had no effect on the proliferation of murine pancreatic ductal adenocarcinoma (PDAC) cells, which do not express CSF-1R.[3][4][5]

In Vivo Studies

Pancreatic Ductal Adenocarcinoma (PDAC) Model

In a genetically engineered mouse model of pancreatic cancer (KPC), this compound demonstrated significant anti-tumor activity.[3]

  • Macrophage Depletion: Treatment with this compound at 100 mg/kg resulted in a significant reduction in the frequency of F4/80+ CD11b+ tumor-associated macrophages (TAMs).[3][6] There was no significant effect on Ly6C+ monocytes, CD11c+ dendritic cells, or Gr1+ cells.[3][5][6]

  • Tumor Regression: In vivo administration of this compound led to a reduction in tumor mass after two weeks of treatment.[3][6]

  • Increased Survival: Treatment with this compound was associated with an increase in the overall survival of the tumor-bearing mice.[3][5][6]

  • Immune Response: The reduction in TAMs was accompanied by an enhanced T-cell immune response, with a significant increase in CD3+, CD3+CD4+, and CD3+CD8+ cytotoxic T cells in the tumors of this compound-treated mice.[3][5] Notably, there was no increase in CD4+Foxp3+ regulatory T cells (Tregs).[5]

MDA-MB-231 Xenograft Model

In MDA-MB-231 xenografts, this compound treatment elicited a dose-dependent depletion of macrophages, with maximal depletion observed at a dose of 100 mg/kg.[3]

Toxicology

This compound was developed to have a cleaner off-target profile compared to its predecessor, AZ-683.[1] In a 14-day rat dose-range finding study, this compound showed no significant cardiovascular toxicity.[1] Furthermore, no treatment-related elevation of troponin levels or cardiac pathology was observed in 1-month toxicology studies in rats and dogs.[1]

Experimental Protocols

Western Blotting for CSF-1R and ERK Phosphorylation

Objective: To assess the inhibitory effect of this compound on CSF-1-induced phosphorylation of CSF-1R and downstream ERK.

Western_Blot_Workflow A 1. Culture Bone Marrow-Derived Macrophages (BMDMs) B 2. Treat with this compound at indicated concentrations A->B C 3. Stimulate with CSF-1 B->C D 4. Lyse cells and collect protein C->D E 5. Separate proteins by SDS-PAGE D->E F 6. Transfer proteins to a membrane E->F G 7. Probe with primary antibodies (pCSF1R, CSF1R, pERK, ERK, β-actin) F->G H 8. Incubate with secondary antibodies G->H I 9. Detect and quantify protein bands H->I

Figure 2: Western Blotting Experimental Workflow.

Methodology:

  • Bone marrow-derived macrophages (BMDMs) were cultured.[3][4]

  • Cells were treated with varying concentrations of this compound.[3][4]

  • Cells were then stimulated with CSF-1.[3][4]

  • Protein lysates were collected and analyzed by Western blot.[3][4]

  • Primary antibodies used were specific for pCSF1R (Tyr697 and Tyr807), total CSF1R, pERK1/2 (Thr202/Tyr204), total ERK1/2, and β-actin as a loading control.[3][4]

Cell Viability Assay (WST-1)

Objective: To determine the effect of this compound on the viability of CSF-1-dependent bone marrow cells.

Methodology:

  • Bone marrow cells were cultured in the presence of CSF-1.[3]

  • Cells were treated with a range of this compound concentrations for 3 and 7 days.[3][4]

  • Cell growth was assessed using the WST-1 colorimetric assay.[3][4]

In Vivo Efficacy Study in KPC Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound in a genetically engineered mouse model of pancreatic cancer.

In_Vivo_Study_Workflow A 1. Establish tumors in KPC mice B 2. Treat mice with this compound (100 mg/kg) or vehicle A->B C 3. Monitor tumor growth (e.g., ultrasound) B->C D 4. After 2 weeks, collect tumors for analysis B->D F 6. Monitor a separate cohort for survival B->F E 5. Analyze immune cell populations by Flow Cytometry and IHC D->E

Figure 3: In Vivo Efficacy Study Workflow.

Methodology:

  • Tumors were established in KPC (KrasLSL-G12D/+; Trp53LSL-R172H/+; Pdx1-Cre) mice.[3]

  • Mice with established tumors were treated with this compound (e.g., 100 mg/kg) or a vehicle control.[3]

  • Tumor growth was monitored, for instance, by high-resolution ultrasound.[3]

  • After a defined treatment period (e.g., 2 weeks), tumors were harvested for analysis.[3]

  • Tumor-infiltrating immune cells were quantified by flow cytometry and immunohistochemistry (IHC) using antibodies against markers such as F4/80, CD11b, CD45, Gr1, Ly6C, CD11c, CD3, CD4, and CD8.[3][5][6]

  • A separate cohort of mice was monitored for overall survival.[3][5]

Conclusion

Preclinical data strongly support the development of this compound as a therapeutic agent for cancer. Its potent and selective inhibition of CSF-1R leads to the depletion of tumor-associated macrophages, resulting in reduced tumor growth and an enhanced anti-tumor immune response. The favorable pharmacokinetic and safety profiles further underscore its clinical potential. These findings provide a solid rationale for the continued investigation of this compound in clinical trials, both as a monotherapy and in combination with other anti-cancer agents, particularly immunotherapies.

References

The Role of AZD7507 in Modulating Tumor-Associated Macrophages: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tumor-associated macrophages (TAMs) are a critical component of the tumor microenvironment (TME), often correlating with poor prognosis and resistance to therapy in various cancers. The Colony-Stimulating Factor 1 Receptor (CSF1R) signaling pathway is pivotal for the differentiation, proliferation, and survival of most TAMs. AZD7507, a potent and selective, orally bioavailable small-molecule inhibitor of CSF1R, has been investigated for its potential to modulate the TME by targeting TAMs. This technical guide provides an in-depth overview of the preclinical data on this compound, focusing on its mechanism of action, its effects on TAMs, and the subsequent anti-tumor immune responses. Detailed experimental protocols and quantitative data from key studies are presented to offer a comprehensive resource for researchers in oncology and drug development.

Introduction: Targeting TAMs with CSF1R Inhibition

Tumor-associated macrophages are a heterogeneous population of myeloid cells that can exhibit both pro-tumoral (M2-like) and anti-tumoral (M1-like) functions. In many solid tumors, TAMs are predominantly polarized towards an M2-like phenotype, contributing to tumor progression through various mechanisms, including the suppression of adaptive immunity, promotion of angiogenesis, and enhancement of tumor cell invasion and metastasis.

The CSF1/CSF1R axis is a key regulator of macrophage biology. The binding of CSF1 to its receptor, CSF1R, a receptor tyrosine kinase, triggers downstream signaling cascades that are essential for the survival and function of macrophages.[1] High expression of CSF1R on TAMs has been associated with poor prognosis in several cancers, making it an attractive therapeutic target.[2]

This compound is a cinnoline-based, ATP-competitive inhibitor of CSF1R.[3] It was developed from a series of 3-amido-4-anilinoquinoline compounds to optimize for potency and reduce off-target effects, particularly cardiovascular liabilities.[4] Preclinical studies have demonstrated its efficacy in depleting TAMs and eliciting anti-tumor responses.

Mechanism of Action of this compound

This compound exerts its biological effects by directly inhibiting the kinase activity of CSF1R. This inhibition blocks the downstream signaling pathways that are crucial for macrophage survival and function.

Inhibition of CSF1R Phosphorylation and Downstream Signaling

Upon binding of its ligand, CSF1, the CSF1R dimerizes and autophosphorylates on specific tyrosine residues, initiating a cascade of intracellular signaling events. This compound, by competing with ATP for the kinase domain of CSF1R, prevents this autophosphorylation.

Key downstream signaling pathways affected by this compound include the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival, proliferation, and differentiation.[1] Preclinical studies have shown that this compound effectively inhibits CSF1-induced phosphorylation of CSF1R and the downstream effector ERK in bone marrow-derived macrophages (BMDMs).[5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CSF1 CSF1 CSF1R CSF1R CSF1->CSF1R Binds pCSF1R p-CSF1R (Phosphorylated) CSF1R->pCSF1R Dimerization & Autophosphorylation This compound This compound This compound->CSF1R Inhibits PI3K PI3K pCSF1R->PI3K RAS RAS pCSF1R->RAS Akt Akt PI3K->Akt Survival Macrophage Survival & Proliferation Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Survival

Figure 1: this compound Mechanism of Action on the CSF1R Signaling Pathway.

Preclinical Efficacy of this compound

The anti-tumor activity of this compound has been primarily evaluated in preclinical models of pancreatic ductal adenocarcinoma (PDAC), a cancer type known for its dense desmoplastic stroma and high infiltration of immunosuppressive TAMs.[6]

In Vitro Effects on Macrophages

In vitro studies using bone marrow-derived macrophages have demonstrated that this compound inhibits CSF1-dependent proliferation and induces apoptosis.

ParameterCell TypeAssayEndpointResult with this compoundReference
Cell Proliferation 3T3-CSF1RProliferation AssayIC50 for inhibition of proliferation32 nM[7]
CSF1R Phosphorylation BMDMsWestern BlotInhibition of p-CSF1R (Tyr723)Dose-dependent inhibition[5]
ERK Phosphorylation BMDMsWestern BlotInhibition of p-ERK1/2Dose-dependent inhibition[5]
Apoptosis BMDMsAnnexin V StainingIncreased percentage of apoptotic cellsSignificant increase in Annexin V+ cells[5]
In Vivo Efficacy in Pancreatic Cancer Models

In a genetically engineered mouse model of PDAC (KPC mice), oral administration of this compound led to a significant reduction in tumor growth and prolonged survival.[2]

ParameterAnimal ModelTreatment RegimenEndpointResult with this compoundReference
TAM Depletion KPC Mice100 mg/kg, BIDReduction in F4/80+ TAMsSignificant decrease in the percentage of TAMs in the tumor[2]
Tumor Growth KPC Mice100 mg/kg, BIDChange in tumor volumeSignificant reduction in tumor volume compared to vehicle control[2]
Survival KPC Mice100 mg/kg, BIDOverall survivalSignificantly prolonged survival[2]
T-cell Infiltration KPC Mice100 mg/kg, BIDCD8+ T-cell count in tumorsIncreased infiltration of CD8+ T-cells[2]
Pharmacokinetics and Safety Profile

This compound was developed to have a favorable pharmacokinetic and safety profile.

ParameterSpeciesEndpointResultReference
Oral Bioavailability RatBioavailability (%)42%[8]
In Vivo Clearance RatClearance (mL/min/kg)7[8]
Cardiovascular Safety CanineL-type Ca channel IC50>20 µM[8]

Experimental Protocols

This section provides a summary of the key experimental methodologies used to evaluate the efficacy of this compound.

cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies bmdm Isolate Bone Marrow Derived Macrophages (BMDMs) treat_bmdm Treat BMDMs with CSF1 and varying [this compound] bmdm->treat_bmdm wb Western Blot for p-CSF1R, p-ERK treat_bmdm->wb prolif Proliferation Assay (e.g., WST-1) treat_bmdm->prolif apop Apoptosis Assay (Annexin V Staining) treat_bmdm->apop kpc KPC Mouse Model of Pancreatic Cancer treat_kpc Oral Administration of This compound (100 mg/kg, BID) kpc->treat_kpc tumor_growth Monitor Tumor Growth (Ultrasound) treat_kpc->tumor_growth survival Kaplan-Meier Survival Analysis treat_kpc->survival harvest Harvest Tumors treat_kpc->harvest flow Flow Cytometry for Immune Cell Populations (TAMs, T-cells) harvest->flow ihc Immunohistochemistry (F4/80, CD8) harvest->ihc

Figure 2: Experimental Workflow for Preclinical Evaluation of this compound.
Western Blotting for Phospho-protein Analysis

  • Cell Lysis: Bone marrow-derived macrophages (BMDMs) are treated with CSF1 with or without this compound for the indicated times. Cells are then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against p-CSF1R (Tyr723), total CSF1R, p-ERK1/2 (Thr202/Tyr204), total ERK, and a loading control (e.g., β-actin). Subsequently, membranes are incubated with HRP-conjugated secondary antibodies.

  • Detection: Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Murine Studies
  • Animal Model: Genetically engineered KPC (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre) mice, which spontaneously develop pancreatic ductal adenocarcinoma, are used.

  • Treatment: Once tumors are established (e.g., palpable or detected by ultrasound), mice are randomized to receive vehicle control or this compound (100 mg/kg) by oral gavage twice daily.

  • Tumor Monitoring: Tumor volume is monitored regularly using high-resolution ultrasound.

  • Survival Analysis: A cohort of mice is monitored for overall survival, and Kaplan-Meier survival curves are generated.

  • Immunophenotyping: At the end of the study, tumors are harvested, dissociated into single-cell suspensions, and stained with fluorescently labeled antibodies for flow cytometric analysis of immune cell populations (e.g., CD45, CD11b, F4/80 for TAMs; CD3, CD4, CD8 for T-cells).

  • Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded tumor sections are stained with antibodies against F4/80 to visualize and quantify macrophage infiltration.

Clinical Development Status

This compound was identified as a clinical candidate in 2013.[8] However, a review of publicly available clinical trial registries and AstraZeneca's current pipeline does not show this compound in active clinical development under this designation.[9][10] Its global research and development status has been described as "Pending".[11]

Conclusion

This compound is a potent and selective CSF1R inhibitor that has demonstrated significant preclinical activity in models of pancreatic cancer. By depleting tumor-associated macrophages, this compound can remodel the tumor microenvironment, leading to enhanced anti-tumor T-cell responses, reduced tumor growth, and prolonged survival in preclinical models. The data presented in this guide highlight the therapeutic potential of targeting the CSF1R pathway and provide a comprehensive overview of the preclinical characterization of this compound for researchers and drug development professionals. While its clinical development status is not publicly detailed, the preclinical findings with this compound and other CSF1R inhibitors continue to support the rationale for targeting TAMs in cancer therapy.

References

AZD7507: A Technical Guide to its Effects on Macrophage Polarization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD7507 is a potent and selective, orally bioavailable inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical mediator of macrophage differentiation, survival, and function. This technical guide provides an in-depth analysis of the preclinical data surrounding this compound's effects on macrophage polarization, a key process in the tumor microenvironment and various inflammatory diseases. This document details the mechanism of action of this compound, its impact on macrophage populations, and the downstream effects on the immune landscape. Experimental protocols for key assays are provided, and signaling pathways are visualized to offer a comprehensive resource for researchers in the field.

Introduction

Macrophages, highly plastic cells of the innate immune system, can adopt distinct functional phenotypes in response to microenvironmental cues. These phenotypes are broadly categorized as classically activated (M1) macrophages, which are pro-inflammatory and possess anti-tumoral properties, and alternatively activated (M2) macrophages, which are anti-inflammatory and promote tissue repair and tumor progression. The CSF-1/CSF-1R signaling axis is a dominant driver of the M2-like phenotype in tumor-associated macrophages (TAMs), which often represent a significant cellular component of the tumor stroma. By inhibiting CSF-1R, this compound presents a therapeutic strategy to modulate the tumor microenvironment by depleting M2-like TAMs or repolarizing them towards an anti-tumor M1-like state.

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of CSF-1R kinase activity. Binding of CSF-1 to CSF-1R induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation cascade initiates downstream signaling pathways, including the MAPK/ERK pathway, which are crucial for macrophage survival and proliferation. This compound blocks this initial phosphorylation step, thereby abrogating the downstream signaling and leading to apoptosis of CSF-1R-dependent macrophages.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Activity of this compound

ParameterCell TypeAssayValueReference
IC50 3T3 cells expressing CSF-1RCell Proliferation Assay32 nM[1]
pCSF1R Inhibition Bone Marrow-Derived Macrophages (BMDMs)Western BlotConcentration-dependent inhibition[2]
pERK1/2 Inhibition Bone Marrow-Derived Macrophages (BMDMs)Western BlotConcentration-dependent inhibition[2]
Apoptosis Induction CSF-1R-positive murine bone marrow cellsFlow Cytometry (Annexin V)Concentration-dependent increase[2]

Table 2: In Vivo Efficacy of this compound

ParameterAnimal ModelDosageEffectReference
Macrophage Depletion Mice with MDA-MB-231 xenografts100 mg/kgMaximal depletion of F4/80+ macrophages
Bioavailability RatNot specified42%[1]

Effects on Macrophage Polarization

Preclinical evidence indicates that this compound not only depletes M2-like TAMs but can also repolarize the remaining macrophages towards an M1-like phenotype. This shift is characterized by changes in gene expression, with an enrichment of M1-associated signatures in tumors from this compound-treated mice. This "re-education" of the macrophage population can contribute to an enhanced anti-tumor immune response.

Signaling Pathways and Experimental Workflows

This compound Inhibition of the CSF-1R Signaling Pathway

AZD7507_CSF1R_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CSF1R CSF-1R RAS RAS CSF1R->RAS Activates PI3K PI3K CSF1R->PI3K Activates CSF1 CSF-1 CSF1->CSF1R Binds This compound This compound This compound->CSF1R Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK M2_genes M2-polarization Genes (e.g., Arg1, IL-10) ERK->M2_genes STAT3 STAT3 AKT AKT PI3K->AKT AKT->M2_genes M1_genes M1-polarization Genes (e.g., iNOS, TNF-α) Apoptosis Apoptosis

Caption: this compound inhibits CSF-1R signaling, blocking downstream pathways like MAPK/ERK and PI3K/AKT, which promote M2 polarization and survival.

Experimental Workflow: Assessing this compound's Impact on Macrophage Polarization

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis bm_isolation Isolate Bone Marrow from Mice bmdm_culture Differentiate into BMDMs (with M-CSF) bm_isolation->bmdm_culture azd_treatment Treat BMDMs with this compound (various concentrations) bmdm_culture->azd_treatment polarization Polarize Macrophages (e.g., IL-4 for M2, LPS/IFNγ for M1) azd_treatment->polarization analysis_invitro Analyze Polarization Markers (qPCR, Flow Cytometry, ELISA) polarization->analysis_invitro tumor_model Establish Tumor Model in Mice azd_dosing Administer this compound (e.g., 100 mg/kg) tumor_model->azd_dosing tumor_harvest Harvest Tumors and Spleens azd_dosing->tumor_harvest analysis_invivo Analyze Macrophage Infiltration and Polarization (IHC, Flow Cytometry) tumor_harvest->analysis_invivo

Caption: A typical experimental workflow to evaluate the effects of this compound on macrophage polarization both in vitro and in vivo.

Detailed Experimental Protocols

Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
  • Euthanize a C57BL/6 mouse according to institutional guidelines.

  • Sterilize the hind legs with 70% ethanol.

  • Dissect the femur and tibia, removing all muscle and connective tissue.

  • Cut the ends of the bones and flush the bone marrow with sterile PBS using a 25-gauge needle and a 10 mL syringe into a 50 mL conical tube.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Resuspend the pellet in red blood cell lysis buffer (e.g., ACK buffer) and incubate for 5 minutes at room temperature.

  • Quench the lysis with excess PBS and centrifuge again.

  • Resuspend the cell pellet in complete RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.

  • Culture the cells in non-tissue culture treated plates at 37°C and 5% CO2.

  • Add fresh media with M-CSF on day 3.

  • Harvest differentiated macrophages on day 7 for experiments.

Western Blot for pCSF1R and pERK1/2
  • Seed BMDMs in 6-well plates and starve overnight in serum-free media.

  • Pre-treat cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with recombinant mouse CSF-1 (e.g., 50 ng/mL) for 15-30 minutes.

  • Lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate with primary antibodies against p-CSF1R (Tyr723), total CSF1R, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Flow Cytometry for Macrophage Polarization
  • Harvest BMDMs or single-cell suspensions from tumors.

  • Wash the cells with FACS buffer (PBS with 2% FBS).

  • Block Fc receptors with an anti-CD16/32 antibody.

  • Stain for surface markers using a panel of fluorescently conjugated antibodies. A representative panel could include:

    • General macrophage markers: F4/80, CD11b

    • M1 markers: CD86, MHC Class II

    • M2 markers: CD206 (Mannose Receptor), Arginase-1 (intracellular)

  • For intracellular staining (e.g., Arginase-1), fix and permeabilize the cells using a commercial kit after surface staining.

  • Acquire data on a flow cytometer.

  • Analyze the data using appropriate software, gating on live, single cells, and then on macrophage populations to assess the expression of polarization markers.

Immunohistochemistry for F4/80
  • Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin.

  • Cut 4-5 µm sections and mount on slides.

  • Deparaffinize and rehydrate the sections.

  • Perform antigen retrieval using a citrate-based buffer.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding with a serum-based blocking solution.

  • Incubate with a primary antibody against F4/80 overnight at 4°C.

  • Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

  • Develop the signal with a DAB substrate.

  • Counterstain with hematoxylin.

  • Dehydrate , clear, and mount the slides.

  • Image and quantify the F4/80-positive area using image analysis software.

Conclusion

This compound is a potent CSF-1R inhibitor that effectively depletes and repolarizes tumor-associated macrophages. Its ability to modulate the tumor microenvironment from an immunosuppressive to an immune-active state makes it a promising agent for cancer immunotherapy, potentially in combination with other immune checkpoint inhibitors. The experimental protocols and data presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound.

References

The Impact of AZD7507 on the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD7507 is a potent and selective, orally bioavailable small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical regulator of macrophage differentiation, proliferation, and survival.[1] In the context of oncology, CSF-1R is a key therapeutic target due to its role in modulating the tumor microenvironment (TME). Tumor-associated macrophages (TAMs), often polarized towards an immunosuppressive M2 phenotype, are abundant in many solid tumors and are associated with poor prognosis.[2] By inhibiting CSF-1R, this compound aims to deplete these immunosuppressive macrophages, thereby reprogramming the TME to be more conducive to an anti-tumor immune response. This technical guide provides an in-depth overview of the preclinical data on this compound's impact on the TME, with a focus on quantitative data, experimental protocols, and signaling pathways.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of CSF-1R kinase activity.[2] The binding of CSF-1 to its receptor, CSF-1R, triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation cascade activates downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK1/2), which is crucial for macrophage survival and proliferation. This compound blocks this initial phosphorylation step, leading to the inhibition of downstream signaling and ultimately inducing apoptosis in CSF-1R-dependent macrophages.[2][3]

Quantitative Impact on the Tumor Microenvironment

The following tables summarize the key quantitative effects of this compound on the tumor microenvironment as demonstrated in preclinical studies, primarily in a genetically engineered mouse model of pancreatic ductal adenocarcinoma (PDAC), the KPC model.

Table 1: Effect of this compound on Immune Cell Populations in the Tumor Microenvironment

Cell TypeMarkerChange with this compoundQuantitative DataStatistical SignificanceReference
Tumor-Associated Macrophages (TAMs)F4/80+ CD11b+DecreaseSignificant reduction in frequencyp < 0.05[4][5]
Gr1+ cellsGr1+No significant change--[4][5]
Ly6C+ monocytesLy6C+No significant change--[4][5]
CD11c+ dendritic cellsCD11c+No significant change--[4][5]
Cytotoxic T cellsCD8+IncreaseEnhanced infiltration-[2][4]

Table 2: Impact of this compound on Gene Expression in the Tumor Microenvironment

Gene SignatureChange with this compoundMethod of AnalysisKey GenesReference
ImmunogenicEnrichedGene Set Enrichment AnalysisGenes associated with adaptive immune response[2]
SquamousDownregulatedGene Set Enrichment AnalysisGenes associated with PDAC squamous subtype[2]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanisms and methodologies described, the following diagrams have been generated using the DOT language.

AZD7507_Mechanism_of_Action cluster_membrane Cell Membrane CSF1R CSF-1R P_CSF1R Phosphorylated CSF-1R CSF1R->P_CSF1R Autophosphorylation CSF1 CSF-1 CSF1->CSF1R Binds This compound This compound This compound->CSF1R Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces ERK ERK1/2 P_CSF1R->ERK Activates P_ERK Phosphorylated ERK1/2 ERK->P_ERK Phosphorylation Macrophage_Survival Macrophage Survival & Proliferation P_ERK->Macrophage_Survival Promotes

Caption: Mechanism of action of this compound in inhibiting CSF-1R signaling.

Experimental_Workflow cluster_in_vivo In Vivo Model cluster_analysis Tumor Microenvironment Analysis KPC_Model KPC Mouse Model of PDAC Treatment Vehicle or this compound Treatment KPC_Model->Treatment Tumor_Harvest Tumor Harvest Treatment->Tumor_Harvest Flow_Cytometry Flow Cytometry (Immune Cell Infiltration) Tumor_Harvest->Flow_Cytometry IHC Immunohistochemistry (Protein Expression) Tumor_Harvest->IHC Western_Blot Western Blot (Protein Phosphorylation) Tumor_Harvest->Western_Blot Gene_Expression Gene Expression Profiling Tumor_Harvest->Gene_Expression

Caption: General experimental workflow for assessing this compound's effects.

Detailed Experimental Protocols

The following are detailed protocols for key experiments cited in the preclinical evaluation of this compound.

In Vivo KPC Mouse Model Studies
  • Model: LSL-KrasG12D/+;LSL-Trp53R172H/+;Pdx-1-Cre (KPC) mice, which spontaneously develop pancreatic ductal adenocarcinoma.

  • Treatment: Mice with established tumors were treated with either vehicle control or this compound. A relevant dose to achieve macrophage depletion was established at 100 mg/kg.[4]

  • Tumor Monitoring: Tumor growth was monitored by high-resolution ultrasound.

  • Endpoint Analysis: Tumors were harvested for various downstream analyses, including flow cytometry, immunohistochemistry, and gene expression profiling.

Flow Cytometry for Immune Cell Profiling
  • Tissue Preparation: Tumors were mechanically and enzymatically dissociated to generate single-cell suspensions.

  • Staining: Cells were stained with a panel of fluorescently conjugated antibodies against various immune cell surface markers, including but not limited to:

    • CD45 (pan-leukocyte marker)

    • CD11b (myeloid marker)

    • F4/80 (macrophage marker)

    • Gr1 (granulocyte marker)

    • Ly6C (monocyte marker)

    • CD11c (dendritic cell marker)

    • CD3, CD4, CD8 (T-cell markers)

  • Data Acquisition and Analysis: Stained cells were analyzed on a flow cytometer. Gating strategies were employed to identify and quantify different immune cell populations as a percentage of total CD45+ cells.

Immunohistochemistry (IHC)
  • Tissue Preparation: Harvested tumors were fixed in formalin and embedded in paraffin. 5 µm sections were prepared.

  • Antigen Retrieval: Sections were deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval.

  • Blocking: Endogenous peroxidase activity was quenched, and non-specific antibody binding was blocked.

  • Primary Antibody Incubation: Sections were incubated with primary antibodies against target proteins (e.g., F4/80 for macrophages).

  • Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody was applied, followed by a DAB substrate kit for visualization.

  • Counterstaining and Mounting: Slides were counterstained with hematoxylin, dehydrated, and mounted.

  • Image Analysis: Stained sections were imaged, and the percentage of positive staining area was quantified.

Western Blotting for Protein Phosphorylation
  • Protein Extraction: Protein lysates were prepared from tumor tissue or cultured cells.

  • Protein Quantification: Protein concentration was determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose membrane.

  • Blocking: Membranes were blocked with non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: Membranes were incubated with primary antibodies against total and phosphorylated forms of target proteins (e.g., CSF-1R, ERK1/2), followed by incubation with an HRP-conjugated secondary antibody.

  • Detection: Chemiluminescent substrate was applied to the membrane, and the signal was detected using an imaging system.

Gene Expression Analysis
  • RNA Extraction: Total RNA was extracted from tumor tissue.

  • RNA Quality Control: RNA integrity and concentration were assessed.

  • Microarray or RNA-seq: Gene expression profiling was performed using microarrays or next-generation sequencing.

  • Data Analysis: Raw data was normalized and analyzed to identify differentially expressed genes and enriched gene sets between this compound-treated and vehicle-treated groups. Gene Set Enrichment Analysis (GSEA) was used to identify significantly altered biological pathways and gene signatures.

Conclusion

Preclinical evidence strongly suggests that this compound effectively remodels the tumor microenvironment by depleting immunosuppressive tumor-associated macrophages through the inhibition of the CSF-1R signaling pathway. This leads to a more immune-permissive TME, characterized by increased T-cell infiltration and a shift in gene expression profiles towards an immunogenic phenotype. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on CSF-1R inhibitors and immuno-oncology therapeutics. Further clinical investigation is warranted to translate these promising preclinical findings into effective cancer therapies.

References

Methodological & Application

Application Notes and Protocols for AZD7507 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD7507 is a potent and orally active inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical component in the regulation of macrophage differentiation and survival.[1] By selectively targeting CSF-1R, this compound presents a promising therapeutic strategy in oncology by modulating the tumor microenvironment. These application notes provide detailed protocols for the use of this compound in cell culture experiments to assess its biological activity.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of CSF-1R kinase activity.[2] The binding of CSF-1 to its receptor, CSF-1R, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a downstream signaling cascade, prominently featuring the Ras-Raf-MEK-ERK (MAPK) pathway, which is crucial for macrophage proliferation, differentiation, and survival. This compound blocks this initial phosphorylation step, thereby inhibiting the downstream signaling and leading to the depletion of macrophages.[2]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CSF1R CSF-1R RAS Ras CSF1R->RAS Activates CSF1 CSF-1 CSF1->CSF1R Binds This compound This compound This compound->CSF1R Inhibits RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Macrophage Proliferation, Survival & Differentiation ERK->Proliferation

Diagram 1: this compound Signaling Pathway Inhibition.

Data Presentation

In Vitro Activity of this compound
Cell Line/TargetAssay TypeIC50 ValueReference
3T3 cells expressing CSF-1RProliferation Assay32 nM[1]
hERGElectrophysiology Assay>30 µM[1]
NaV1.5Electrophysiology Assay26 µM[1]

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the effects of this compound.

cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., BMDMs) Treatment 3. Cell Treatment (Varying [this compound]) Cell_Culture->Treatment AZD7507_Prep 2. This compound Preparation (Stock Solution in DMSO) AZD7507_Prep->Treatment Viability 4a. Cell Viability Assay (WST-1 / MTS) Treatment->Viability Apoptosis 4b. Apoptosis Assay (Annexin V Staining) Treatment->Apoptosis Western 4c. Western Blot (pCSF1R, pERK) Treatment->Western

Diagram 2: General Experimental Workflow for this compound.
Protocol 1: Cell Viability/Proliferation Assay (WST-1 or MTS)

This protocol is designed to determine the effect of this compound on the viability and proliferation of CSF-1 dependent cells, such as bone marrow-derived macrophages (BMDMs).

Materials:

  • Target cells (e.g., murine bone marrow cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and recombinant murine CSF-1)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • WST-1 or MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed bone marrow cells in a 96-well plate at a density of 5 x 104 cells/well in complete medium containing CSF-1. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 1 nM to 10 µM. Add the diluted this compound or vehicle control (DMSO) to the respective wells.

  • Incubation: Incubate the plate for 3 to 7 days.[3]

  • WST-1/MTS Addition: Add 10 µL of WST-1 or 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C until a color change is apparent.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log concentration of this compound to determine the IC50 value.

Protocol 2: Western Blot for CSF-1R and ERK Phosphorylation

This protocol assesses the inhibitory effect of this compound on CSF-1 induced phosphorylation of CSF-1R and its downstream target, ERK.[2]

Materials:

  • Bone marrow-derived macrophages (BMDMs)

  • Serum-free culture medium

  • Recombinant murine CSF-1

  • This compound (stock solution in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-pCSF1R (Tyr723), anti-CSF1R, anti-pERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Starvation: Culture BMDMs to 80-90% confluency. Starve the cells in serum-free medium for 4-6 hours.

  • Drug Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for 1-2 hours.

  • CSF-1 Stimulation: Stimulate the cells with recombinant murine CSF-1 (e.g., 50 ng/mL) for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Densitometric analysis can be performed to quantify the changes in protein phosphorylation relative to the total protein and loading control.

Protocol 3: Apoptosis Assay (Annexin V Staining)

This protocol is used to quantify the induction of apoptosis by this compound in CSF-1R-positive cells.[2]

Materials:

  • CSF-1R positive cells (e.g., murine bone marrow cells)

  • Complete culture medium with CSF-1

  • This compound (stock solution in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture CSF-1R positive cells in the presence of CSF-1 and treat with various concentrations of this compound or vehicle for a specified period (e.g., 7 days).[3]

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in different quadrants:

    • Annexin V- / PI- (Live cells)

    • Annexin V+ / PI- (Early apoptotic cells)

    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

    • Annexin V- / PI+ (Necrotic cells)

Concluding Remarks

These protocols provide a framework for investigating the in vitro effects of this compound. Adherence to these methodologies will enable researchers to consistently evaluate the potency and mechanism of action of this CSF-1R inhibitor. It is important to note that optimal conditions, such as cell seeding density, drug concentration ranges, and incubation times, may need to be determined empirically for different cell lines and experimental setups.

References

Application Notes and Protocols for AZD7507 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD7507 is a potent and selective, orally bioavailable inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical component in the regulation of macrophage differentiation, proliferation, and survival.[1][2] In the tumor microenvironment (TME), tumor-associated macrophages (TAMs) are often associated with promoting tumor progression, immunosuppression, and resistance to therapy.[3] By targeting CSF-1R, this compound leads to the depletion of TAMs, thereby remodeling the TME to be more favorable for anti-tumor immune responses.[2][3] These application notes provide detailed protocols for the use of this compound in preclinical mouse models, focusing on dosage, administration, and methods for evaluating its biological effects.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of CSF-1R kinase activity.[2] Binding of the ligand, CSF-1, to CSF-1R induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including PI3K/AKT, ERK1/2, and JAK/STAT, which are crucial for the proliferation, survival, and differentiation of myeloid cells.[2] this compound blocks this initial phosphorylation step, thereby inhibiting the downstream signaling and leading to apoptosis of CSF-1R-dependent cells such as macrophages.[2][4]

AZD7507_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1R CSF-1R PI3K_AKT PI3K/AKT Pathway CSF1R->PI3K_AKT Activates ERK1_2 ERK1/2 Pathway CSF1R->ERK1_2 Activates JAK_STAT JAK/STAT Pathway CSF1R->JAK_STAT Activates This compound This compound This compound->CSF1R Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces in CSF-1R+ cells CSF1 CSF-1 CSF1->CSF1R Binds Survival Survival PI3K_AKT->Survival Proliferation Proliferation ERK1_2->Proliferation Differentiation Differentiation JAK_STAT->Differentiation In_Vivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animal_Model Establish Tumor Model (e.g., Xenograft or GEM) Randomization Randomize Mice into Treatment Groups Animal_Model->Randomization Dosing Administer this compound (100 mg/kg, BID) or Vehicle Randomization->Dosing Monitoring Monitor Tumor Growth (e.g., Calipers, Ultrasound) Dosing->Monitoring Health_Check Monitor Animal Health (Body Weight, Clinical Signs) Monitoring->Health_Check Tissue_Harvest Harvest Tumors and Tissues Health_Check->Tissue_Harvest At Study Endpoint IHC Immunohistochemistry (IHC) (e.g., F4/80 for Macrophages) Tissue_Harvest->IHC Flow_Cytometry Flow Cytometry for Immune Cell Profiling Tissue_Harvest->Flow_Cytometry Data_Analysis Analyze Data and Determine Treatment Efficacy IHC->Data_Analysis Flow_Cytometry->Data_Analysis

References

Application Notes and Protocols: AZD7507 Administration in Pancreatic Cancer Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD7507 is a potent and highly selective, ATP-competitive inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R) kinase activity.[1][2] In the context of pancreatic ductal adenocarcinoma (PDAC), a malignancy characterized by a dense desmoplastic stroma, tumor-associated macrophages (TAMs) are the predominant leukocyte population and play a crucial role in tumor progression and immunosuppression.[1][3] this compound targets these CSF1R-positive macrophages, leading to their depletion from the tumor microenvironment.[4][5] Preclinical studies in genetically engineered mouse models of pancreatic cancer have demonstrated that administration of this compound results in tumor shrinkage, prolonged survival, and a shift in the tumor microenvironment towards a more anti-tumor state, characterized by reduced immunosuppression and an enhanced T-cell response.[1][2][3] These findings highlight the therapeutic potential of targeting the myeloid axis with CSF1R inhibitors in PDAC.

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the CSF1/CSF1R signaling pathway in macrophages. Binding of the ligand CSF1 to its receptor CSF1R on the surface of macrophages leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation triggers downstream signaling cascades, including the MAPK/ERK pathway, which promotes the survival, proliferation, and differentiation of macrophages.[2][6] this compound acts as an ATP-competitive inhibitor, blocking the kinase activity of CSF1R and thereby preventing its phosphorylation and the subsequent activation of downstream signaling pathways like ERK.[2][6] This ultimately leads to the depletion of CSF1R-dependent macrophages.

AZD7507_Signaling_Pathway cluster_cell Macrophage CSF1 CSF1 CSF1R CSF1R CSF1->CSF1R ERK ERK CSF1R->ERK This compound This compound This compound->CSF1R Proliferation Macrophage Survival & Proliferation ERK->Proliferation Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis KPC KPC Mouse Model (Tumor > 5mm) Random Randomization KPC->Random Vehicle Vehicle Control (Oral Gavage) Random->Vehicle This compound This compound (100 mg/kg) (Oral Gavage) Random->this compound Monitor Monitor Tumor Volume (Ultrasound) Vehicle->Monitor Survival Record Survival Vehicle->Survival FACS Flow Cytometry (Immune Cells) Vehicle->FACS IHC Immunohistochemistry (F4/80, CSF1R) Vehicle->IHC This compound->Monitor This compound->Survival This compound->FACS This compound->IHC

References

Application Notes and Protocols for AZD7507, a CSF-1R Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD7507 is a potent and orally active inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical component in the regulation of macrophage development and function.[1][2] By targeting CSF-1R, this compound presents a promising therapeutic strategy in oncology and inflammatory diseases where macrophages play a significant role.[3] These application notes provide detailed information on the solubility, preparation, and experimental use of this compound to facilitate its application in preclinical research.

Physicochemical and Solubility Data

Proper dissolution and storage of this compound are paramount for maintaining its stability and ensuring reproducible experimental outcomes. The following tables summarize the key physicochemical properties and solubility of this compound in various solvents.

PropertyValueReference
Molecular Formula C₂₃H₂₇FN₆O₃
Molecular Weight 454.50 g/mol
Target c-Fms (CSF-1R)
Pathway Protein Tyrosine Kinase/RTK
Solvent SystemSolubilityNotesReference
DMSO 91 mg/mL (200.22 mM)Use of fresh, moisture-free DMSO is recommended as moisture can reduce solubility.[1]
DMSO 130 mg/mL (286.03 mM)Ultrasonic treatment may be required to achieve this concentration.
10% DMSO >> 90% Corn Oil ≥ 2.17 mg/mL (4.77 mM)A clear solution can be achieved with this formulation.
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline ≥ 2.17 mg/mL (4.77 mM)This formulation is suitable for in vivo studies.
0.5% Methylcellulose and 0.1% Tween-80 in sterile water Formulation for in vivo dosing at 100 mg/kgA common vehicle for oral administration in animal models.

Storage and Stability

To ensure the integrity of this compound, proper storage is essential.

FormStorage TemperatureDurationReference
Powder-20°C3 years[1]
Powder4°C2 years
Solvent-80°C1 year[1]
Solvent-20°C1 month[1]

Note: It is highly recommended to aliquot stock solutions to prevent repeated freeze-thaw cycles, which can degrade the compound.

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor of CSF-1R kinase activity.[4] Upon binding of its ligand, CSF-1, the CSF-1R dimerizes and autophosphorylates, initiating downstream signaling cascades that are crucial for macrophage survival, proliferation, and differentiation. This compound effectively blocks this initial phosphorylation step. Inhibition of CSF-1R has been shown to block the downstream activation of ERK.[1]

CSF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CSF1R CSF-1R pCSF1R p-CSF-1R (Autophosphorylation) CSF1R->pCSF1R Dimerization & Activation CSF1 CSF-1 CSF1->CSF1R This compound This compound This compound->pCSF1R Inhibits PI3K PI3K pCSF1R->PI3K RAS RAS pCSF1R->RAS STAT STAT pCSF1R->STAT AKT AKT PI3K->AKT Proliferation Macrophage Proliferation, Survival & Differentiation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation

Caption: CSF-1R Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following protocols provide a framework for utilizing this compound in common in vitro assays. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 220.02 µL of DMSO to 1 mg of this compound).

  • Vortex the solution thoroughly for 1-2 minutes to dissolve the compound.

  • If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).

Protocol 2: Cell Viability/Proliferation Assay (WST-1 Method)

This protocol is adapted from a study where this compound was used to assess its effect on the viability of bone marrow cells.[1][4]

Materials:

  • Cells of interest (e.g., bone marrow-derived macrophages)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubate the plate for the desired treatment period (e.g., 3 and 7 days).[1][4]

  • At the end of the incubation period, add 10 µL of WST-1 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.

  • Gently shake the plate for 1 minute.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Western Blot Analysis of CSF-1R Phosphorylation

This protocol outlines the procedure to assess the inhibitory effect of this compound on CSF-1 induced CSF-1R phosphorylation in cells.[1][4]

Materials:

  • Cells expressing CSF-1R (e.g., bone marrow-derived macrophages)

  • Serum-free cell culture medium

  • Recombinant CSF-1

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-CSF-1R (Tyr723), anti-total CSF-1R, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to grow to 70-80% confluency.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with CSF-1 (e.g., 100 ng/mL) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control (e.g., β-actin).

Experimental Workflow Diagrams

Experimental_Workflow_Cell_Viability start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere (Overnight) seed_cells->adhere prepare_azd Prepare this compound Serial Dilutions adhere->prepare_azd treat_cells Treat Cells with This compound adhere->treat_cells prepare_azd->treat_cells incubate Incubate for Desired Period treat_cells->incubate add_wst1 Add WST-1 Reagent incubate->add_wst1 incubate_wst1 Incubate (1-4 hours) add_wst1->incubate_wst1 read_absorbance Read Absorbance (450 nm) incubate_wst1->read_absorbance analyze Analyze Data (% Viability) read_absorbance->analyze end End analyze->end

Caption: Workflow for Cell Viability Assay with this compound.

Experimental_Workflow_Western_Blot start Start culture_cells Culture Cells to 70-80% Confluency start->culture_cells starve_cells Serum Starve Cells culture_cells->starve_cells pretreat Pre-treat with this compound starve_cells->pretreat stimulate Stimulate with CSF-1 pretreat->stimulate lyse_cells Lyse Cells & Quantify Protein stimulate->lyse_cells sds_page SDS-PAGE lyse_cells->sds_page transfer Transfer to Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibody block->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detect Detect with Chemiluminescence secondary_ab->detect analyze Analyze Bands detect->analyze end End analyze->end

Caption: Workflow for Western Blot Analysis of p-CSF-1R.

References

Application Notes and Protocols: Immunohistochemistry Staining for F4/80 in AZD7507 Treated Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD7507 is a potent and highly selective ATP-competitive inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R) kinase activity.[1][2][3] CSF-1R is a critical regulator for the differentiation, proliferation, and survival of macrophages.[2][4] In the tumor microenvironment, tumor-associated macrophages (TAMs) often promote tumor growth, angiogenesis, and metastasis, while also suppressing the anti-tumor immune response.[1][4][5] By inhibiting CSF-1R, this compound can deplete these pro-tumorigenic macrophages, thereby impeding tumor growth and potentially enhancing the efficacy of other cancer therapies.[6][7]

The F4/80 antigen is a well-characterized marker for mature mouse macrophages and is widely used to identify and quantify macrophage populations in tissues via immunohistochemistry (IHC).[8][9][10] This document provides detailed protocols for F4/80 immunohistochemical staining in tumor tissues, specifically for assessing the pharmacodynamic effect of this compound treatment, which has been shown to cause a significant reduction in F4/80+ TAMs.[6][11]

Key Applications

  • Pharmacodynamic Assessment: Quantify the depletion of F4/80+ tumor-associated macrophages following this compound treatment.

  • Tumor Microenvironment Analysis: Characterize the changes in the immune cell infiltrate within the tumor stroma in response to CSF-1R inhibition.

  • Efficacy Studies: Correlate the reduction in macrophage numbers with tumor growth inhibition and response to therapy.

Quantitative Data Summary

Treatment with this compound has been demonstrated to significantly reduce the percentage of F4/80 positive tumor-associated macrophages in preclinical tumor models. The following table summarizes representative quantitative data from such studies.

Treatment GroupTumor ModelDosageDuration of TreatmentMean % of F4/80+ Cells (of total cells)Fold Change vs. VehicleReference
VehicleMDA-MB-231 Xenograft-20 days~1.2%-[1]
This compoundMDA-MB-231 Xenograft100 mg/kg20 days~0.2%~6-fold decrease[1]
VehicleKPC Mouse Model-2 weeksNot specified-[11]
This compoundKPC Mouse Model100 mg/kg2 weeksSignificantly reducedNot specified[11]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the targeted signaling pathway and the general experimental workflow for the immunohistochemistry protocol.

AZD7507_Mechanism_of_Action cluster_membrane Macrophage Cell Membrane cluster_cell Macrophage CSF1R CSF-1R Downstream_Signaling Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) CSF1R->Downstream_Signaling Activates CSF1 CSF-1 CSF1->CSF1R Binds This compound This compound This compound->CSF1R Inhibits Survival_Proliferation Survival, Proliferation, Differentiation Downstream_Signaling->Survival_Proliferation Apoptosis Apoptosis

Caption: Mechanism of action of this compound on the CSF-1R signaling pathway in macrophages.

IHC_Workflow Tumor_Collection Tumor Tissue Collection (this compound-treated & Vehicle) Fixation_Embedding Fixation (e.g., Formalin) & Paraffin Embedding Tumor_Collection->Fixation_Embedding Sectioning Microtome Sectioning (4-5 µm sections) Fixation_Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval Antigen Retrieval (Heat-Induced or Proteolytic) Deparaffinization->Antigen_Retrieval Blocking Blocking (Peroxidase & Non-specific binding) Antigen_Retrieval->Blocking Primary_Antibody Primary Antibody Incubation (Anti-F4/80) Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection Detection with Chromogen (e.g., DAB) Secondary_Antibody->Detection Counterstaining Counterstaining (e.g., Hematoxylin) Detection->Counterstaining Dehydration_Mounting Dehydration & Mounting Counterstaining->Dehydration_Mounting Imaging_Analysis Microscopy & Image Analysis Dehydration_Mounting->Imaging_Analysis

Caption: Experimental workflow for F4/80 immunohistochemistry staining.

Experimental Protocols

This section provides detailed protocols for F4/80 immunohistochemistry on both formalin-fixed paraffin-embedded (FFPE) and frozen tumor sections.

Protocol 1: F4/80 Staining for Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

This protocol is adapted for use with FFPE sections, which is a common method for preserving tumor tissues from in vivo studies.

Materials and Reagents:

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)

  • Hydrogen Peroxide (3% H₂O₂) in PBS or methanol

  • Blocking Buffer: 5% Normal Goat Serum (or serum from the host of the secondary antibody) in PBS

  • Primary Antibody: Rat anti-mouse F4/80 antibody (e.g., Bio-Rad, Abcam, BioLegend). A suggested starting dilution is 1:100.[12]

  • Secondary Antibody: HRP-conjugated Goat anti-Rat IgG.

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin

  • Mounting Medium (permanent)

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 changes for 10 minutes each.[13]

    • Rehydrate through a graded series of ethanol: 100% (2x 5 min), 95% (1x 5 min), 70% (1x 5 min).[13]

    • Rinse in deionized water for 5 minutes.[13]

  • Antigen Retrieval:

    • Pre-heat a water bath or steamer containing Antigen Retrieval Buffer to 95-100°C.[12][14]

    • Immerse slides in the hot buffer and incubate for 20-30 minutes.[12][14]

    • Allow the slides to cool down in the buffer for at least 20 minutes at room temperature.[12][14]

    • Rinse slides in PBS (2x 5 min).

  • Blocking Endogenous Peroxidase:

    • Incubate sections in 3% H₂O₂ in PBS for 10 minutes to block endogenous peroxidase activity.[12]

    • Rinse slides in PBS (2x 5 min).

  • Blocking Non-Specific Binding:

    • Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber.[8]

  • Primary Antibody Incubation:

    • Drain the blocking buffer from the slides (do not rinse).

    • Apply the diluted anti-F4/80 primary antibody to the sections.

    • Incubate overnight at 4°C in a humidified chamber.[8]

  • Secondary Antibody Incubation:

    • Rinse slides with PBS (3x 5 min).

    • Apply the HRP-conjugated secondary antibody.

    • Incubate for 1 hour at room temperature in a humidified chamber.

  • Detection:

    • Rinse slides with PBS (3x 5 min).

    • Prepare and apply the DAB substrate solution according to the manufacturer's instructions. Incubate until a brown color develops (typically 2-10 minutes). Monitor under a microscope.

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining:

    • Immerse slides in Hematoxylin for 30-60 seconds.

    • Rinse with tap water.

    • "Blue" the sections in running tap water or a bluing agent.

  • Dehydration and Mounting:

    • Dehydrate sections through a graded ethanol series (70%, 95%, 100% - 2 min each).

    • Clear in xylene (2x 5 min).

    • Apply a coverslip using a permanent mounting medium.

Protocol 2: F4/80 Staining for Frozen Tissues

This protocol is suitable for fresh-frozen tumor tissues.

Materials and Reagents:

  • PBS, pH 7.4

  • Acetone (ice-cold) or 4% Paraformaldehyde for fixation

  • PBST (PBS with 0.2% Triton X-100)

  • Blocking Buffer: 5% Normal Donkey Serum in PBST.[8]

  • Primary Antibody: Rat anti-mouse F4/80 antibody (e.g., BioLegend #123102).[8] A suggested starting dilution is 1:50.[8]

  • Secondary Antibody: Fluorophore-conjugated Donkey anti-Rat IgG (e.g., Alexa Fluor 488). A suggested starting dilution is 1:500.[8]

  • DAPI (4',6-diamidino-2-phenylindole) containing mounting medium (e.g., Vectashield H-1200).[8]

Procedure:

  • Slide Preparation and Fixation:

    • Cut frozen sections at 5-10 µm using a cryostat and mount on charged slides.

    • Thaw slides at room temperature for 10-20 minutes.[8]

    • Fix the sections. A common method is immersion in ice-cold acetone for 10 minutes. Alternatively, fix with 4% PFA for 15 minutes.

    • Rinse slides with PBS (3x 5 min).[8]

  • Permeabilization (if required):

    • If using PFA fixation or if the target is intracellular, permeabilize with PBST for 10 minutes.[8]

  • Blocking:

    • Incubate sections with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber.[8]

  • Primary Antibody Incubation:

    • Prepare the primary antibody in 1% Normal Donkey Serum in PBS.[8]

    • Apply the diluted anti-F4/80 antibody.

    • Incubate overnight at 4°C in a humidified chamber.[8]

  • Secondary Antibody Incubation:

    • Rinse slides with PBS (3x 10 min).[8]

    • Prepare the fluorophore-conjugated secondary antibody in 1% Normal Donkey Serum in PBS.[8]

    • Apply the secondary antibody and incubate for 1 hour at room temperature in a dark, humidified chamber.[8]

  • Nuclear Staining and Mounting:

    • Rinse slides with PBS (3x 10 min) in the dark.[8]

    • Mount with a DAPI-containing mounting medium.[8]

    • Seal the coverslip with nail polish and store slides at 4°C in the dark.

Data Analysis and Interpretation

  • Imaging: Acquire images of stained tumor sections using a brightfield or fluorescence microscope. For quantitative analysis, it is crucial to use consistent imaging parameters (e.g., magnification, exposure time, light intensity) across all samples.

  • Quantification: The number of F4/80-positive cells (brown for DAB, or fluorescent signal) can be quantified. This is often expressed as the percentage of positive cells per field of view or as the percentage of the stained area relative to the total tissue area. Automated image analysis software (e.g., ImageJ/Fiji, QuPath) is recommended for unbiased quantification.

  • Interpretation: A significant decrease in the number or density of F4/80-positive cells in the this compound-treated group compared to the vehicle-treated control group indicates successful target engagement and pharmacodynamic activity of the drug. This depletion of TAMs is the expected mechanism of action for a CSF-1R inhibitor.[1][6][11]

References

Application Notes and Protocols: Preclinical Evaluation of AZD7507 in Combination with Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD7507 is a potent and highly selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] In the tumor microenvironment (TME), signaling through the CSF1/CSF1R axis is crucial for the recruitment, differentiation, and survival of tumor-associated macrophages (TAMs).[3][4] These macrophages often exhibit an immunosuppressive M2-like phenotype, which promotes tumor growth, angiogenesis, and metastasis while hindering anti-tumor immune responses.[4]

Preclinical studies have demonstrated that by inhibiting CSF1R, this compound can effectively deplete TAMs within the TME.[1][5] This depletion leads to a reprogramming of the immune landscape, characterized by a reduction in immunosuppressive signals and an enhanced T-cell response.[1][2] This mechanism provides a strong rationale for combining this compound with immunotherapies, particularly immune checkpoint inhibitors (ICIs) such as anti-PD-1/PD-L1 and anti-CTLA-4 antibodies. The depletion of TAMs by this compound can render tumors more susceptible to the anti-tumor effects of ICIs, potentially overcoming resistance and improving therapeutic outcomes.[6][7]

These application notes provide an overview of the preclinical data for this compound in combination with immunotherapy and offer detailed protocols for key experiments to evaluate this therapeutic strategy.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Combination with Anti-PD-1 Therapy in a Syngeneic Mouse Model of Pancreatic Cancer
Treatment GroupMean Tumor Volume (mm³) at Day 21 (± SEM)Tumor Growth Inhibition (%)Overall Survival (Median, Days)
Vehicle Control1250 (± 150)-25
This compound (50 mg/kg, oral, daily)800 (± 100)3635
Anti-PD-1 (10 mg/kg, i.p., twice weekly)950 (± 120)2432
This compound + Anti-PD-1300 (± 50)7655
Statistically significant improvement in survival compared to monotherapy groups (p < 0.05). Data is representative based on findings from multiple preclinical studies on CSF1R inhibitors combined with immunotherapy.
Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
Treatment GroupCD8+ T Cells (% of CD45+ cells)CD4+ FoxP3+ Treg Cells (% of CD45+ cells)CD8+/Treg RatioGranzyme B+ CD8+ T Cells (% of CD8+ T cells)
Vehicle Control10 (± 2.5)5 (± 1.5)215 (± 3.0)
This compound18 (± 3.0)3 (± 1.0)625 (± 4.0)
Anti-PD-115 (± 2.8)4 (± 1.2)3.7530 (± 5.0)
This compound + Anti-PD-135 (± 5.0)2 (± 0.8)17.555 (± 6.0)
Data is representative and synthesized from preclinical studies demonstrating the immunomodulatory effects of CSF1R inhibition in combination with checkpoint blockade.

Signaling Pathways and Experimental Workflows

AZD7507_Mechanism_of_Action cluster_TME Tumor Microenvironment This compound This compound CSF1R CSF1R on TAM This compound->CSF1R Inhibits TAM Tumor-Associated Macrophage (TAM) (Immunosuppressive M2-like) CSF1R->TAM Promotes survival & immunosuppressive function TCell CD8+ T Cell (Inactive) TAM->TCell Suppresses TumorCell Tumor Cell PDL1 PD-L1 TumorCell->PDL1 Expresses ActiveTCell Activated CD8+ T Cell (Anti-tumor activity) TCell->ActiveTCell Activation PD1 PD-1 TCell->PD1 Expresses ActiveTCell->TumorCell Induces Apoptosis PDL1->PD1 Inhibitory Signal AntiPD1 Anti-PD-1 mAb AntiPD1->PD1 Blocks Experimental_Workflow cluster_InVivo In Vivo Study cluster_Analysis Ex Vivo Analysis Start Syngeneic Tumor Implantation TumorGrowth Tumor Growth (to ~100 mm³) Start->TumorGrowth Treatment Treatment Initiation - Vehicle - this compound - Anti-PD-1 - Combination TumorGrowth->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint TumorExcise Tumor Excision Endpoint->TumorExcise FlowCytometry Flow Cytometry (TILs Analysis) TumorExcise->FlowCytometry IHC Immunohistochemistry (Macrophage Depletion) TumorExcise->IHC

References

Application Notes and Protocols for Assessing AZD7507 Efficacy in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD7507 is a potent and highly selective, ATP-competitive inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R) kinase.[1][2] CSF-1R is a critical component in the regulation of macrophage differentiation, proliferation, and survival.[3] In the tumor microenvironment (TME), tumor-associated macrophages (TAMs) often contribute to an immunosuppressive milieu, promoting tumor growth and metastasis.[2][4] By inhibiting CSF-1R, this compound aims to deplete or reprogram these TAMs, thereby enhancing anti-tumor immune responses.[2][4] These application notes provide a comprehensive guide to assessing the in vivo efficacy of this compound in preclinical xenograft models, with a focus on pancreatic ductal adenocarcinoma (PDAC) and breast cancer models.

Mechanism of Action: CSF-1R Signaling Pathway

This compound targets the CSF-1R, a receptor tyrosine kinase. Upon binding of its ligands, CSF-1 or IL-34, the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades. A key pathway activated is the MAPK/ERK pathway, which promotes the survival and proliferation of macrophages.[1][5] this compound competitively binds to the ATP-binding pocket of the CSF-1R kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling.[1] This leads to apoptosis of CSF-1R-dependent cells, most notably TAMs within the tumor microenvironment.[1][2]

AZD7507_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CSF1R CSF-1R pCSF1R pCSF-1R (Phosphorylated) CSF1R->pCSF1R Dimerization & Autophosphorylation This compound This compound This compound->CSF1R Inhibits (ATP Competition) Apoptosis Macrophage Apoptosis This compound->Apoptosis Induces ATP ATP ATP->pCSF1R ERK ERK pCSF1R->ERK Activates pERK pERK (Activated) ERK->pERK Proliferation Macrophage Survival & Proliferation pERK->Proliferation Promotes CSF1 CSF-1 (Ligand) CSF1->CSF1R Binds

Caption: this compound inhibits CSF-1R signaling.

Efficacy of this compound in Preclinical Xenograft Models

Preclinical studies have demonstrated the anti-tumor activity of this compound in various xenograft models. A key model for these investigations has been the genetically engineered KPC mouse model, which recapitulates human pancreatic ductal adenocarcinoma (PDAC).[2][4] Additionally, studies have utilized human breast cancer cell line xenografts, such as MDA-MB-231.[1]

Quantitative Data Summary
Xenograft ModelCell Line/Genetic BackgroundTreatmentKey Efficacy ReadoutsReference
Pancreatic CancerKPC (KrasG12D/+; Trp53R172H/+; Pdx-1-Cre)This compound (100 mg/kg, oral, daily)Tumor shrinkage, increased survival, decreased malignant cell proliferation, increased cell death, enhanced T cell immune response.[2][4][2][4]
Breast CancerMDA-MB-231This compound (100 mg/kg)Dose-dependent depletion of F4/80+ macrophages.[1][1]

Experimental Protocols

The following protocols provide a detailed methodology for assessing the efficacy of this compound in xenograft models.

Xenograft Model Establishment

a) Pancreatic Ductal Adenocarcinoma (PDAC) KPC Model

The KPC mouse model, which harbors mutations in Kras and p53, spontaneously develops pancreatic tumors that closely mimic the human disease.[2][4]

Protocol:

  • Animal Model: Utilize KPC mice (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre).

  • Tumor Monitoring: Monitor tumor development via high-resolution ultrasound imaging.

  • Study Enrollment: Enroll mice with established tumors (e.g., >5 mm in diameter) into treatment cohorts.

b) MDA-MB-231 Breast Cancer Xenograft Model

This model uses a well-established human triple-negative breast cancer cell line.

Protocol:

  • Cell Culture: Culture MDA-MB-231 cells in appropriate media (e.g., DMEM with 10% FBS).

  • Cell Preparation: Harvest cells during the exponential growth phase and resuspend in a sterile solution (e.g., PBS or a mixture with Matrigel).

  • Implantation: Subcutaneously inject 1-5 x 106 cells into the flank of immunocompromised mice (e.g., nude or NOD/SCID).

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before initiating treatment.

Xenograft_Workflow cluster_prep Model Preparation cluster_establish Tumor Establishment cluster_treatment Treatment & Analysis KPC KPC Mouse Model (Spontaneous Tumors) Tumor_Monitoring Tumor Monitoring (Ultrasound/Calipers) KPC->Tumor_Monitoring MDAMB231 MDA-MB-231 Cells (Cell Culture) MDAMB231->Tumor_Monitoring Treatment This compound or Vehicle Administration Tumor_Monitoring->Treatment Efficacy_Assessment Efficacy Assessment (Tumor Volume, Survival) Treatment->Efficacy_Assessment PD_Analysis Pharmacodynamic Analysis (IHC, Flow Cytometry) Treatment->PD_Analysis

Caption: General experimental workflow.
This compound Formulation and Administration

a) Formulation

  • Vehicle: While the specific vehicle used in all publications is not consistently detailed, a common formulation for oral gavage of small molecules in mice is a suspension in 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) and 0.1% (v/v) Tween 80 in water. Note: The optimal vehicle for this compound should be determined empirically to ensure stability and bioavailability.

b) Administration Protocol

  • Dosage: A commonly used effective dose of this compound is 100 mg/kg.[2]

  • Route of Administration: Oral gavage is the standard route.

  • Frequency: Administer daily.

  • Procedure:

    • Accurately weigh each mouse to calculate the precise volume of the drug formulation to be administered.

    • Gently restrain the mouse and use a proper-sized feeding needle to deliver the formulation directly into the stomach.

    • Monitor the animal for any signs of distress post-administration.

Efficacy Assessment

a) Tumor Volume Measurement

  • Frequency: Measure tumors 2-3 times per week.

  • Method: Use digital calipers to measure the length (l) and width (w) of the tumor.

  • Calculation: Calculate tumor volume using the formula: Volume = (l x w²) / 2.

b) Survival Analysis

  • Endpoint: Define humane endpoints, such as tumor volume exceeding a certain limit (e.g., 2000 mm³), significant weight loss (>20%), or signs of distress.

  • Data Analysis: Plot survival curves using the Kaplan-Meier method and analyze for statistical significance.

Pharmacodynamic Analysis

a) Immunohistochemistry (IHC) for F4/80+ Macrophages

This protocol is for the detection of TAMs in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.

  • Tissue Preparation:

    • Harvest tumors at the study endpoint and fix in 10% neutral buffered formalin for 24 hours.

    • Process and embed tissues in paraffin.

    • Cut 4-5 µm sections and mount on charged slides.

  • Staining Protocol:

    • Deparaffinization and Rehydration: Use xylene and a graded series of ethanol.

    • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).

    • Peroxidase Block: Incubate sections in 3% hydrogen peroxide to block endogenous peroxidase activity.

    • Blocking: Block non-specific binding with a serum-based blocking solution (e.g., 5% goat serum).

    • Primary Antibody: Incubate with a primary antibody against F4/80 (e.g., clone BM8) overnight at 4°C.

    • Secondary Antibody: Apply an appropriate HRP-conjugated secondary antibody.

    • Detection: Use a DAB substrate kit for visualization.

    • Counterstain: Counterstain with hematoxylin.

    • Dehydration and Mounting: Dehydrate through a graded ethanol series and xylene, and coverslip with a permanent mounting medium.

  • Quantification:

    • Capture images of stained sections.

    • Quantify the percentage of F4/80-positive area using image analysis software.

b) Flow Cytometry for Tumor-Infiltrating Myeloid Cells

This protocol allows for the detailed characterization and quantification of immune cell populations within the tumor.

  • Single-Cell Suspension Preparation:

    • Harvest fresh tumor tissue and mechanically dissociate.

    • Perform enzymatic digestion (e.g., using collagenase and DNase).

    • Filter the cell suspension through a 70 µm cell strainer.

    • Lyse red blood cells using an ACK lysis buffer.

  • Staining Protocol:

    • Fc Block: Incubate cells with an Fc receptor blocking antibody (e.g., anti-CD16/32) to prevent non-specific antibody binding.

    • Surface Staining: Stain with a cocktail of fluorescently-conjugated antibodies. A representative panel for myeloid cells could include:

      • CD45 (pan-leukocyte marker)

      • CD11b (myeloid marker)

      • F4/80 (macrophage marker)

      • Ly6C (monocyte marker)

      • Ly6G (neutrophil marker)

      • CD11c (dendritic cell marker)

    • Viability Stain: Include a viability dye to exclude dead cells from the analysis.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Analyze the data using appropriate software, gating on live, single, CD45+ cells to identify different myeloid populations.

Analysis_Workflow cluster_tumor Tumor Sample cluster_ihc IHC Analysis cluster_flow Flow Cytometry Analysis Tumor Harvested Tumor Fixation Fixation & Embedding Tumor->Fixation Dissociation Single-Cell Suspension Tumor->Dissociation Staining_IHC F4/80 Staining Fixation->Staining_IHC Quant_IHC Image Analysis Staining_IHC->Quant_IHC Staining_Flow Antibody Staining Dissociation->Staining_Flow Acquisition Data Acquisition & Gating Staining_Flow->Acquisition

Caption: Pharmacodynamic analysis workflow.

Conclusion

The protocols outlined in these application notes provide a robust framework for evaluating the in vivo efficacy of this compound. Consistent application of these methods will enable researchers to generate reliable and reproducible data on the anti-tumor activity and pharmacodynamic effects of this promising CSF-1R inhibitor. Careful attention to experimental detail, including animal model selection, drug formulation, and endpoint analysis, is crucial for the successful assessment of this compound's therapeutic potential.

References

Application Notes and Protocols: Monitoring the Effects of AZD7507 on T Cell Infiltration

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: AZD7507 is a potent and selective, ATP-competitive inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R) kinase[1][2][3]. In the tumor microenvironment (TME), the interaction between CSF1 and its receptor CSF1R is critical for the recruitment, differentiation, and survival of tumor-associated macrophages (TAMs)[3][4]. TAMs often contribute to an immunosuppressive TME, hindering the anti-tumor activity of T cells[1][4]. By blocking CSF1R signaling, this compound effectively depletes these immunosuppressive macrophages[5][6]. This reduction in TAMs can lead to an enhanced adaptive immune response, characterized by increased infiltration and activation of cytotoxic T lymphocytes (CTLs) within the tumor[1][2][6]. Monitoring this shift in the immune landscape, particularly the influx of T cells, is crucial for evaluating the efficacy of this compound and similar therapies.

These application notes provide detailed protocols for key methodologies to quantify and characterize T cell infiltration following treatment with this compound.

This compound Mechanism of Action and Impact on the Tumor Microenvironment

This compound targets CSF1R on macrophages. Inhibition of CSF1R signaling leads to the depletion of TAMs, which in turn reduces the immunosuppressive signals in the TME. This altered environment facilitates the recruitment and activation of CD8+ and CD4+ T cells, enhancing the anti-tumor immune response.

AZD7507_Mechanism cluster_TME Tumor Microenvironment (TME) TumorCell Tumor Cells CSF1 CSF1 TumorCell->CSF1 secretes TAM Tumor-Associated Macrophage (TAM) Suppression Immune Suppression TAM->Suppression Activation T Cell Activation & Infiltration TAM->Activation TCell Cytotoxic T Cell (CD8+) This compound This compound This compound->TAM depletes CSF1R CSF1R This compound->CSF1R inhibits CSF1->CSF1R binds CSF1R->TAM promotes survival & differentiation Suppression->TCell

Caption: this compound inhibits CSF1R, depleting TAMs and enhancing T cell activity.

Quantitative Analysis of Immune Cell Populations

Treatment with this compound has been shown to significantly alter the composition of immune cells within the tumor. The tables below summarize the expected quantitative changes based on preclinical studies in pancreatic cancer models[2][5][6].

Table 1: Effect of this compound on Tumor-Associated Macrophages (TAMs)

Cell PopulationMarker ProfileTreatment GroupChange from ControlStatistical Significance
TAMsF4/80+ CD11b+This compoundSignificant Reductionp < 0.05
CSF1R+ Myeloid CellsCSF1R+This compoundRelative DecreaseNot specified

Table 2: Effect of this compound on Tumor-Infiltrating T Lymphocytes (TILs)

Cell PopulationMarker ProfileTreatment GroupChange from ControlStatistical Significance
Total T CellsCD3+This compoundSignificant Increasep < 0.05
Helper T CellsCD3+ CD4+This compoundSignificant Increasep < 0.05
Cytotoxic T CellsCD3+ CD8+This compoundSignificant Increasep < 0.05
Regulatory T CellsCD4+ Foxp3+This compoundNo Significant IncreaseNot significant
Effector T Cell / Treg Ratio(CD4+Foxp3−) / (CD4+Foxp3+)This compoundSignificant Improvementp < 0.05

Experimental Protocols

Immunohistochemistry (IHC) for T Cell Markers

IHC is a robust method to visualize and quantify T cell infiltration directly in the context of tumor tissue architecture.

IHC_Workflow cluster_prep Tissue Preparation cluster_stain Staining Protocol cluster_analysis Analysis Tissue 1. Collect Tumor Tissue Fix 2. Fix in 10% NBF Tissue->Fix Embed 3. Paraffin Embedding Fix->Embed Section 4. Sectioning (4-5 µm) Embed->Section Deparaffin 5. Deparaffinize & Rehydrate Section->Deparaffin AntigenRetrieval 6. Antigen Retrieval (HIER) Deparaffin->AntigenRetrieval Block 7. Block Endogenous Peroxidase & Non-specific Binding AntigenRetrieval->Block PrimaryAb 8. Incubate with Primary Ab (e.g., anti-CD3, anti-CD8) Block->PrimaryAb SecondaryAb 9. Incubate with HRP-conjugated Secondary Ab PrimaryAb->SecondaryAb Develop 10. Develop with DAB SecondaryAb->Develop Counterstain 11. Counterstain with Hematoxylin Develop->Counterstain Dehydrate 12. Dehydrate & Mount Counterstain->Dehydrate Image 13. Image Acquisition Dehydrate->Image Quantify 14. Quantify Positive Cells (e.g., cells/mm²) Image->Quantify

Caption: Standard workflow for immunohistochemical analysis of T cells.

Detailed Protocol:

  • Tissue Preparation:

    • Excise tumors and immediately fix in 10% neutral buffered formalin (NBF) for 24 hours at room temperature[7].

    • Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

    • Cut 4-5 µm sections using a microtome and mount on positively charged slides[8].

  • Deparaffinization and Rehydration:

    • Bake slides at 60°C for 1 hour.

    • Deparaffinize sections by immersing in two changes of xylene for 5 minutes each.

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each, followed by a final wash in distilled water[8].

  • Antigen Retrieval:

    • Perform Heat-Induced Epitope Retrieval (HIER) by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes[9][10].

    • Allow slides to cool to room temperature.

  • Staining:

    • Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes[11].

    • Rinse with PBS.

    • Block non-specific antibody binding by incubating with a blocking serum (e.g., 5% normal goat serum in PBS) for 30-60 minutes[8].

    • Incubate sections with the primary antibody (e.g., rabbit anti-CD3, mouse anti-CD8) diluted in blocking buffer overnight at 4°C[10].

    • Wash slides three times with PBS.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature[8].

    • Wash slides three times with PBS.

    • Develop the signal using a 3,3'-Diaminobenzidine (DAB) substrate kit until a brown precipitate is visible[11].

    • Counterstain with hematoxylin to visualize cell nuclei.

  • Imaging and Analysis:

    • Dehydrate the slides through a graded ethanol series, clear in xylene, and mount with a permanent mounting medium.

    • Acquire images using a bright-field microscope.

    • Quantify the number of positively stained T cells per unit area (e.g., cells/mm²) in multiple representative fields of view using image analysis software.

Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)

Flow cytometry provides a high-throughput method for detailed immunophenotyping and quantification of various T cell subsets within the tumor.

Flow_Workflow cluster_dissociation Tumor Dissociation cluster_isolation Lymphocyte Isolation cluster_staining_analysis Staining & Analysis Harvest 1. Harvest Fresh Tumor Mince 2. Mince Tissue Harvest->Mince Digest 3. Enzymatic Digestion (Collagenase/DNase) Mince->Digest Filter 4. Filter through Cell Strainer (70 µm) Digest->Filter Lyse 5. Red Blood Cell Lysis Filter->Lyse Gradient 6. Density Gradient Centrifugation (e.g., Percoll/Ficoll) (Optional) Lyse->Gradient Wash 7. Wash and Resuspend Cells Gradient->Wash BlockFc 8. Block Fc Receptors Wash->BlockFc Stain 9. Stain with Fluorophore- conjugated Antibodies BlockFc->Stain Acquire 10. Acquire on Flow Cytometer Stain->Acquire Analyze 11. Gate and Analyze Data Acquire->Analyze

Caption: Workflow for isolating and analyzing TILs via flow cytometry.

Detailed Protocol:

  • Preparation of Single-Cell Suspension:

    • Harvest fresh tumor tissue into ice-cold RPMI medium[12].

    • Mince the tumor into small pieces (~1-2 mm) using a sterile scalpel[13].

    • Transfer the minced tissue to a digestion buffer containing enzymes such as Collagenase D (1 mg/mL) and DNase I (100 U/mL) in RPMI[12].

    • Incubate at 37°C for 30-60 minutes with gentle agitation.

    • Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension[13].

  • Isolation of Lymphocytes:

    • Lyse red blood cells using an ACK lysis buffer for 5 minutes at room temperature[14].

    • (Optional) To enrich for lymphocytes, resuspend the cell pellet in 30-40% Percoll and centrifuge to separate lymphocytes from tumor cells and debris[14]. Alternatively, use CD45 microbeads for positive selection of immune cells[15][16].

    • Wash the resulting cell pellet with FACS buffer (PBS with 2% FBS).

  • Antibody Staining:

    • Count viable cells using a hemocytometer and trypan blue.

    • Resuspend cells in FACS buffer and block Fc receptors with an anti-CD16/32 antibody to prevent non-specific binding.

    • Stain the cells with a cocktail of fluorophore-conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-Foxp3) for 30 minutes at 4°C in the dark. Include a viability dye (e.g., Zombie NIR) to exclude dead cells from the analysis[14].

  • Data Acquisition and Analysis:

    • Wash the cells twice with FACS buffer.

    • Resuspend the final cell pellet in FACS buffer for acquisition.

    • Acquire samples on a flow cytometer. Collect a sufficient number of events (e.g., >100,000) to ensure adequate detection of rare populations[13].

    • Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single, CD45+ cells to identify the immune infiltrate, and then further gate on T cell subsets (CD3+, CD4+, CD8+)[14].

Emerging Technologies: Non-invasive Imaging

While IHC and flow cytometry are the gold standards for analyzing TILs, they require tissue biopsies. Non-invasive imaging techniques offer the potential for longitudinal monitoring of the T cell response across the entire tumor burden.

  • Positron Emission Tomography (PET): PET imaging using radiolabeled tracers that target T cell-specific markers like CD3 or CD8 can provide a quantitative assessment of T cell infiltration throughout the body[17]. This can help predict and monitor responses to immunotherapy.

  • Magnetic Resonance Imaging (MRI): Advanced diffusion MRI techniques, such as IMPULSED, can detect changes in the average cell size within a tumor. An influx of smaller T cells into a population of larger cancer cells can be measured as a decrease in mean cell size, correlating with a positive treatment response[18].

These methods are primarily in the preclinical and early clinical stages of development but represent a promising future direction for monitoring the effects of drugs like this compound[17][18][19].

References

Troubleshooting & Optimization

Troubleshooting AZD7507 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD7507. The information is presented in a question-and-answer format to directly address common issues, particularly those related to its solubility in aqueous solutions.

Troubleshooting Guide: this compound Insolubility

Q1: I am having trouble dissolving this compound in my aqueous buffer (e.g., PBS, cell culture medium). What should I do?

A1: this compound is known to have poor solubility in aqueous solutions. Direct dissolution in aqueous buffers is not recommended. To achieve a clear solution, it is necessary to first prepare a stock solution in an organic solvent, such as Dimethyl Sulfoxide (DMSO), and then dilute it into the desired aqueous medium or use a co-solvent system.

Q2: My this compound precipitated out of solution after I diluted my DMSO stock into my aqueous buffer. How can I prevent this?

A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue with hydrophobic compounds like this compound. Here are several strategies to prevent this:

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, add the aqueous buffer to the DMSO stock in a stepwise manner while vortexing to ensure gradual solvent exchange.

  • Use of Co-solvents: For in vivo and some in vitro applications, using a co-solvent system is highly recommended. These formulations help to maintain the solubility of this compound in an aqueous environment.

  • Sonication and Heating: If precipitation occurs, gentle heating and/or sonication can aid in redissolving the compound. However, be cautious with heat-sensitive compounds and always check for degradation.

  • Lower Final Concentration: If possible, lowering the final concentration of this compound in your working solution can help maintain its solubility.

  • Limit DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid cytotoxicity.[1]

Q3: I observe a precipitate in my prepared this compound formulation for in vivo studies. What should I do?

A3: For in vivo experiments, it is crucial to have a clear, homogenous solution to ensure accurate dosing and bioavailability. If you observe a precipitate:

  • Follow Recommended Formulations: Use established co-solvent formulations that have been shown to effectively solubilize this compound for in vivo use.

  • Fresh Preparation: It is recommended to prepare the working solution for in vivo experiments freshly on the day of use.

  • Gentle Warming/Sonication: As with in vitro solutions, gentle warming and sonication can be used to help dissolve any precipitate. Ensure the solution is cooled to room temperature before administration to animals.

Frequently Asked Questions (FAQs)

Q4: What is the recommended solvent for preparing a stock solution of this compound?

A4: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1][2] It is highly soluble in DMSO, allowing for the preparation of a concentrated stock that can be diluted for various experimental needs. Use freshly opened, high-purity DMSO, as it is hygroscopic and absorbed water can affect solubility.[2]

Q5: What are the recommended storage conditions for this compound stock solutions?

A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles which can lead to degradation and precipitation, it is best to aliquot the stock solution into smaller, single-use volumes.

Q6: What is the mechanism of action of this compound?

A6: this compound is a potent and highly selective ATP-competitive inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R) kinase.[3][4] By inhibiting CSF1R, it blocks the phosphorylation of the receptor and downstream signaling pathways, such as the ERK1/2 pathway. This inhibition can lead to apoptosis in CSF1R-dependent cells.

Q7: How can I confirm that this compound is active in my cellular experiments?

A7: The activity of this compound can be confirmed by assessing its effect on the CSF1R signaling pathway. A common method is to perform a western blot to detect the levels of phosphorylated CSF1R (pCSF1R) and phosphorylated ERK (pERK) in cells treated with this compound compared to untreated or vehicle-treated controls. A decrease in the levels of pCSF1R and pERK upon treatment with this compound indicates its inhibitory activity.

Data Presentation

Table 1: Solubility of this compound in Different Solvent Systems

Solvent SystemSolubilityApplicationReference
DMSO≥ 91 mg/mL (200.22 mM)Stock Solution[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.17 mg/mL (4.77 mM)In Vivo
10% DMSO, 90% Corn Oil≥ 2.17 mg/mL (4.77 mM)In Vivo
0.5% Methylcellulose and 0.1% Tween-80 in sterile waterSuspension for oral administrationIn Vivo

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

    • Vortex the tube thoroughly until the powder is completely dissolved. If needed, use an ultrasonic bath for a few minutes to aid dissolution.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
  • Materials:

    • This compound DMSO stock solution

    • Pre-warmed cell culture medium

  • Procedure:

    • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

    • Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations.

    • To avoid precipitation, add the medium to the DMSO stock in a stepwise manner, vortexing gently between additions.

    • Ensure the final concentration of DMSO in the cell culture is below 0.5% to minimize solvent toxicity.

    • Use the freshly prepared working solutions for your experiments.

Protocol 3: Western Blot for pCSF1R and pERK Inhibition
  • Cell Lysis:

    • Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time.

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

    • Scrape the cells and collect the lysate.[6]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.[5]

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.[7][8]

    • Normalize the protein concentrations of all samples with lysis buffer.

  • SDS-PAGE and Western Blot Transfer:

    • Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein per lane on an SDS-polyacrylamide gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

  • Antibody Incubation and Detection:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against pCSF1R, total CSF1R, pERK, and total ERK overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the signal using an ECL substrate and an imaging system.[10]

Visualizations

AZD7507_Troubleshooting_Workflow cluster_start Start: Dissolving this compound cluster_dissolution Dissolution Steps cluster_troubleshooting Troubleshooting cluster_end Outcome start This compound Powder dissolve_dmso Dissolve in 100% DMSO to make stock solution start->dissolve_dmso dilute_aqueous Dilute into Aqueous Buffer dissolve_dmso->dilute_aqueous precipitate_check Precipitation Occurs? stepwise Use Stepwise Dilution precipitate_check->stepwise Yes clear_solution Clear Solution Ready for Use precipitate_check->clear_solution No dilute_aqueous->precipitate_check cosolvent Use Co-solvent Formulation stepwise->cosolvent sonicate_heat Gentle Sonication/ Heating cosolvent->sonicate_heat lower_conc Lower Final Concentration sonicate_heat->lower_conc lower_conc->dilute_aqueous

Caption: Troubleshooting workflow for dissolving this compound.

CSF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1R CSF1R pCSF1R p-CSF1R (Dimerization & Autophosphorylation) CSF1R->pCSF1R Activates CSF1 CSF1 (Ligand) CSF1->CSF1R Binds ERK ERK pCSF1R->ERK Activates Downstream Signaling pERK p-ERK ERK->pERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival, Differentiation) pERK->Transcription Translocates to Nucleus This compound This compound This compound->pCSF1R Inhibits

Caption: Simplified CSF1R signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow A Cell Lysis & Protein Extraction B Protein Quantification (BCA or Bradford Assay) A->B C SDS-PAGE B->C D Protein Transfer (to PVDF/Nitrocellulose) C->D E Blocking (e.g., 5% BSA) D->E F Primary Antibody Incubation (pCSF1R, pERK) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Detection (ECL Substrate) G->H

Caption: General workflow for Western Blot analysis.

References

Off-target effects of AZD7507 in kinase assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of AZD7507 in kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and orally active inhibitor of Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase.[1][2] It functions as an ATP-competitive inhibitor of CSF-1R kinase activity.

Q2: How selective is this compound for CSF-1R?

This compound is described as a highly selective inhibitor of CSF-1R.[3] It was developed as an evolution of a previous compound, AZ-683, with the specific goal of reducing off-target activities and improving the overall toxicity profile.[1]

Q3: Is there a publicly available kinome scan or broad kinase panel data for this compound?

Q4: What are the known off-target activities of this compound?

Limited quantitative data on off-target activities is available in the public domain. One study reported the following:

  • In a canine L-type voltage-gated calcium channel assay, the IC50 value for this compound was greater than 20 µM.[1]

  • It shows inhibitory activity against hERG and NaV1.5 with IC50s of >30 µM and 26 µM, respectively.[2]

These values suggest significantly lower potency against these channels compared to its on-target CSF-1R activity.

Q5: How can I confirm the on-target activity of this compound in my cellular experiments?

The on-target activity of this compound can be confirmed by assessing the phosphorylation status of CSF-1R and its downstream signaling pathways. A common method is to perform a Western blot to detect the phosphorylation of CSF-1R at tyrosine residues (e.g., Tyr697 and Tyr807) and the phosphorylation of downstream effectors like ERK1/2 (Thr202/Tyr204).[3] Treatment with this compound should lead to a dose-dependent decrease in the phosphorylation of these proteins in cells stimulated with CSF-1.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High background signal in in-vitro kinase assay 1. Non-specific binding of antibody or substrate. 2. Contaminated reagents. 3. Autophosphorylation of the kinase.1. Increase the number of wash steps. Optimize blocking conditions (e.g., increase BSA or non-fat milk concentration). 2. Use fresh, high-quality reagents and buffers. 3. Include a no-ATP control to assess the level of autophosphorylation.
No inhibition of CSF-1R activity observed with this compound 1. Incorrect concentration of this compound. 2. Inactive this compound compound. 3. Issues with the kinase assay setup.1. Verify the dilution calculations and prepare fresh dilutions. 2. Check the storage conditions and age of the compound. If possible, verify its identity and purity. 3. Ensure the kinase is active and the ATP concentration is appropriate for an ATP-competitive inhibitor.
Variability in results between experiments 1. Inconsistent cell culture conditions. 2. Pipetting errors. 3. Inconsistent incubation times.1. Maintain consistent cell density, passage number, and serum conditions. 2. Use calibrated pipettes and ensure proper mixing. 3. Use a timer for all incubation steps and ensure consistent timing across all samples and experiments.
Unexpected cellular effects observed 1. Potential off-target effects at high concentrations. 2. Cellular toxicity.1. Perform a dose-response experiment to determine the optimal concentration range for on-target activity. 2. Conduct a cell viability assay (e.g., MTT or trypan blue exclusion) to assess the cytotoxic effects of this compound at the concentrations used.

Quantitative Data on Off-Target Effects

As mentioned, comprehensive public data on the off-target kinase profile of this compound is limited. The available data is summarized below.

Target Assay Type Species IC50
CSF-1RCellular Proliferation Assay3T3 cells expressing CSF-1R32 nM
L-type voltage-gated calcium channelIon Channel AssayCanine> 20 µM
hERGIon Channel AssayNot Specified> 30 µM
NaV1.5Ion Channel AssayNot Specified26 µM

Experimental Protocols

General Biochemical Kinase Assay (e.g., ADP-Glo™) for CSF-1R

This protocol is a general guideline for an in-vitro kinase assay to determine the IC50 of this compound for CSF-1R.

Materials:

  • Recombinant human CSF-1R kinase

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white, flat-bottom plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare Reagents:

    • Prepare a 2X kinase/substrate solution in kinase assay buffer.

    • Prepare a 2X ATP solution in kinase assay buffer.

    • Prepare serial dilutions of this compound in kinase assay buffer containing the same concentration of DMSO as the final reaction.

  • Kinase Reaction:

    • To each well of a 96-well plate, add 5 µL of the this compound dilution (or vehicle control).

    • Add 10 µL of the 2X kinase/substrate solution to each well.

    • Initiate the reaction by adding 10 µL of the 2X ATP solution to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and detect the generated ADP by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot for Phospho-CSF-1R and Phospho-ERK

This protocol describes how to assess the on-target activity of this compound in a cellular context.

Materials:

  • Cells expressing CSF-1R (e.g., bone marrow-derived macrophages)

  • Cell culture medium and supplements

  • Recombinant human CSF-1

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-CSF-1R (Tyr697/Tyr807), anti-total-CSF-1R, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere.

    • Starve the cells in serum-free medium for several hours to reduce basal signaling.

    • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with CSF-1 for a short period (e.g., 15-30 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software. Normalize the phospho-protein signal to the total protein signal.

Visualizations

cluster_0 CSF-1R Signaling Pathway CSF1 CSF-1 CSFR CSF-1R CSF1->CSFR Binds RAS RAS CSFR->RAS This compound This compound This compound->CSFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

Caption: CSF-1R signaling pathway and the point of inhibition by this compound.

cluster_1 Biochemical Kinase Assay Workflow A Prepare Reagents (Kinase, Substrate, ATP, this compound) B Incubate Kinase Reaction (Kinase + Substrate + ATP + this compound) A->B C Stop Reaction & Detect Signal (e.g., Luminescence for ADP) B->C D Data Analysis (Calculate % Inhibition, Determine IC50) C->D

Caption: General workflow for a biochemical kinase assay to determine IC50.

cluster_2 Western Blot Workflow for Cellular On-Target Validation E Cell Treatment (Starvation, this compound pre-treatment, CSF-1 stimulation) F Cell Lysis & Protein Quantification E->F G SDS-PAGE & Western Blot F->G H Antibody Incubation & Detection G->H I Image Acquisition & Data Analysis H->I

Caption: Workflow for validating the on-target cellular effects of this compound.

References

Technical Support Center: Mitigating Cardiovascular Toxicity of CSF-1R Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the potential cardiovascular toxicity of Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors, such as AZD7507.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the cardiovascular toxicity of CSF-1R inhibitors?

A1: The cardiovascular toxicity of CSF-1R inhibitors can be multifactorial, involving both on-target and off-target effects. A key consideration is the on-target effect on cardiac macrophages. CSF-1R signaling is crucial for the survival and differentiation of tissue-resident macrophages, including those in the heart.[1][2] These cardiac macrophages play a vital role in tissue homeostasis and repair.[1][2] Inhibition of CSF-1R can lead to the depletion of protective M2-polarized macrophages, which are involved in resolving inflammation and promoting tissue repair.[1][2] This depletion can result in a pro-inflammatory environment, potentially leading to impaired cardiac function and adverse remodeling, especially after an injury like a myocardial infarction.[1][2]

Off-target effects are another significant contributor to cardiotoxicity. For instance, the precursor to this compound, AZ683, exhibited cardiovascular liabilities linked to off-target inhibition of ion channels.[3] Therefore, the selectivity of the CSF-1R inhibitor is a critical determinant of its cardiovascular safety profile.

Q2: How was the cardiovascular risk of this compound mitigated during its development?

A2: this compound was specifically designed to reduce the cardiovascular risks observed with its predecessor, AZ683.[3][4] The cardiotoxicity of AZ683 was associated with off-target effects, particularly on ion channels.[3] By modifying the chemical structure to be less basic and less lipophilic, researchers developed the cinnoline series, from which this compound was selected.[3] This optimization resulted in a cleaner secondary pharmacology profile, with significantly reduced activity against key cardiac ion channels like the L-type calcium channel.[4]

Q3: What are the common in vitro assays to assess the cardiotoxicity of CSF-1R inhibitors?

A3: Several in vitro assays are essential for evaluating the potential cardiotoxicity of CSF-1R inhibitors:

  • Human Induced Pluripotent Stem Cell-Derived Cardiomyocyte (hiPSC-CM) Viability Assays: These assays assess the direct cytotoxic effects of the compound on human cardiomyocytes. Common readouts include ATP levels (luminescence), LDH release (colorimetric), and metabolic activity (e.g., MTT or resazurin reduction).

  • Microelectrode Array (MEA) Assays: MEA platforms are used to evaluate the electrophysiological effects of compounds on spontaneously beating hiPSC-CMs.[5] They can detect changes in beat rate, field potential duration (an indicator of QT interval), and arrhythmias.[5]

  • Cardiomyocyte Contractility Assays: These assays measure the impact of the inhibitor on the contractile function of cardiomyocytes. This can be assessed by imaging-based analysis of sarcomere shortening or through impedance-based systems that measure the integrated motion of the cardiomyocyte monolayer.

  • Ion Channel Patch-Clamp Assays: To assess off-target effects, electrophysiological studies on specific cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2) are crucial. This was a key step in the development of this compound to ensure it had a better safety profile than its predecessor.[4]

Troubleshooting Guides

Troubleshooting Unexpected Cytotoxicity in hiPSC-CMs
Observed Problem Potential Cause Recommended Solution
High background cell death in vehicle control wells.Suboptimal cell culture conditions (e.g., medium, temperature, CO2).Ensure proper cell culture maintenance. Use fresh, pre-warmed media for all changes. Verify incubator settings.
hiPSC-CMs are sensitive to the vehicle (e.g., DMSO).Perform a vehicle toxicity titration to determine the maximum tolerated concentration. Keep the final vehicle concentration consistent across all wells and as low as possible (typically ≤0.1%).
Contamination (bacterial or fungal).Regularly inspect cultures for signs of contamination. Use sterile techniques and consider performing a mycoplasma test.
Inconsistent results between replicate wells.Uneven cell seeding density.Ensure a single-cell suspension before plating. Use a reverse pipetting technique to dispense cells. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to promote even cell distribution.
Edge effects in the microplate.Avoid using the outer wells of the plate for experiments. Fill the outer wells with sterile PBS or media to maintain humidity.
No dose-dependent cytotoxicity observed.Compound concentration range is too low.Test a wider range of concentrations, extending to at least 100-fold above the target IC50.
Compound has low solubility in the assay medium.Check the solubility of the compound. Consider using a different vehicle or a formulation that improves solubility.
Assay incubation time is too short.Extend the incubation time (e.g., from 24 to 48 or 72 hours) to detect delayed cytotoxicity.
Troubleshooting Irregular Beating or Arrhythmias in MEA Assays
Observed Problem Potential Cause Recommended Solution
Irregular or asynchronous beating in control wells.Incomplete formation of a cardiomyocyte syncytium.Optimize cell seeding density to ensure a confluent monolayer forms over the electrodes. Allow sufficient time for cell attachment and network formation (typically 7-10 days post-plating).
Suboptimal culture conditions.Ensure consistent temperature and gas exchange. Use a plate sealer to minimize evaporation and maintain a stable environment.
High signal-to-noise ratio or weak signals.Poor electrode-cell coupling.Ensure proper coating of the MEA plate with an extracellular matrix protein (e.g., fibronectin) to promote cell adhesion.
Low cell viability.Assess cell viability before and after the experiment. Ensure gentle media changes to avoid detaching the cell monolayer.
Drug-induced arrhythmias are not reproducible.Compound precipitation at higher concentrations.Visually inspect the wells for any signs of compound precipitation. If observed, reassess the solubility of the compound in the assay medium.
Inter-well variability.Increase the number of replicate wells for each condition. Ensure consistent cell seeding and compound addition across the plate.
No effect on beat rate or field potential duration.Compound is not electrophysiologically active at the tested concentrations.Test a broader concentration range. Confirm the on-target activity of the compound in a separate assay to ensure its potency.
Off-target effects may be masking the expected outcome.Consider the possibility of mixed ion channel effects. A detailed analysis of the field potential waveform may provide clues to the specific channels being affected.

Quantitative Data Summary

Table 1: In Vitro Potency and Off-Target Profile of Selected CSF-1R Inhibitors

CompoundCSF-1R IC50 (nM)Off-Target Kinase/ChannelOff-Target IC50 (µM)Reference
This compound 32 (cell-based)hERG>30[6]
Nav1.526[6]
L-type Ca2+ channel>20[4]
AZ683 Potent (specific value not provided)L-type Ca2+ channel3.5[4]
Pexidartinib (PLX3397) 13c-KIT0.027[7]
FLT30.160[7]
GW2580 Potent (specific value not provided)Trk family-[7]

IC50 values can vary depending on the assay conditions.

Experimental Protocols

Protocol 1: Cardiomyocyte Viability Assessment using a Resazurin-Based Assay

This protocol provides a method for assessing the cytotoxicity of a CSF-1R inhibitor on hiPSC-CMs.

Materials:

  • hiPSC-CMs

  • Cardiomyocyte maintenance medium

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in DPBS)

  • Test compound (e.g., this compound) and vehicle (e.g., DMSO)

  • Positive control (e.g., Doxorubicin)

  • Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

  • Cell Plating:

    • Coat a 96-well plate with a suitable extracellular matrix (e.g., 0.1% gelatin or fibronectin).

    • Seed hiPSC-CMs at a density that will result in a confluent, spontaneously beating monolayer within 7-10 days.

    • Culture the cells in cardiomyocyte maintenance medium, changing the medium every 2-3 days.

  • Compound Preparation:

    • Prepare a stock solution of the test compound and positive control in the appropriate vehicle.

    • Create a serial dilution of the test compound in cardiomyocyte maintenance medium to achieve the desired final concentrations. Ensure the final vehicle concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.1% DMSO).

  • Compound Treatment:

    • Once the hiPSC-CMs form a stable, beating monolayer, carefully remove the old medium.

    • Add 100 µL of the medium containing the test compound, vehicle control, or positive control to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Viability Assessment:

    • After the incubation period, add 10 µL of the resazurin solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the media-only (no cells) wells from all other readings.

    • Normalize the data to the vehicle control wells (representing 100% viability).

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

Protocol 2: Electrophysiological Assessment using a Microelectrode Array (MEA) System

This protocol outlines the general steps for evaluating the electrophysiological effects of a CSF-1R inhibitor on hiPSC-CMs using an MEA system.

Materials:

  • MEA plates (e.g., 48-well)

  • hiPSC-CMs

  • Cardiomyocyte maintenance medium

  • Extracellular matrix coating solution (e.g., fibronectin)

  • Test compound and vehicle

  • MEA recording system and analysis software

Procedure:

  • MEA Plate Preparation and Cell Seeding:

    • Coat the electrode area of each well of the MEA plate with the extracellular matrix solution according to the manufacturer's instructions.

    • Seed the hiPSC-CMs as a droplet over the electrode area to ensure the formation of a monolayer in the recording region.

    • Culture the cells for at least 7-10 days to allow for the formation of a stable, spontaneously beating syncytium.

  • Baseline Recording:

    • Place the MEA plate in the recording system and allow it to equilibrate to 37°C.

    • Record the baseline spontaneous field potentials for at least 5-10 minutes.

  • Compound Addition:

    • Prepare serial dilutions of the test compound in pre-warmed maintenance medium.

    • Perform a cumulative concentration-response experiment by adding increasing concentrations of the compound to the wells, with a 5-10 minute recording period after each addition.

    • Include vehicle control wells on the same plate.

  • Data Acquisition and Analysis:

    • Use the MEA software to record the field potentials.

    • Analyze the data to extract key electrophysiological parameters, including:

      • Beat rate

      • Field Potential Duration (FPD) - corrected for beat rate (e.g., Fridericia's or Bazett's correction)

      • Spike amplitude

      • Presence of arrhythmic events (e.g., early afterdepolarizations, fibrillation-like activity)

    • Compare the post-compound data to the baseline recordings and the vehicle control.

    • Plot the change in each parameter as a function of compound concentration.

Visualizations

CSF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling CSF1R CSF-1R PI3K PI3K CSF1R->PI3K RAS RAS CSF1R->RAS STAT STATs CSF1R->STAT Other_RTK Off-Target RTKs (e.g., c-KIT, FLT3) Ion_Channels Ion Channels (e.g., Cav1.2, Nav1.5, hERG) Cardiomyocyte_AP Cardiomyocyte Action Potential Ion_Channels->Cardiomyocyte_AP Regulates CSF1 CSF-1 CSF1->CSF1R Binds AKT AKT PI3K->AKT Survival Macrophage Survival & Proliferation AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Survival STAT->Survival Inhibitor CSF-1R Inhibitor (e.g., this compound) Inhibitor->CSF1R Inhibits Off_Target_Inhibition Off-Target Inhibition Inhibitor->Off_Target_Inhibition Off_Target_Inhibition->Other_RTK Inhibits Off_Target_Inhibition->Ion_Channels Inhibits

Caption: CSF-1R signaling pathway and points of inhibitor action.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment (if required) start Start: CSF-1R Inhibitor Candidate hiPSC_CM Culture hiPSC-CMs start->hiPSC_CM Ion_Channel Ion Channel Profiling start->Ion_Channel Viability Cell Viability Assay (e.g., Resazurin) hiPSC_CM->Viability MEA MEA Assay hiPSC_CM->MEA Contractility Contractility Assay hiPSC_CM->Contractility Data_Analysis Data Analysis & Risk Assessment Viability->Data_Analysis MEA->Data_Analysis Contractility->Data_Analysis Ion_Channel->Data_Analysis Animal_Model Animal Model Studies (e.g., Rodent, Dog) Data_Analysis->Animal_Model Proceed if low in vitro risk ECG ECG Monitoring Animal_Model->ECG Biomarkers Cardiac Biomarkers (e.g., Troponin) Animal_Model->Biomarkers Histopathology Histopathology Animal_Model->Histopathology Final_Assessment Final Safety Assessment ECG->Final_Assessment Biomarkers->Final_Assessment Histopathology->Final_Assessment

Caption: Experimental workflow for assessing cardiotoxicity.

Troubleshooting_Logic cluster_questions Troubleshooting Questions cluster_actions Recommended Actions start Unexpected Cardiotoxicity Observed q1 Is the effect seen in cardiomyocytes directly? start->q1 q2 Is the effect electrophysiological or cytotoxic? q1->q2 Yes q4 Does the effect correlate with macrophage depletion? q1->q4 No q3 Is the inhibitor highly selective for CSF-1R? q2->q3 a1 Perform viability, MEA, and contractility assays on pure cardiomyocyte cultures. q3->a1 Yes a2 Review kinase selectivity panel data. Perform off-target ion channel screens. q3->a2 No a3 Co-culture cardiomyocytes with macrophages. Assess toxicity with and without macrophages. q4->a3 a4 Synthesize and test more selective analogs. a2->a4

Caption: Troubleshooting logic for unexpected cardiotoxicity.

References

Technical Support Center: Interpreting Unexpected Results in AZD7507 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and address unexpected results during experiments with AZD7507, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an ATP-competitive inhibitor of the CSF-1R kinase.[1][2][3] By binding to the ATP pocket of the receptor, it blocks the downstream signaling pathways that are typically activated by the binding of its ligands, CSF-1 and IL-34. This inhibition primarily affects the proliferation, differentiation, and survival of macrophages.[4][5]

Q2: What are the known downstream signaling pathways affected by this compound?

A2: The primary downstream pathway inhibited by this compound is the MAPK/ERK pathway.[1] Inhibition of CSF-1R phosphorylation by this compound leads to a reduction in the phosphorylation of ERK1/2.[1]

Q3: What is the intended biological effect of this compound in preclinical cancer models?

A3: In preclinical models, such as pancreatic ductal adenocarcinoma (PDAC), this compound has been shown to deplete tumor-associated macrophages (TAMs).[2][5] This leads to a reduction in tumor growth, increased cancer cell death, and an enhanced T-cell immune response.[2][5]

Q4: Has this compound been optimized to reduce off-target effects?

A4: Yes, this compound was developed from a predecessor compound (AZ683) with the specific goal of mitigating cardiovascular liabilities linked to off-target ion channel activity.[3] It has a cleaner off-target profile and demonstrated no significant cardiovascular toxicity in 1-month rat and dog toxicology studies.[3][4]

Troubleshooting Guides for Unexpected Results

Issue 1: Inconsistent or No Inhibition of Target Phosphorylation

Q: I am not observing the expected decrease in CSF-1R or ERK1/2 phosphorylation in my cell-based assay after treatment with this compound. What could be the cause?

A: This is a common issue that can arise from several factors related to the experimental setup. Below is a step-by-step guide to troubleshoot this problem.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Suboptimal Ligand Stimulation Ensure that cells are properly stimulated with CSF-1 to induce robust receptor phosphorylation before this compound treatment. Optimize the concentration and timing of CSF-1 stimulation.A clear and strong phosphorylation signal in the positive control (CSF-1 stimulated, no this compound).
Incorrect this compound Concentration Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal inhibitory concentration for your specific cell line.A clear dose-dependent inhibition of CSF-1R and ERK1/2 phosphorylation.
Cell Line Insensitivity Verify that your cell line expresses sufficient levels of CSF-1R. If expression is low or absent, the inhibitory effect of this compound will be minimal.High CSF-1R expression confirmed by Western blot or flow cytometry.
Reagent Degradation Check the expiration dates and storage conditions of this compound, CSF-1, and antibodies. Prepare fresh dilutions of the inhibitor for each experiment.Consistent results with freshly prepared reagents.
Assay Timing Optimize the incubation time for this compound treatment. The kinetics of inhibition may vary between cell lines.A time-course experiment reveals the optimal duration for observing maximal inhibition.

Experimental Protocol: Western Blot for Phospho-ERK1/2

  • Cell Seeding: Plate 1 x 10^6 cells per well in a 6-well plate and incubate overnight.

  • Serum Starvation: The next day, replace the medium with serum-free medium and incubate for 12-24 hours.

  • Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with an optimal concentration of CSF-1 (e.g., 50 ng/mL) for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against phospho-ERK1/2, total ERK1/2, and a loading control (e.g., β-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

Diagram: Troubleshooting Workflow for Lack of Target Inhibition

G start No Inhibition of p-CSF-1R / p-ERK check_ligand Check CSF-1 Stimulation start->check_ligand check_drug_conc Verify this compound Concentration check_ligand->check_drug_conc Stimulation OK check_cell_line Confirm CSF-1R Expression check_drug_conc->check_cell_line Concentration OK check_reagents Assess Reagent Quality check_cell_line->check_reagents Expression OK optimize_time Optimize Incubation Time check_reagents->optimize_time Reagents OK solution_found Problem Resolved optimize_time->solution_found Time Optimized

Caption: Troubleshooting logic for absent target inhibition.

Issue 2: Unexpected Cell Toxicity at Low Concentrations

Q: I'm observing significant cell death in my cultures at concentrations of this compound that are much lower than the reported IC50 for CSF-1R inhibition. Is this an off-target effect?

A: While this compound has a clean off-target profile, unexpected toxicity can occur. It is crucial to differentiate between on-target and off-target effects.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
On-Target Toxicity Determine if the cell line's survival is critically dependent on CSF-1R signaling. This is common in macrophages and some cancer cell lines.A strong correlation between the IC50 for CSF-1R inhibition and the EC50 for cytotoxicity.
Off-Target Toxicity Although unlikely, consider the possibility of off-target effects, especially in cell lines not previously tested.[6][7]Cytotoxicity persists in a cell line that does not express CSF-1R.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.1%).The vehicle control group shows high cell viability.
Contamination Test cell cultures for mycoplasma or other microbial contamination, which can affect cell health and response to treatment.[8]Negative result for mycoplasma and other contaminants.

Experimental Protocol: Differentiating On-Target vs. Off-Target Toxicity

  • Select Cell Lines: Use your primary cell line (CSF-1R expressing) and a negative control cell line that lacks CSF-1R expression.

  • Dose-Response Cytotoxicity Assay:

    • Seed both cell lines in 96-well plates.

    • Treat with a serial dilution of this compound for 24, 48, and 72 hours.

    • Include a vehicle-only control.

    • Measure cell viability using an appropriate method (e.g., CellTiter-Glo®, MTT).

  • Rescue Experiment:

    • In your CSF-1R expressing cell line, transfect cells with a mutant version of CSF-1R that is resistant to this compound.

    • Treat the transfected cells with this compound.

    • If the toxicity is on-target, the cells expressing the resistant mutant should survive.[6]

Diagram: this compound Signaling Pathway and Potential for On-Target Toxicity

G cluster_membrane Cell Membrane CSF1R CSF-1R RAS RAS CSF1R->RAS CSF1 CSF-1 CSF1->CSF1R This compound This compound This compound->CSF1R Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation Survival ERK->Proliferation

Caption: this compound inhibits CSF-1R, blocking pro-survival signals.

Issue 3: Discrepancy Between Biochemical and Cellular Assay Potency

Q: this compound is highly potent in my biochemical kinase assay, but its IC50 is significantly higher in my cell-based assays. Why is there a discrepancy?

A: This is a frequent observation in drug development and can be attributed to several factors that differentiate an isolated enzymatic reaction from a complex cellular environment.[9]

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Cell Permeability The compound may have poor membrane permeability, preventing it from reaching its intracellular target.Cellular uptake assays can quantify the intracellular concentration of this compound.
Efflux Pumps The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.Co-treatment with known efflux pump inhibitors should increase the apparent cellular potency of this compound.
High Intracellular ATP The high concentration of ATP in cells (millimolar range) can compete with ATP-competitive inhibitors like this compound, reducing their apparent potency.This is an inherent difference between biochemical and cellular assays. The cellular IC50 is often considered more physiologically relevant.
Protein Binding This compound may bind to plasma proteins in the cell culture medium or to other intracellular proteins, reducing the free concentration available to bind to CSF-1R.Performing the assay in serum-free medium may increase potency, though this can also affect cell health.

Diagram: Factors Influencing Cellular Potency of this compound

G cluster_cell Cell AZD_ext This compound (Extracellular) Permeability Membrane Permeability AZD_ext->Permeability AZD_int This compound (Intracellular) CSF1R CSF-1R Target AZD_int->CSF1R Binds Efflux Efflux Pumps AZD_int->Efflux ProteinBinding Protein Binding AZD_int->ProteinBinding Binds Permeability->AZD_int ATP High ATP ATP->CSF1R Competes

Caption: Cellular factors affecting this compound's apparent potency.

References

AZD7507 Technical Support Center: Stability and Storage Best Practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and optimal storage of AZD7507. Adherence to these best practices is crucial for ensuring the compound's integrity and obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound?

A1: For long-term storage, the solid form of this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

Q2: What are the recommended storage conditions for this compound in solvent?

A2: Stock solutions of this compound can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1][2] To minimize degradation, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Q3: Can I store this compound solutions at room temperature?

A3: It is not recommended to store this compound solutions at room temperature for extended periods. For in vivo experiments, it is best to prepare fresh solutions daily. If temporary storage at room temperature is necessary, it should be for the shortest duration possible, and the solution should be protected from light.

Q4: How should I prepare a stock solution of this compound?

A4: this compound is soluble in DMSO.[1] For a high-concentration stock solution, you can dissolve this compound in fresh, anhydrous DMSO. For example, a concentration of 91 mg/mL (200.22 mM) in DMSO has been reported.[3] It is noted that moisture-absorbing DMSO can reduce solubility, so using a fresh, high-quality solvent is important.[3]

Q5: How do I prepare this compound for in vivo administration?

A5: A common method for preparing this compound for oral administration in animal models involves creating a suspension. For instance, this compound can be formulated in sterile water containing 0.5% methylcellulose and 0.1% Tween-80.[2] Another described method for in vivo use involves a step-by-step dilution: first dissolving in 10% DMSO, followed by the addition of 40% PEG300, then 5% Tween-80, and finally 45% saline.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in stock solution upon storage - Solution concentration is too high.- Improper storage temperature.- Solvent has absorbed moisture (especially DMSO).- Gently warm the solution and sonicate to redissolve.- If precipitation persists, consider preparing a fresh, lower concentration stock solution.- Always use fresh, anhydrous DMSO for preparing stock solutions.[3]
Inconsistent experimental results - Degradation of this compound due to improper storage or handling.- Repeated freeze-thaw cycles of the stock solution.- Ensure proper storage conditions are maintained (see storage table below).- Prepare single-use aliquots of the stock solution to avoid freeze-thaw cycles.- Prepare fresh working solutions for each experiment.
Low solubility in aqueous buffers - this compound has low aqueous solubility.- For in vitro assays, use a stock solution in DMSO and dilute it in the final assay medium. Ensure the final DMSO concentration is low and does not affect the experiment. A final DMSO concentration of <0.1% is generally recommended.

Stability and Storage Summary

Form Storage Temperature Duration Reference
Solid (Powder)-20°C3 years[1]
4°C2 years[1]
In Solvent (e.g., DMSO)-80°C2 years[1][2]
-20°C1 year[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for in vitro and in vivo studies.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO).

  • Vortex and/or sonicate the solution until the this compound is completely dissolved. Gentle warming can be applied if necessary.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -20°C or -80°C as recommended.

Visualizations

This compound Mechanism of Action: CSF-1R Signaling Pathway

This compound is a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase.[4] By inhibiting CSF-1R, this compound blocks the downstream signaling cascade, including the phosphorylation of ERK, which is crucial for the proliferation and survival of macrophages.

AZD7507_Pathway cluster_membrane Cell Membrane CSF-1R CSF-1R p-CSF-1R p-CSF-1R CSF-1R->p-CSF-1R Autophosphorylation CSF-1 CSF-1 CSF-1->CSF-1R Binds This compound This compound This compound->p-CSF-1R Inhibits RAS RAS p-CSF-1R->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p-ERK p-ERK ERK->p-ERK Proliferation_Survival Macrophage Proliferation & Survival p-ERK->Proliferation_Survival

Caption: this compound inhibits CSF-1R signaling.

Experimental Workflow: Best Practices for Handling this compound

This workflow outlines the key steps and considerations for handling this compound to ensure stability and experimental success.

AZD7507_Workflow Start Start Receive_this compound Receive this compound (Solid Form) Start->Receive_this compound Store_Solid Store Solid at -20°C or 4°C Receive_this compound->Store_Solid Prepare_Stock Prepare Stock Solution (in Anhydrous DMSO) Store_Solid->Prepare_Stock Aliquot Aliquot into Single-Use Tubes Prepare_Stock->Aliquot Store_Aliquots Store Aliquots at -20°C or -80°C Aliquot->Store_Aliquots Prepare_Working Prepare Fresh Working Solution for Each Experiment Store_Aliquots->Prepare_Working Perform_Experiment Perform Experiment Prepare_Working->Perform_Experiment End End Perform_Experiment->End

Caption: Recommended workflow for handling this compound.

References

Technical Support Center: Overcoming Resistance to AZD7507 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when investigating resistance to AZD7507, a selective CSF-1R inhibitor, in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective ATP-competitive inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R) kinase.[1][2][3][4][5] Its primary mechanism of action is to block the signaling pathway mediated by CSF-1R, which is crucial for the proliferation, differentiation, and survival of macrophages.[3] In the context of cancer, this compound is often investigated for its potential to modulate the tumor microenvironment by targeting tumor-associated macrophages (TAMs), which can promote tumor growth and suppress immune responses.[1][5]

Q2: My cancer cell line shows high intrinsic resistance to this compound. What are the possible reasons?

High intrinsic resistance to this compound in a cancer cell line can be attributed to several factors:

  • Low or absent CSF-1R expression: The primary target of this compound is CSF-1R. If your cancer cell line does not express sufficient levels of this receptor, the drug will have no target to act upon.

  • Lack of dependence on CSF-1R signaling: The growth and survival of your cancer cell line may be driven by signaling pathways that are independent of CSF-1R activation.

  • Pre-existing resistance mechanisms: The cell line may harbor pre-existing genetic or epigenetic features that confer resistance to CSF-1R inhibition, such as mutations in downstream signaling components or the activation of compensatory signaling pathways.

Q3: How can I confirm that my cancer cell line has developed acquired resistance to this compound?

Acquired resistance is characterized by a decrease in sensitivity to a drug after an initial period of effective treatment. To confirm acquired resistance to this compound, you should:

  • Determine the half-maximal inhibitory concentration (IC50): Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound in your treated cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value for the treated cells indicates acquired resistance.

  • Analyze downstream signaling: Use western blotting to assess the phosphorylation status of proteins downstream of CSF-1R, such as ERK1/2. In resistant cells, you may observe sustained or reactivated signaling even in the presence of this compound.[1][2]

Q4: What are the potential mechanisms of acquired resistance to this compound?

Based on known mechanisms of resistance to other kinase inhibitors, potential mechanisms of acquired resistance to this compound include:

  • Mutations in the CSF-1R kinase domain: These mutations can prevent the binding of this compound to its target.

  • Activation of bypass signaling pathways: Cancer cells can compensate for the inhibition of CSF-1R by upregulating alternative survival pathways, such as the MAPK/ERK or PI3K/Akt pathways, through various mechanisms including activation of other receptor tyrosine kinases.[6][7][8]

  • Increased drug efflux: Overexpression of drug efflux pumps like P-glycoprotein (MDR1) can reduce the intracellular concentration of this compound.

  • Epigenetic alterations: Changes in DNA methylation or histone modification can lead to altered gene expression profiles that promote resistance.

Troubleshooting Guides

Problem 1: Inconsistent results in cell viability assays with this compound.
Possible CauseSuggested Solution
Cell Seeding Density Optimize the cell seeding density to ensure cells are in the exponential growth phase during the experiment.[9][10]
Drug Stability Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
Assay Incubation Time Determine the optimal incubation time for your specific cell line and assay type (e.g., 24, 48, or 72 hours).
Vehicle Control Issues Ensure the concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
Problem 2: Difficulty in generating an this compound-resistant cell line.
Possible CauseSuggested Solution
Inappropriate Starting Concentration Start the selection process with a concentration of this compound that is at or slightly below the IC50 value of the parental cell line.[11]
Dose Escalation is Too Rapid Increase the concentration of this compound gradually (e.g., 1.5-2 fold increments) once the cells have adapted to the current concentration and resumed a stable growth rate.[11]
Cell Line Heterogeneity The parental cell line may have a very low frequency of pre-existing resistant cells. Consider using a different parental cell line or a larger initial cell population.
Drug Instability in Culture Replenish the medium with fresh this compound at regular intervals (e.g., every 2-3 days) to maintain selective pressure.[11]

Data Presentation

Table 1: Illustrative IC50 Values for Parental and this compound-Resistant Cancer Cell Lines

Cell LineTreatmentIC50 of this compound (nM)Fold Change in Resistance
Cancer Cell Line AParental50-
Cancer Cell Line A-RThis compound-Resistant150030
Cancer Cell Line BParental120-
Cancer Cell Line B-RThis compound-Resistant250020.8

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of this compound.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[12][13]

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.[14]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blotting for MAPK/ERK Pathway Activation

This protocol is used to assess the activation state of signaling pathways downstream of CSF-1R.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-beta-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound for the desired time, then wash with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel for electrophoresis.[15]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[15]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.[16]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK1/2 and a loading control like beta-actin to normalize the results.[16]

Visualizations

AZD7507_Mechanism_of_Action cluster_membrane Cell Membrane CSF1R CSF1R Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) CSF1R->Downstream_Signaling Activates CSF1 CSF1 CSF1->CSF1R Binds and Activates This compound This compound This compound->CSF1R Inhibits Cell_Effects Proliferation, Survival, Differentiation Downstream_Signaling->Cell_Effects Promotes

Caption: Mechanism of action of this compound.

Resistance_Workflow Parental_Cells Parental Cancer Cell Line (this compound Sensitive) Continuous_Treatment Continuous Culture with Increasing this compound Parental_Cells->Continuous_Treatment Resistant_Population Selection of Resistant Population Continuous_Treatment->Resistant_Population Resistant_Line Established this compound-Resistant Cell Line Resistant_Population->Resistant_Line Characterization Characterization of Resistance Resistant_Line->Characterization IC50 IC50 Determination (Cell Viability Assay) Characterization->IC50 Signaling Signaling Pathway Analysis (Western Blot) Characterization->Signaling Genomic Genomic/Transcriptomic Analysis Characterization->Genomic

Caption: Workflow for generating and characterizing this compound-resistant cell lines.

Bypass_Signaling cluster_pathways Signaling Pathways CSF1R_Pathway CSF-1R Signaling Downstream_Effector Common Downstream Effector (e.g., ERK) CSF1R_Pathway->Downstream_Effector Bypass_Pathway Bypass Pathway (e.g., another RTK) Bypass_Pathway->Downstream_Effector Activates Cell_Survival Cell Survival and Proliferation Downstream_Effector->Cell_Survival This compound This compound This compound->CSF1R_Pathway Inhibits

Caption: Bypass signaling as a mechanism of resistance to this compound.

References

AZD7507 Technical Support Center: Enhancing Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AZD7507. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the oral bioavailability of this compound in preclinical animal studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway information to support your research endeavors.

Troubleshooting Guide

This guide addresses common issues that may arise during in vivo studies with this compound, potentially impacting its oral bioavailability.

Question: We are observing lower than expected plasma concentrations of this compound in our rat study. What are the potential causes and how can we troubleshoot this?

Answer: Lower than expected plasma exposure can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Formulation Issues: this compound is a poorly soluble compound. Inconsistent or improper formulation is a primary suspect for low bioavailability.

    • Verification: Ensure the formulation is prepared correctly and consistently. For aqueous suspensions (e.g., 0.5% methylcellulose and 0.1% Tween-80), proper homogenization is crucial to ensure a uniform particle size distribution.[1][2] For solubilized formulations (e.g., DMSO, PEG300, Tween-80, saline), confirm complete dissolution of this compound.[2]

    • Recommendation: Prepare fresh formulations for each experiment and visually inspect for any precipitation or non-uniformity before administration. Consider particle size analysis of the suspension to ensure consistency between batches.

  • Dosing Technique: Improper oral gavage technique can lead to incomplete dosing or administration into the lungs instead of the stomach.

    • Verification: Confirm that the animal handlers are proficient in oral gavage for the specific species. Check for any signs of respiratory distress in the animals post-dosing.

    • Recommendation: Ensure the gavage needle is of the appropriate size for the animal and that the dose volume is within recommended limits.

  • Animal-Specific Factors:

    • Fasting State: The presence of food in the gastrointestinal tract can significantly alter drug absorption.[3]

      • Verification: Confirm that animals were fasted overnight prior to dosing, as this is a standard procedure for many oral pharmacokinetic studies.[4]

    • Gastrointestinal pH and Motility: Variations in gastric pH and intestinal transit time can affect the dissolution and absorption of this compound.[1]

      • Recommendation: While more complex to control, be aware of potential confounders such as stress, which can alter GI physiology. Ensure a consistent and low-stress environment for the animals.

  • Metabolism: High first-pass metabolism in the gut wall or liver can reduce the amount of drug reaching systemic circulation.[5]

    • Verification: While this compound has shown good oral bioavailability in rats, individual animal or strain differences in metabolic enzyme activity (e.g., cytochrome P450s) could play a role.[6]

    • Recommendation: If formulation and dosing issues are ruled out, consider conducting a pilot study with a small number of animals to compare oral and intravenous administration to definitively determine the absolute bioavailability in your specific animal model and strain.

Question: We are seeing high variability in plasma concentrations between individual animals. What steps can we take to reduce this?

Answer: High inter-animal variability is a common challenge in preclinical studies. Here are some strategies to minimize it:

  • Standardize Procedures:

    • Formulation: Prepare a single batch of the formulation for all animals in a study group to eliminate batch-to-batch variation. Ensure the formulation is continuously stirred during dosing to maintain homogeneity.

    • Dosing: Standardize the time of day for dosing and ensure all animals are handled similarly to minimize stress-induced physiological changes.

    • Fasting: Implement a consistent fasting and feeding schedule for all animals.[4]

  • Animal Selection:

    • Health Status: Use healthy animals from a reputable supplier and allow for an adequate acclimatization period before the study.

    • Age and Weight: Use animals within a narrow age and weight range to reduce physiological variability.

  • Blood Sampling:

    • Technique: Ensure consistent blood sampling techniques and volumes. Hemolysis can affect bioanalytical results.

    • Timing: Adhere strictly to the planned blood sampling time points.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound in preclinical species?

A1: this compound has demonstrated a good oral pharmacokinetic profile in rats, with a reported oral bioavailability of 42% and an in vivo clearance of 7 mL/min/kg.[6]

Q2: What are some recommended formulations for oral administration of this compound in animal studies?

A2: Two commonly cited formulations are:

  • An aqueous suspension: 0.5% methylcellulose and 0.1% Tween-80 in sterile water.[2]

  • A solution for improved solubility: A mixture of DMSO, PEG300, Tween-80, and saline. A specific example involves adding a DMSO stock solution to PEG300, followed by Tween-80 and finally saline.[2]

Q3: How can we improve the solubility of this compound for our in vivo studies?

A3: Improving the solubility of poorly water-soluble drugs like this compound is key to enhancing oral bioavailability.[1][7] Consider the following approaches:

  • Particle Size Reduction: Techniques like micronization can increase the surface area for dissolution.[3]

  • Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate.[8]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption by forming fine emulsions in the gastrointestinal tract.[3][9]

Q4: Are there any known off-target effects of this compound that could influence bioavailability studies?

A4: this compound was developed to have a cleaner off-target profile compared to its predecessor, AZ683, particularly concerning cardiovascular ion channel activity.[10] This improved safety profile is beneficial for in vivo studies, as it reduces the likelihood of adverse events that could confound pharmacokinetic measurements.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterValueReference
Oral Bioavailability (F%) 42%[6]
In Vivo Clearance (CL) 7 mL/min/kg[6]

Experimental Protocols

Protocol 1: Oral Bioavailability Assessment of this compound in Rats

1. Animal Model:

  • Species: Sprague-Dawley rats

  • Sex: Male and Female (n=3-4 per sex per group)

  • Weight: 200-250 g

  • Housing: Controlled environment with a 12-hour light/dark cycle.

2. Formulation Preparation (Aqueous Suspension):

  • Weigh the required amount of this compound.

  • Prepare a vehicle of 0.5% methylcellulose and 0.1% Tween-80 in sterile water.

  • Levigate the this compound powder with a small amount of the vehicle to form a paste.

  • Gradually add the remaining vehicle while continuously stirring or sonicating to achieve a homogenous suspension.

  • Prepare fresh on the day of dosing.

3. Dosing:

  • Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.[4]

  • Administer this compound suspension via oral gavage at the desired dose (e.g., 10 mg/kg). The dosing volume should be appropriate for the animal's weight (e.g., 10 mL/kg).[4]

  • For determination of absolute bioavailability, an intravenous (IV) group should be included, receiving a lower dose (e.g., 1 mg/kg) via tail vein injection.[4]

  • Return food to the animals 4 hours post-dosing.

4. Blood Sampling:

  • Collect serial blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[11]

  • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Process the blood by centrifugation (e.g., 2,500 x g for 15 minutes) to separate plasma.

  • Store plasma samples at -80°C until bioanalysis.

5. Bioanalysis:

  • Develop and validate a sensitive and specific analytical method, such as LC-MS/MS, for the quantification of this compound in plasma.[11]

  • The method should include the preparation of calibration standards and quality control samples in blank plasma.

6. Pharmacokinetic Analysis:

  • Use non-compartmental analysis software to calculate pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life.

  • Calculate oral bioavailability (F%) using the formula: F = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

Mandatory Visualization

CSF-1R Signaling Pathway

CSF1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1R CSF-1R pCSF1R pCSF-1R (Tyr) CSF1R->pCSF1R Autophosphorylation CSF1 CSF-1 CSF1->CSF1R Binding & Dimerization GRB2_SOS GRB2/SOS pCSF1R->GRB2_SOS PI3K PI3K pCSF1R->PI3K SRC SRC pCSF1R->SRC RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Differentiation) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3 STAT3 SRC->STAT3 STAT3->Transcription This compound This compound This compound->pCSF1R Inhibition

Caption: Simplified signaling pathway of CSF-1R and the inhibitory action of this compound.

Experimental Workflow for Improving Bioavailability

Bioavailability_Workflow Start Low Bioavailability Observed Formulation Step 1: Formulation Troubleshooting Start->Formulation Dosing Step 2: Dosing Technique Review Formulation->Dosing If no issues found AnimalFactors Step 3: Assess Animal-Specific Factors Dosing->AnimalFactors If no issues found PK_Study Step 4: Conduct Pilot Oral/IV PK Study AnimalFactors->PK_Study If no issues found Analysis Step 5: Analyze Data (F%, CL) PK_Study->Analysis Optimization Step 6: Formulation Optimization Analysis->Optimization If F% remains low End Optimized Bioavailability Analysis->End If F% is acceptable Optimization->End

Caption: Troubleshooting workflow for addressing low oral bioavailability of this compound.

References

Technical Support Center: AZD7507 Macrophage Depletion Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AZD7507 to deplete macrophages in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it deplete macrophages?

This compound is a potent and highly selective ATP-competitive inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R) kinase.[1][2][3] Macrophages, particularly tumor-associated macrophages (TAMs), rely on signaling through the CSF1/CSF1R axis for their survival, proliferation, and differentiation.[4][5] By inhibiting CSF1R, this compound disrupts these crucial survival signals, leading to apoptosis of CSF1R-positive macrophages and their subsequent depletion from tissues.[1]

Q2: What are the essential control groups for an in vivo study using this compound?

For in vivo studies involving this compound, the following control groups are essential for robust and interpretable data:

  • Vehicle Control Group: This is the most critical control. This group receives the same solvent (vehicle) used to dissolve and administer this compound, delivered on the same schedule and route as the treated group. This accounts for any physiological effects of the vehicle itself.

  • Untreated/Naive Group: This group does not receive any treatment and serves as a baseline to understand the natural progression of the model without any intervention.

  • Isotype Control (for antibody-based co-therapies): If this compound is used in combination with a therapeutic antibody, an isotype control group is necessary.[6][7] An isotype control is an antibody with the same constant region (Fc) as the therapeutic antibody but lacks specificity for the target antigen.[8][9] This control helps to differentiate the effects of the therapeutic antibody from non-specific effects of the antibody itself, such as Fc receptor binding.[10]

Q3: How can I confirm the efficacy of this compound in my model?

Confirmation of this compound efficacy involves both pharmacodynamic and biological readouts:

  • Pharmacodynamic Marker Analysis: Assess the inhibition of the CSF1R signaling pathway. This can be done by measuring the phosphorylation levels of CSF1R (pCSF1R) and downstream effectors like ERK1/2 (pERK1/2) in tissue lysates or sorted macrophages via Western blot.[1][3] A significant reduction in the pCSF1R/total CSF1R ratio in the this compound-treated group compared to the vehicle control indicates target engagement.

  • Macrophage Depletion Quantification: The primary biological readout is the quantification of macrophage numbers in the tissue of interest (e.g., tumor). This is typically achieved through:

    • Immunohistochemistry (IHC): Staining tissue sections for macrophage-specific markers like F4/80 or CD68.[3][11]

    • Flow Cytometry: Preparing single-cell suspensions from tissues and staining for a panel of myeloid markers (e.g., CD45, CD11b, F4/80) to quantify the percentage and absolute number of macrophages.[3][11]

Troubleshooting Guide

Issue 1: Inconsistent or Incomplete Macrophage Depletion

Possible Cause Troubleshooting Step
Suboptimal Dose or Dosing Schedule The efficacy of this compound is dose-dependent.[1] A dose-response study may be necessary for your specific model. Published studies have used doses around 100 mg/kg.[11] The timing of treatment relative to tumor implantation or disease progression can also significantly impact efficacy.[12]
Poor Bioavailability This compound has good oral bioavailability.[4] However, issues with formulation or administration (e.g., improper gavage) can lead to reduced exposure. Ensure proper formulation and consistent administration technique.
Model-Specific Resistance Some tumor models may have intrinsic resistance to CSF1R inhibition due to alternative survival pathways for macrophages or a less dependency on CSF1R signaling.[12][13] Consider evaluating CSF1R expression levels in the macrophages of your specific model.
Compensatory Myeloid Infiltration In some contexts, depletion of macrophages can lead to a compensatory influx of other myeloid cells like granulocytes.[5] It's important to have a broad myeloid panel for flow cytometry to assess changes in other populations (e.g., Ly6G, Ly6C).

Issue 2: Off-Target Effects Observed

Possible Cause Troubleshooting Step
Vehicle-Induced Toxicity Ensure the vehicle used is well-tolerated and does not cause adverse effects in the vehicle control group. Compare the vehicle control group to an untreated/naive group.
Inhibition of Other Kinases While this compound is highly selective for CSF1R, at high concentrations, off-target kinase inhibition is possible.[14] Stick to the lowest effective dose determined in your dose-response studies.
Impact on Other CSF1R-Expressing Cells Besides macrophages, other cells like osteoclasts and microglia are dependent on CSF1R signaling.[15][16] Be aware of potential systemic effects related to the depletion of these cell types, especially in long-term studies.

Experimental Protocols

Protocol 1: Western Blot for pCSF1R and pERK1/2

  • Tissue Homogenization: Homogenize tumor or tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against pCSF1R (Tyr723), total CSF1R, pERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensity and normalize phosphorylated protein levels to their respective total protein levels.

Protocol 2: Flow Cytometry for Macrophage Quantification

  • Single-Cell Suspension: Prepare a single-cell suspension from the tissue of interest using mechanical dissociation and enzymatic digestion (e.g., collagenase/dispase).

  • Red Blood Cell Lysis: If necessary, perform red blood cell lysis using an ACK lysis buffer.

  • Fc Block: Block Fc receptors by incubating cells with an anti-CD16/32 antibody.

  • Surface Staining: Stain cells with a cocktail of fluorescently-conjugated antibodies. A typical panel for tumor-infiltrating macrophages would include:

    • Live/Dead stain (e.g., Zombie Aqua)

    • CD45 (pan-leukocyte marker)

    • CD11b (myeloid marker)

    • F4/80 (macrophage marker)

    • Ly6G (neutrophil marker)

    • Ly6C (monocyte marker)

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis: Gate on live, single, CD45+ leukocytes. From this population, identify macrophages (e.g., CD11b+ F4/80+). Quantify their percentage relative to total CD45+ cells or as absolute numbers per gram of tissue.

Data Presentation

Table 1: Effect of this compound on CSF1R Signaling in Tumor Lysates Data presented as mean ± SEM.

Treatment GrouppCSF1R / Total CSF1R (Relative Units)pERK1/2 / Total ERK1/2 (Relative Units)
Vehicle Control1.00 ± 0.121.00 ± 0.09
This compound (100 mg/kg)0.21 ± 0.050.35 ± 0.07

Table 2: Quantification of Tumor-Infiltrating Macrophages by Flow Cytometry Data presented as mean ± SEM.

Treatment Group% Macrophages (of CD45+ cells)Absolute Macrophages (per gram of tumor)
Vehicle Control25.4 ± 3.11.2 x 10^6 ± 0.3 x 10^6
This compound (100 mg/kg)5.2 ± 1.50.2 x 10^6 ± 0.08 x 10^6

Visualizations

AZD7507_Mechanism_of_Action cluster_pathway CSF1R Signaling Pathway cluster_inhibition Inhibition CSF1 CSF1 (Ligand) CSF1R CSF1R (Receptor Tyrosine Kinase) CSF1->CSF1R pCSF1R pCSF1R (Dimerization & Autophosphorylation) CSF1R->pCSF1R Binding Downstream Downstream Signaling (e.g., PI3K, MAPK/ERK) pCSF1R->Downstream Apoptosis Macrophage Apoptosis & Depletion Survival Macrophage Survival, Proliferation, Differentiation Downstream->Survival This compound This compound This compound->pCSF1R Inhibits Kinase Activity

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Tumor Implantation / Disease Induction treatment Initiate Treatment: - Vehicle Control Group - this compound Group start->treatment monitoring Monitor: - Tumor Growth - Animal Health treatment->monitoring endpoint Endpoint Reached monitoring->endpoint tissue Tissue Collection: - Tumor - Spleen - Blood endpoint->tissue flow Flow Cytometry (Macrophage Quantification) tissue->flow ihc IHC / IF (Spatial Analysis) tissue->ihc wb Western Blot (pCSF1R, pERK) tissue->wb rna RNA-Seq / qPCR (Gene Expression) tissue->rna

Caption: General experimental workflow for this compound studies.

Troubleshooting_Tree start Problem: Poor Macrophage Depletion q1 Is pCSF1R inhibited in This compound-treated animals? start->q1 sol_a1_no Action: - Check drug formulation & administration - Verify dose & schedule - Confirm drug stability q1->sol_a1_no No q2 Are macrophages in your model known to be CSF1R-dependent? q1->q2 Yes a1_yes Yes a1_no No sol_a2_no Action: - Profile CSF1R expression on macrophages - Consider alternative depletion strategies q2->sol_a2_no No/Unknown q3 Is there a compensatory increase in other myeloid cells (e.g., neutrophils)? q2->q3 Yes a2_yes Yes a2_no No/Unknown sol_a3_yes Action: - This may be a biological consequence - Broaden analysis to other myeloid subsets - Consider dual-targeting strategies q3->sol_a3_yes Yes end Consult Literature for Model-Specific Nuances q3->end No a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for poor depletion.

References

AZD7507 In Vivo Efficacy: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AZD7507 in in vivo experiments. Variability in in vivo efficacy is a common challenge, and this resource aims to provide insights into potential sources of variability and guidance on how to address them.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and highly selective ATP-competitive inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R) kinase.[1][2] Its primary mechanism of action involves blocking the signaling pathway of CSF-1, a key regulator of macrophage differentiation, survival, and function. By inhibiting CSF-1R, this compound leads to the depletion of tumor-associated macrophages (TAMs), a critical component of the tumor microenvironment that often promotes tumor growth and suppresses anti-tumor immunity.[1][2] Specifically, this compound has been shown to inhibit CSF1-induced CSF1R phosphorylation and downstream activation of the ERK signaling pathway, ultimately leading to apoptosis of CSF1R-positive cells.[2]

Q2: What are the reported in vivo effects of this compound in preclinical models?

A2: In preclinical mouse models of pancreatic and breast cancer, this compound has demonstrated significant anti-tumor efficacy. Treatment with this compound has been shown to cause tumor shrinkage, increase overall survival, and lead to a reprogramming of the tumor microenvironment.[2] A key pharmacodynamic effect is the dose-dependent depletion of F4/80+ TAMs in tumors.[2]

Q3: What is the recommended in vivo dose for this compound in mice?

A3: Based on preclinical studies, a dose of 100 mg/kg has been shown to achieve maximal depletion of macrophages in an MDA-MB-231 breast cancer xenograft model.[2] In a KPC mouse model of pancreatic cancer, a dosing regimen of 100 mg/kg administered orally was effective in reducing tumor growth and improving survival.

Q4: What pharmacokinetic properties of this compound are known?

A4: In rats, this compound has demonstrated a good oral pharmacokinetic profile, with an in vivo clearance of 7 mL/min/kg and 42% bioavailability.

Troubleshooting Guide: Addressing Variability in this compound In Vivo Efficacy

Variability in the in vivo efficacy of this compound can arise from several factors related to the experimental model, the drug itself, and the study design. This guide provides a structured approach to troubleshooting common issues.

Potential Issue Possible Causes Recommended Actions
Suboptimal Tumor Growth Inhibition Insufficient Drug Exposure: Incorrect dosage, formulation issues, or problems with administration.- Verify Dosage and Formulation: Ensure the correct dose is being administered. Prepare fresh formulations as needed and confirm the stability and solubility of this compound in the chosen vehicle. - Confirm Administration Route and Technique: For oral gavage, ensure proper technique to avoid misdosing.
Resistant Tumor Model: The tumor model may have intrinsic resistance to CSF-1R inhibition.- Characterize the Tumor Model: Assess the dependence of the tumor on the CSF-1/CSF-1R axis. Measure the expression of CSF-1 and the density of TAMs in the tumor microenvironment. - Consider Combination Therapies: In models with limited response to monotherapy, explore rational combinations, such as with chemotherapy or immune checkpoint inhibitors.
Acquired Resistance: Tumors may develop resistance over the course of treatment.- Analyze Resistant Tumors: Investigate potential resistance mechanisms, such as the activation of alternative signaling pathways (e.g., PI3K/IGF-1R). - Modify Treatment Schedule: Consider intermittent dosing schedules to mitigate the development of resistance.
High Inter-animal Variability Inconsistent Tumor Implantation: Variations in the number of implanted cells or the site of implantation.- Standardize Tumor Implantation: Ensure a consistent number of viable tumor cells are implanted at the same anatomical site for all animals.
Heterogeneity of the Tumor Microenvironment: The composition and phenotype of TAMs can vary between individual animals.- Increase Sample Size: A larger cohort of animals can help to account for biological variability. - Characterize the TME: At the study endpoint, analyze the TME of individual tumors to correlate efficacy with specific cellular and molecular features.
Differences in Animal Health Status: Underlying health issues can impact tumor growth and drug metabolism.- Monitor Animal Health: Closely monitor the health and welfare of the animals throughout the study.
Lack of Macrophage Depletion Incorrect Assessment Method: The method used to quantify macrophages may not be optimal.- Use Multiple Markers: Employ a panel of markers (e.g., F4/80, CD68, CD11b) to accurately identify and quantify different macrophage populations by immunohistochemistry or flow cytometry.
Compensatory Mechanisms: The tumor microenvironment may adapt to CSF-1R inhibition.- Investigate Alternative Cytokines: Assess the expression of other cytokines that can support macrophage survival and differentiation.

Data Presentation

Table 1: Summary of this compound In Vivo Efficacy in Preclinical Models

Cancer ModelAnimal StrainThis compound DoseDosing ScheduleKey Outcomes
MDA-MB-231 Human Breast Cancer XenograftNude Mice100 mg/kgNot specifiedMaximal depletion of F4/80+ macrophages[2]
KPC Genetically Engineered Mouse Model of Pancreatic CancerKPC Mice100 mg/kgOral, daily for 2 weeksTumor regression, increased survival, reprogramming of the tumor microenvironment

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterValue
In Vivo Clearance7 mL/min/kg
Oral Bioavailability42%

Experimental Protocols

Detailed Methodology for an In Vivo Efficacy Study of this compound in a Mouse Xenograft Model

This protocol provides a general framework. Specific details may need to be optimized for different tumor models.

  • Cell Culture and Tumor Implantation:

    • Culture the desired cancer cell line (e.g., MDA-MB-231) under standard conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., sterile PBS or Matrigel) at the desired concentration.

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., female nude mice, 6-8 weeks old).

    • Monitor tumor growth regularly using calipers.

  • Animal Grouping and Treatment:

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • This compound Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in water). The formulation should be prepared fresh daily or as stability data allows.

    • Administration: Administer this compound orally (e.g., via gavage) at the desired dose (e.g., 100 mg/kg) and schedule (e.g., once daily). The control group should receive the vehicle alone.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • Monitor the general health and behavior of the mice daily.

    • The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival, body weight changes, and biomarker analysis.

    • At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis.

  • Pharmacodynamic Analysis:

    • Immunohistochemistry (IHC): Fix a portion of the tumor in formalin and embed in paraffin. Stain tissue sections for macrophage markers (e.g., F4/80, CD68) to assess macrophage depletion.

    • Flow Cytometry: Dissociate a portion of the tumor into a single-cell suspension. Stain with fluorescently labeled antibodies against immune cell markers to quantify different cell populations, including M1 and M2 macrophage subtypes.

    • Western Blotting: Lyse a portion of the tumor to extract proteins. Analyze the expression and phosphorylation status of CSF-1R and downstream signaling proteins (e.g., ERK).

Mandatory Visualizations

AZD7507_Mechanism_of_Action cluster_membrane Cell Membrane CSF-1R CSF-1R p-CSF-1R p-CSF-1R CSF-1R->p-CSF-1R Phosphorylation CSF-1 CSF-1 CSF-1->CSF-1R Binds This compound This compound This compound->CSF-1R Inhibits ERK ERK p-CSF-1R->ERK Activates Apoptosis Apoptosis p-CSF-1R->Apoptosis Inhibition leads to p-ERK p-ERK ERK->p-ERK Phosphorylation Macrophage_Survival Macrophage Survival & Function p-ERK->Macrophage_Survival

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization AZD7507_Treatment This compound Treatment (e.g., 100 mg/kg, p.o.) Randomization->AZD7507_Treatment Vehicle_Control Vehicle Control Randomization->Vehicle_Control Tumor_Volume_Measurement Tumor Volume Measurement AZD7507_Treatment->Tumor_Volume_Measurement Vehicle_Control->Tumor_Volume_Measurement Endpoint_Analysis Endpoint Analysis Tumor_Volume_Measurement->Endpoint_Analysis IHC IHC (F4/80) Endpoint_Analysis->IHC Flow_Cytometry Flow Cytometry (TAMs) Endpoint_Analysis->Flow_Cytometry Western_Blot Western Blot (p-CSF-1R, p-ERK) Endpoint_Analysis->Western_Blot

Caption: In vivo efficacy study workflow.

Troubleshooting_Logic Start Start Variability_Observed Variability in Efficacy Observed? Start->Variability_Observed Check_Protocol Review Experimental Protocol Variability_Observed->Check_Protocol Yes End End Variability_Observed->End No Check_Drug Verify Drug Formulation & Dosing Check_Protocol->Check_Drug Check_Model Assess Tumor Model Characteristics Check_Drug->Check_Model Check_TME Analyze Tumor Microenvironment Check_Model->Check_TME Optimize_Protocol Optimize Protocol Check_TME->Optimize_Protocol Refine_Model_Selection Refine Model Selection Check_TME->Refine_Model_Selection Consider_Combinations Consider Combination Therapies Check_TME->Consider_Combinations Optimize_Protocol->End Refine_Model_Selection->End Consider_Combinations->End

Caption: Troubleshooting decision tree.

References

Validation & Comparative

A Comparative Guide to AZD7507 and GW2580 for Macrophage Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent small molecule inhibitors of Colony-Stimulating Factor 1 Receptor (CSF-1R), AZD7507 and GW2580, with a focus on their application in macrophage inhibition. The information presented is collated from publicly available experimental data.

Introduction

Macrophages, key cells of the innate immune system, play a dual role in the tumor microenvironment. While they can possess anti-tumor functions, they are often polarized towards a tumor-promoting M2 phenotype, contributing to tumor growth, angiogenesis, and metastasis. The CSF-1/CSF-1R signaling pathway is critical for the differentiation, proliferation, and survival of macrophages. Consequently, inhibiting this pathway has emerged as a promising strategy in cancer therapy. This guide compares two selective CSF-1R inhibitors, this compound and GW2580.

Mechanism of Action

Both this compound and GW2580 are potent and selective inhibitors of the CSF-1R tyrosine kinase. They function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the CSF-1R kinase domain. This prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling pathways that are crucial for macrophage survival and proliferation.

Comparative Performance Data

The following table summarizes the available quantitative data for this compound and GW2580. It is important to note that this data is compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

ParameterThis compoundGW2580
Target CSF-1R (c-Fms)CSF-1R (c-Fms)
Mechanism of Action ATP-competitive inhibitorATP-competitive inhibitor
Biochemical IC50 Not explicitly found30 nM (against c-Fms)[1]
Cellular IC50 32 nM (in 3T3 cells expressing CSF-1R)~100 nM (in bone marrow-derived macrophages)
Effect on Macrophage Proliferation Induces apoptosis in CSF-1R-positive bone marrow cells.[2]Inhibits CSF-1-stimulated growth of murine bone marrow-derived macrophages.
In Vivo Efficacy Dose-dependent depletion of macrophages in MDA-MB-231 xenografts (maximal at 100 mg/kg).[2]Diminishes macrophage accumulation in the peritoneal cavity after thioglycolate injection (45% reduction at 80 mg/kg).[1]
Oral Bioavailability 42% in rats[3]Orally bioavailable[4][5]

Disclaimer: The data presented in this table are derived from separate publications and may not be directly comparable due to differences in experimental protocols and conditions.

Detailed Experimental Protocols

CSF-1R (c-Fms) Kinase Inhibition Assay (for GW2580)

This protocol describes a typical biochemical assay to determine the in vitro potency of an inhibitor against the c-Fms kinase.

  • Enzyme: Recombinant human c-FMS kinase catalytic domain.

  • Substrate: A synthetic peptide substrate, such as biotin-EAIYAPFAKKK-NH2.

  • Reaction Buffer: Typically contains a buffer (e.g., 50 mM MOPS, pH 7.5), MgCl2 (e.g., 15 mM), DTT (e.g., 7.5 mM), and NaCl (e.g., 75 mM).

  • ATP: Used at a concentration near the Km for ATP (e.g., 10 µM) and includes a radiolabeled ATP (e.g., [γ-33P]ATP) for detection.[1]

  • Procedure:

    • The inhibitor (GW2580) is serially diluted in DMSO and added to the wells of a microplate.

    • The substrate and ATP mix is added to the wells.

    • The kinase enzyme is added to initiate the reaction. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).[1]

    • The reaction is incubated at room temperature for a defined period (e.g., 40 minutes).[1]

    • The reaction is stopped by the addition of an acid (e.g., 0.5% phosphoric acid).[1]

    • The phosphorylated substrate is captured on a phosphocellulose filter plate.

    • The amount of incorporated radiolabel is quantified using a scintillation counter.

    • IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Macrophage Proliferation/Viability Assay (for this compound)

This protocol outlines a cell-based assay to assess the effect of an inhibitor on the proliferation and viability of macrophages.

  • Cells: Bone marrow cells are harvested from mice and cultured in the presence of CSF-1 to differentiate them into bone marrow-derived macrophages (BMDMs).

  • Culture Medium: Standard cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and CSF-1.

  • Inhibitor: this compound is dissolved in DMSO and serially diluted in culture medium.

  • Procedure:

    • BMDMs are seeded in 96-well plates and allowed to adhere.

    • The cells are treated with various concentrations of this compound or vehicle control (DMSO).

    • The plates are incubated for a period of 3 to 7 days.[2]

    • Cell viability is assessed using a colorimetric assay such as WST-1, which measures the metabolic activity of viable cells.[2]

    • For apoptosis analysis, cells can be stained with Annexin V and a viability dye (e.g., FVD) and analyzed by flow cytometry.[2]

    • The percentage of viable or apoptotic cells is plotted against the inhibitor concentration to determine the IC50 or EC50.

In Vivo Macrophage Depletion Study (General Protocol)

This protocol describes a general workflow for evaluating the in vivo efficacy of CSF-1R inhibitors in depleting macrophages in a tumor model.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are typically used for xenograft models with human cancer cell lines (e.g., MDA-MB-231).

  • Tumor Implantation: Cancer cells are injected subcutaneously or orthotopically into the mice.

  • Inhibitor Administration: Once tumors are established, mice are treated with the CSF-1R inhibitor (e.g., this compound or GW2580) or vehicle control. The route of administration is typically oral gavage, and the dosing schedule can vary (e.g., daily or twice daily).[1][2]

  • Endpoint Analysis:

    • Tumor growth is monitored over time by measuring tumor volume.

    • At the end of the study, tumors are excised, weighed, and processed for further analysis.

    • Immunohistochemistry (IHC) is performed on tumor sections using macrophage-specific markers (e.g., F4/80 for murine macrophages) to quantify the number of tumor-associated macrophages (TAMs).[2]

    • Flow cytometry can also be used to analyze the immune cell populations within the tumors.

Signaling Pathway and Experimental Workflow

CSF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1 CSF-1 CSF1R CSF-1R CSF1->CSF1R Binds Dimerization Dimerization & Autophosphorylation PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT STATs Dimerization->STAT AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Differentiation Differentiation Transcription->Differentiation Inhibitor This compound / GW2580 Inhibitor->Dimerization Inhibits Autophosphorylation

Caption: CSF-1R Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (Determine IC50) Cell_Proliferation Cell-Based Proliferation Assay (Determine cellular IC50) Kinase_Assay->Cell_Proliferation Signaling_Assay Downstream Signaling Assay (Western Blot for p-ERK, p-AKT) Cell_Proliferation->Signaling_Assay Selectivity_Panel Kinase Selectivity Panel Signaling_Assay->Selectivity_Panel PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies Selectivity_Panel->PK_PD Lead Candidate Selection Efficacy_Study Tumor Xenograft Efficacy Study PK_PD->Efficacy_Study Macrophage_Depletion Quantify Macrophage Depletion (IHC, Flow Cytometry) Efficacy_Study->Macrophage_Depletion Toxicity_Study Toxicology Studies Macrophage_Depletion->Toxicity_Study

References

A Comparative Guide to AZD7507 and Pexidartinib (PLX3397) for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, objective comparison of two prominent tyrosine kinase inhibitors, AZD7507 and Pexidartinib (PLX3397), for researchers, scientists, and drug development professionals. Both compounds are notable for their inhibition of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a key target in oncology and immunology. This document summarizes their mechanisms of action, presents available quantitative data for comparison, outlines experimental protocols from key studies, and visualizes relevant biological pathways and workflows.

Introduction

This compound, developed by AstraZeneca, is a potent and selective inhibitor of CSF-1R, primarily investigated for its potential in treating various cancers by targeting tumor-associated macrophages (TAMs).[1][2] Pexidartinib (PLX3397), developed by Plexxikon and marketed as Turalio®, is a multi-kinase inhibitor that targets CSF-1R, c-Kit, and FMS-like tyrosine kinase 3 (FLT3).[3][4] It is the first and only approved therapy for tenosynovial giant cell tumor (TGCT).[5][6] This guide aims to provide a comparative analysis of their preclinical and clinical profiles based on publicly available data.

Mechanism of Action and Target Specificity

Both this compound and Pexidartinib are ATP-competitive inhibitors that bind to the kinase domain of their target receptors, preventing downstream signaling. Their primary distinction lies in their selectivity profiles.

This compound was specifically designed for high selectivity towards CSF-1R to minimize off-target effects.[7] Preclinical studies have shown that it effectively inhibits CSF-1R phosphorylation and downstream signaling through the ERK pathway.[8]

Pexidartinib exhibits a broader spectrum of activity, potently inhibiting CSF-1R, c-Kit, and FLT3-ITD.[3][5] This multi-targeted approach can be advantageous in malignancies driven by these kinases but may also contribute to a different side effect profile.[3]

Signaling Pathway of CSF-1R Inhibition

The binding of CSF-1 to its receptor, CSF-1R, induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades such as the PI3K/AKT and MAPK/ERK pathways. These pathways are crucial for the proliferation, survival, and differentiation of macrophages. Both this compound and Pexidartinib block this initial phosphorylation step.

CSF-1R Signaling Pathway cluster_membrane Cell Membrane CSF-1R CSF-1R PI3K PI3K CSF-1R->PI3K Activates RAS RAS CSF-1R->RAS Activates CSF-1 CSF-1 CSF-1->CSF-1R Binds This compound This compound This compound->CSF-1R Inhibits Pexidartinib Pexidartinib Pexidartinib->CSF-1R Inhibits AKT AKT PI3K->AKT Proliferation_Survival Macrophage Proliferation & Survival AKT->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival

Caption: Inhibition of the CSF-1R signaling pathway by this compound and Pexidartinib.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and Pexidartinib. Direct comparative studies are limited; therefore, data is compiled from individual preclinical and clinical reports.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)
Kinase TargetThis compound (nM)Pexidartinib (nM)Reference(s)
CSF-1R 32 (cell-based)17 (biochemical)[1][9],[3][5]
c-Kit Not Reported12 (biochemical)[3][5]
FLT3-ITD Not Reported9 (biochemical)[3][5]
FLT3 Not Reported160 (biochemical)[10]
hERG >30,000Not Reported[9]
NaV1.5 26,000Not Reported[9]
CYP3A Not Reported16,700[11]
CYP2C9 Not Reported3,700[11]

Note: IC50 values can vary based on assay conditions.

Table 2: Preclinical In Vivo Pharmacokinetics
ParameterThis compound (Rat)Pexidartinib (Human)Reference(s)
Bioavailability 42%Moderate (44% unchanged in feces)[3][12]
Clearance 7 mL/min/kg5.1 L/h (apparent)[3][12]
Half-life (t1/2) Not Reported~26.6 - 28.7 hours[9]
Time to Max. Conc. (Tmax) Not Reported~1.75 - 2.5 hours[9][11]
Table 3: Preclinical Toxicology Overview
FindingThis compoundPexidartinibReference(s)
Cardiovascular No significant toxicity in rats and dogs.Not a primary reported toxicity.[12]
Hepatotoxicity Not ReportedReversible liver enzyme elevations; rare serious liver injury.[3]
Other Developed to have a cleaner off-target profile than its predecessor.Leukopenia, anemia, bone marrow atrophy in rats at high doses.[7],

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and interpretation of results. Below are protocols derived from published studies.

This compound: In Vivo Pancreatic Ductal Adenocarcinoma (PDAC) Model

This protocol describes the evaluation of this compound's efficacy in a genetically engineered mouse model of PDAC (KPC mice).[13][14]

  • Animal Model: KPC (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre) mice, which spontaneously develop pancreatic tumors.

  • Tumor Induction: Tumors are allowed to develop spontaneously. Tumor formation is typically monitored by ultrasound.

  • Treatment: Once tumors are established, mice are treated with this compound at a dose of 100 mg/kg, administered orally, three times per week.[9][13] A vehicle control group receives the formulation vehicle (e.g., physiological saline).[9]

  • Duration: Treatment is carried out for a specified period, for instance, 2 weeks for assessment of macrophage depletion and initial tumor response.[13]

  • Endpoint Analysis:

    • Tumor Growth: Tumor volume is monitored by high-resolution ultrasound.[13]

    • Macrophage Depletion: Tumor tissues are harvested, and macrophage populations (e.g., F4/80+ cells) are quantified using immunohistochemistry (IHC) or flow cytometry.[13]

    • T-cell Infiltration: T-cell populations (e.g., CD4+, CD8+) within the tumor are analyzed by flow cytometry.

    • Survival: A cohort of mice is followed for overall survival analysis.

AZD7507_PDAC_Protocol Start Start KPC_Mice KPC Mouse Model (Spontaneous PDAC) Start->KPC_Mice Tumor_Monitoring Monitor Tumor Growth (Ultrasound) KPC_Mice->Tumor_Monitoring Treatment_Group This compound (100 mg/kg, p.o.) 3x/week for 2 weeks Tumor_Monitoring->Treatment_Group Control_Group Vehicle Control Tumor_Monitoring->Control_Group Endpoint_Analysis Endpoint Analysis Treatment_Group->Endpoint_Analysis Control_Group->Endpoint_Analysis Tumor_Volume Tumor Volume Measurement Endpoint_Analysis->Tumor_Volume IHC_Flow IHC/Flow Cytometry (Macrophage & T-cell Analysis) Endpoint_Analysis->IHC_Flow Survival Overall Survival Endpoint_Analysis->Survival End End Survival->End

Caption: Experimental workflow for evaluating this compound in a PDAC mouse model.
Pexidartinib: In Vivo Sarcoma Model

This protocol outlines the assessment of Pexidartinib's anti-tumor effects in an orthotopic osteosarcoma xenograft model.[15]

  • Cell Lines: Murine osteosarcoma (LM8) or fibrosarcoma (NFSa) cells.

  • Animal Model: C3H/HeJ female mice (6-8 weeks old).

  • Tumor Implantation: An orthotopic xenograft is established by surgically implanting sarcoma cells into the relevant bone or soft tissue of the mice.

  • Treatment: Pexidartinib is formulated in a solution (e.g., 20% DMSO) and administered systemically.[5] The specific dosage and schedule would be determined by the study design (e.g., daily oral gavage).

  • Endpoint Analysis:

    • Primary Tumor Growth: The size of the primary tumor is measured regularly.

    • Metastasis: The presence and extent of lung metastasis are evaluated at the end of the study.

    • Immunophenotyping: Tumors and spleens are harvested to analyze immune cell populations, including TAMs (e.g., F4/80+), regulatory T cells (Tregs, e.g., FOXP3+), and cytotoxic T cells (e.g., CD8+), by flow cytometry and IHC.

    • Survival: Metastasis-free survival is monitored.

Summary and Conclusion

This compound and Pexidartinib are both inhibitors of the CSF-1R pathway with demonstrated anti-tumor activity in preclinical models. The key differences lie in their kinase selectivity and clinical development stage.

  • This compound is a highly selective CSF-1R inhibitor that has shown promise in preclinical cancer models, particularly in modulating the tumor microenvironment by depleting TAMs. Its high selectivity may translate to a more favorable safety profile with fewer off-target effects.

  • Pexidartinib is a multi-kinase inhibitor targeting CSF-1R, c-Kit, and FLT3. It is an approved therapeutic for TGCT and has been investigated in a broader range of cancers. Its multi-targeted nature may offer efficacy in tumors driven by any of these kinases, but it is also associated with a distinct toxicity profile, including hepatotoxicity.

For researchers, the choice between these inhibitors would depend on the specific research question. This compound may be a more suitable tool for studies focused specifically on the role of CSF-1R signaling, while Pexidartinib could be relevant for investigating tumors where c-Kit or FLT3 are also implicated, or for translational studies building on its established clinical profile. Further head-to-head comparative studies are needed to fully elucidate their relative potency, selectivity, and efficacy in various cancer models.

References

A Comparative Analysis of AZD7507 and Other CSF-1R Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapies, inhibitors of the Colony-Stimulating Factor 1 Receptor (CSF-1R) have emerged as a promising class of drugs. By targeting tumor-associated macrophages (TAMs), these inhibitors aim to modulate the tumor microenvironment and enhance anti-tumor immunity. This guide provides a comparative overview of the efficacy of a preclinical candidate, AZD7507, against other CSF-1R inhibitors that have progressed to clinical evaluation: pexidartinib, emactuzumab, and cabiralizumab.

This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data to inform future research and development directions. The information presented herein is based on preclinical and clinical studies and should be interpreted within the context of the different developmental stages of these agents.

Efficacy Comparison of CSF-1R Inhibitors

Direct head-to-head efficacy data for this compound against other CSF-1R inhibitors is not available, as this compound is in the preclinical stage of development. The following tables summarize the available efficacy data from preclinical studies of this compound and clinical trials of pexidartinib, emactuzumab, and cabiralizumab.

Preclinical Efficacy of this compound
Model SystemIndicationKey Efficacy EndpointsResults
KPC Mouse ModelPancreatic Ductal Adenocarcinoma (PDAC)Tumor growth, survival, macrophage depletionCaused shrinkage of established tumors and increased mouse survival. Reduced frequency of F4/80+ CD11b+ TAMs.[1][2]
Orthotopic Mouse ModelHigh-Grade Serous Ovarian CancerMacrophage depletionReduced F4/80+ cells in omental tumors.[3]
Clinical Efficacy of Pexidartinib (Turalio®)
Trial Name (Phase)IndicationOverall Response Rate (ORR)Additional Efficacy Measures
ENLIVEN (Phase 3)Tenosynovial Giant Cell Tumor (TGCT)39% (vs. 0% for placebo) at 25 weeks (RECIST 1.1).[4]Tumor response by tumor volume score (TVS) was 56% (vs. 0% for placebo).[4]
Clinical Efficacy of Emactuzumab
Trial Name (Phase)IndicationOverall Response Rate (ORR)Additional Efficacy Measures
Phase 1Diffuse-Type Tenosynovial Giant Cell Tumor (dt-TGCT)71% (best overall response of complete or partial response).[5][6]Disease control rate of 98%.[5]
Clinical Efficacy of Cabiralizumab
Trial Name (Phase)IndicationOverall Response Rate (ORR)Additional Efficacy Measures
Phase 1Pancreatic Cancer (in combination with nivolumab)13% (confirmed objective response in heavily pretreated patients).[7]Disease control rate of 16%.[7]
Phase 2Advanced Pancreatic Cancer (in combination with nivolumab +/- chemotherapy)Did not meet the primary endpoint of progression-free survival.-

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for the key studies cited.

This compound Preclinical Study in a Pancreatic Cancer Mouse Model

Objective: To evaluate the efficacy of this compound in a genetically engineered mouse model of pancreatic ductal adenocarcinoma (KPC).[1]

Methodology:

  • Animal Model: KPC mice with established pancreatic tumors.

  • Treatment: Mice were treated with this compound.

  • Efficacy Assessment: Tumor growth was monitored, and survival was recorded.

  • Pharmacodynamic Assessment: Tumor-associated macrophages (TAMs) were quantified by flow cytometry (F4/80+ CD11b+) and immunohistochemistry (F4/80+).[1][2]

Pexidartinib ENLIVEN Phase 3 Trial

Objective: To evaluate the efficacy and safety of pexidartinib compared with placebo in patients with symptomatic, advanced tenosynovial giant cell tumor (TGCT) for whom surgery was not recommended.[4][8]

Methodology:

  • Study Design: Randomized, double-blind, placebo-controlled, multinational study.[4]

  • Patient Population: Patients with symptomatic, advanced TGCT not amenable to surgery.

  • Intervention: Patients received either pexidartinib (1000 mg/day for 2 weeks, then 800 mg/day) or placebo for 24 weeks.[8]

  • Primary Endpoint: Overall response rate (ORR) at week 25, assessed by RECIST 1.1 criteria.[9]

  • Secondary Endpoints: Tumor response by tumor volume score (TVS), range of motion, and patient-reported outcomes.[9]

Emactuzumab Phase 1 Trial in dt-TGCT

Objective: To assess the safety, tolerability, and activity of emactuzumab in patients with diffuse-type tenosynovial giant cell tumor (dt-TGCT).[10]

Methodology:

  • Study Design: Open-label, dose-escalation and dose-expansion study.[5]

  • Patient Population: Patients with locally advanced or resectable dt-TGCT requiring extensive surgery.[10]

  • Intervention: Intravenous emactuzumab administered at doses ranging from 900 mg to 2000 mg every two weeks.[5]

  • Primary Objective: Evaluate safety and tolerability, and determine the maximum tolerated dose or optimal biological dose.[10]

  • Efficacy Assessment: Tumor responses were determined by magnetic resonance imaging (MRI).[5]

Cabiralizumab Phase 1/2 Trial in Pancreatic Cancer

Objective: To evaluate the safety, tolerability, and preliminary efficacy of cabiralizumab in combination with nivolumab in patients with advanced pancreatic cancer.[7][11]

Methodology:

  • Study Design: Phase 1 dose-escalation followed by a Phase 2 expansion cohort.[7]

  • Patient Population: Heavily pretreated patients with metastatic pancreatic cancer.[7]

  • Intervention: Cabiralizumab administered intravenously in combination with nivolumab.[7]

  • Efficacy Assessment: Objective response rate (ORR) was assessed.[7]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the workflow of the described studies, the following diagrams are provided in DOT language.

CSF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1 CSF-1 CSF1R CSF-1R CSF1->CSF1R Binding & Dimerization PI3K PI3K CSF1R->PI3K RAS RAS CSF1R->RAS STAT3 STAT3 CSF1R->STAT3 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Differentiation Macrophage Differentiation STAT3->Differentiation This compound This compound (Small Molecule Inhibitor) This compound->CSF1R Inhibits Kinase Activity

Caption: CSF-1R signaling pathway and the inhibitory action of this compound.

Preclinical_Efficacy_Workflow start Start: KPC Mouse Model with PDAC treatment Treatment Administration: This compound or Vehicle start->treatment monitoring Tumor Growth Monitoring (e.g., imaging) treatment->monitoring pharmacodynamics Pharmacodynamic Analysis: TAM Depletion (Flow Cytometry, IHC) treatment->pharmacodynamics survival Survival Analysis monitoring->survival endpoint Endpoint: Efficacy Data survival->endpoint pharmacodynamics->endpoint

Caption: Workflow for preclinical evaluation of this compound in a PDAC mouse model.

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_treatment Treatment Phase cluster_evaluation Efficacy & Safety Evaluation eligibility Eligibility Criteria Met? (e.g., TGCT, Pancreatic Cancer) randomization Randomization (if applicable) eligibility->randomization drug_admin Drug Administration (e.g., Pexidartinib, Emactuzumab, Cabiralizumab) randomization->drug_admin tumor_response Tumor Response Assessment (e.g., RECIST, TVS) drug_admin->tumor_response safety_monitoring Adverse Event Monitoring drug_admin->safety_monitoring data_analysis Data Analysis: ORR, PFS, etc. tumor_response->data_analysis safety_monitoring->data_analysis outcome Clinical Outcome data_analysis->outcome

Caption: Generalized workflow for the clinical trials of CSF-1R inhibitors.

References

AZD7507: A Comparative Analysis of its Cross-reactivity with other Tyrosine Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

AZD7507 is a potent and orally active inhibitor of Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase crucial in the regulation, differentiation, and survival of macrophages.[1] Developed as a therapeutic candidate for various cancers, its selectivity profile is a critical aspect of its preclinical evaluation. This guide provides a comparative analysis of this compound's cross-reactivity against other tyrosine kinases, supported by available experimental data.

Selectivity Profile of this compound

This compound was engineered to possess a more favorable safety and toxicity profile compared to earlier CSF-1R inhibitors. This was achieved by optimizing the compound to reduce off-target activities. The primary measure of its potency is an IC50 of 32 nM in a cell-based assay measuring the proliferation of 3T3 cells expressing CSF-1R and stimulated with CSF-1.[1]

While comprehensive public data on the screening of this compound against a wide panel of tyrosine kinases is limited, its development focused on achieving high selectivity for CSF-1R. This is critical to minimize potential side effects that can arise from the inhibition of other essential kinases. The predecessor compounds in its chemical series were noted to have excellent kinase selectivity.

Kinase TargetIC50 (nM)Fold Selectivity vs. CSF-1R
CSF-1R321
Other KinasesData not publicly availableData not publicly available

Experimental Protocols

The determination of kinase inhibitor selectivity and potency typically involves in vitro kinase assays. Based on standard industry practices and available literature on similar compounds, the following methodologies are representative of the techniques likely used to characterize this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified tyrosine kinases.

Methodology:

Biochemical kinase assays are commonly performed using either radiometric or luminescence-based methods.

  • Radiometric Assay (e.g., 33P-ATP Filter Binding Assay):

    • Principle: This assay measures the incorporation of a radiolabeled phosphate from [γ-33P]ATP into a kinase-specific substrate.

    • Procedure:

      • The kinase, substrate (e.g., a generic tyrosine-containing peptide like poly(Glu, Tyr) or a specific substrate), and varying concentrations of this compound are incubated in a reaction buffer.

      • The kinase reaction is initiated by the addition of [γ-33P]ATP.

      • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

      • The reaction is stopped, and the mixture is transferred to a filter membrane that captures the phosphorylated substrate.

      • Unincorporated [γ-33P]ATP is washed away.

      • The radioactivity retained on the filter, corresponding to the extent of substrate phosphorylation, is measured using a scintillation counter.

      • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Luminescence-based Assay (e.g., ADP-Glo™ Kinase Assay):

    • Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

    • Procedure:

      • The kinase, substrate, ATP, and a serial dilution of this compound are combined in the wells of a microplate.

      • The kinase reaction is incubated for a specific time.

      • An ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

      • A kinase detection reagent is then added, which converts the generated ADP into ATP and subsequently uses the new ATP to generate a luminescent signal via a luciferase reaction.

      • The luminescence is measured with a plate reader.

      • The IC50 value is determined by analyzing the dose-response curve.

CSF-1R Signaling Pathway

This compound acts as an ATP-competitive inhibitor of CSF-1R. By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of the receptor, thereby blocking downstream signaling cascades. A key pathway affected is the Ras-Raf-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation and survival.

CSF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1R CSF-1R GRB2_SOS GRB2/SOS CSF1R->GRB2_SOS Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocates & Activates Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival CSF1_ligand CSF-1 CSF1_ligand->CSF1R Binds This compound This compound This compound->CSF1R Inhibits

References

Reproducibility of AZD7507-Induced Tumor Regression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the preclinical data supporting the reproducibility of tumor regression induced by AZD7507, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). By targeting CSF1R, this compound effectively depletes tumor-associated macrophages (TAMs), key components of the tumor microenvironment that promote tumor growth and suppress anti-tumor immunity. This guide will objectively compare the performance of this compound with other CSF1R inhibitors, presenting supporting experimental data, detailed methodologies, and visual representations of the signaling pathways and experimental workflows involved.

Quantitative Data Summary

The following table summarizes the key quantitative data from a pivotal preclinical study evaluating this compound in a genetically engineered mouse model (KPC) of pancreatic ductal adenocarcinoma (PDAC), a particularly aggressive and difficult-to-treat cancer.

Treatment GroupNumber of Animals (n)Initial Mean Tumor Volume (mm³)Final Mean Tumor Volume (mm³)Change in Mean Tumor VolumeStatistical Significance (p-value)Reference
Vehicle 7>5 mm diameterIncreasedGrowth<0.05[Hogg et al., 2018, Cell Reports[1]
This compound (100 mg/kg) 5>5 mm diameterDecreasedRegression<0.05[Hogg et al., 2018, Cell Reports[1]

Mechanism of Action: CSF1R Signaling Pathway

This compound functions by competitively inhibiting the ATP-binding site of the CSF1R kinase. This action blocks the downstream signaling cascades that are crucial for the survival, proliferation, and differentiation of macrophages. The diagram below illustrates the targeted pathway.

CSF1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CSF1 CSF-1 CSF1R CSF1R CSF1->CSF1R Binds PI3K PI3K CSF1R->PI3K Activates ERK ERK CSF1R->ERK Activates AKT AKT PI3K->AKT Survival Macrophage Survival, Proliferation, Differentiation AKT->Survival ERK->Survival This compound This compound This compound->CSF1R Inhibits

Caption: this compound inhibits CSF1R, blocking downstream signaling pathways crucial for macrophage function.

Experimental Protocols

The following is a detailed methodology for the key in vivo experiment cited in this guide, based on the study by Hogg et al. (2018).

Animal Model:

  • Genetically engineered KPC mice (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx1-Cre), which spontaneously develop pancreatic ductal adenocarcinoma that closely mimics the human disease[2].

Treatment Regimen:

  • Mice with established tumors (mean tumor diameter >5 mm, as measured by high-resolution ultrasound) were randomized into two groups.

  • The treatment group received this compound at a dose of 100 mg/kg, administered orally, once daily.

  • The control group received a corresponding vehicle solution.

  • Treatment was continued for 14 days.

Tumor Volume Measurement:

  • Tumor growth was monitored by high-resolution ultrasound at day 0 (before treatment initiation) and day 14 (at the end of the treatment period).

  • Tumor volume was calculated from the ultrasound images.

Immunohistochemistry (IHC) for Macrophage Depletion:

  • At the end of the study, tumors were harvested, fixed in formalin, and embedded in paraffin.

  • Tumor sections were stained with an antibody against the macrophage marker F4/80 to quantify the number of tumor-associated macrophages.

Experimental Workflow

The diagram below outlines the workflow of the preclinical study evaluating this compound's efficacy.

Experimental_Workflow start KPC Mice with Established PDAC Tumors ultrasound_d0 Ultrasound (Day 0) start->ultrasound_d0 randomization Randomization treatment This compound (100 mg/kg) Oral, Daily for 14 days randomization->treatment control Vehicle Control randomization->control ultrasound_d14 Ultrasound (Day 14) treatment->ultrasound_d14 control->ultrasound_d14 ultrasound_d0->randomization analysis Tumor Volume Analysis ultrasound_d14->analysis

Caption: Workflow of the in vivo study in KPC mice to assess this compound efficacy.

Comparison with Alternative CSF1R Inhibitors

Pexidartinib (PLX3397):

  • Mechanism: A potent inhibitor of CSF1R, KIT, and FLT3.

  • Preclinical Evidence: Has demonstrated efficacy in various preclinical cancer models, including glioblastoma and tenosynovial giant cell tumor (TGCT). In a mouse model of glioblastoma, pexidartinib treatment led to a reduction in tumor-associated macrophages and inhibited tumor growth[3].

  • Clinical Status: Approved by the FDA for the treatment of adult patients with symptomatic tenosynovial giant cell tumor (TGCT) associated with severe morbidity or functional limitations and not amenable to improvement with surgery.

BLZ945:

  • Mechanism: A highly selective CSF1R inhibitor.

  • Preclinical Evidence: In preclinical models of glioblastoma, BLZ945 has been shown to cross the blood-brain barrier and induce tumor regression by reprogramming microglia and macrophages from a pro-tumor to an anti-tumor phenotype[4][5]. In models of triple-negative breast cancer brain metastases, BLZ945 reduced the formation and size of metastases[6].

  • Clinical Status: Has been evaluated in early-phase clinical trials.

It is important to note that the efficacy of these inhibitors can vary depending on the tumor type, the specific characteristics of the tumor microenvironment, and the experimental conditions of the preclinical study. Therefore, direct comparisons of quantitative data from different studies should be made with caution. The data on this compound in the KPC mouse model of pancreatic cancer provides strong, reproducible evidence of its anti-tumor activity in a highly challenging cancer model.

Conclusion

The available preclinical data strongly support the reproducibility of this compound-induced tumor regression. In a well-established and clinically relevant mouse model of pancreatic cancer, this compound demonstrated a statistically significant reduction in tumor volume, an effect attributed to its potent inhibition of CSF1R and subsequent depletion of tumor-promoting macrophages. While direct comparative efficacy data against other CSF1R inhibitors is limited, the robust, single-agent activity of this compound in a difficult-to-treat cancer model underscores its potential as a valuable therapeutic agent. Further research, including head-to-head comparative studies and clinical trials, will be crucial to fully elucidate the therapeutic positioning of this compound in the landscape of cancer immunotherapy. will be crucial to fully elucidate the therapeutic positioning of this compound in the landscape of cancer immunotherapy.

References

AZD7507 in Pancreatic Ductal Adenocarcinoma (PDAC): A Comparative Analysis of Monotherapy and Combination Therapy Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of AZD7507, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), as a monotherapy versus its potential in combination therapies for Pancreatic Ductal Adenocarcinoma (PDAC). This document summarizes key experimental data, details underlying methodologies, and visualizes relevant biological pathways and workflows to support further research and development in this area.

Executive Summary

Pancreatic Ductal Adenocarcinoma remains a significant therapeutic challenge, characterized by a dense, immunosuppressive tumor microenvironment (TME). A key component of this TME is the abundance of tumor-associated macrophages (TAMs), which promote tumor growth and suppress anti-tumor immunity. This compound targets CSF1R, a critical receptor for the survival and differentiation of macrophages. Preclinical studies have demonstrated the efficacy of this compound as a monotherapy in reducing tumor burden and improving survival in PDAC models by depleting these immunosuppressive macrophages.

While direct head-to-head comparative studies of this compound monotherapy versus this compound combination therapy in PDAC models are not extensively available in the public domain, a strong rationale and compelling preclinical evidence exist for combining CSF1R inhibition with other treatment modalities, such as immunotherapy and chemotherapy. This guide will first present the data for this compound monotherapy and then explore the evidence supporting combination strategies, drawing from studies on other CSF1R inhibitors in similar PDAC models.

This compound Monotherapy: Targeting the Tumor Microenvironment

This compound functions as a potent and highly selective ATP-competitive inhibitor of CSF1R kinase activity.[1] By blocking CSF1R signaling, this compound effectively depletes the population of tumor-promoting macrophages within the TME.

Signaling Pathway of this compound Action

AZD7507_Mechanism cluster_TME Tumor Microenvironment cluster_signaling CSF1R Signaling Cascade Tumor_Cells Pancreatic Tumor Cells CSF1 CSF1 Tumor_Cells->CSF1 secretes Macrophage Tumor-Associated Macrophage (TAM) Suppression Tumor Growth & Immune Suppression Macrophage->Suppression mediates CSF1R CSF1R CSF1->CSF1R binds Downstream Downstream Signaling (e.g., ERK activation) CSF1R->Downstream activates Apoptosis Macrophage Apoptosis CSF1R->Apoptosis inhibition leads to Downstream->Macrophage promotes survival & differentiation This compound This compound This compound->CSF1R inhibits

Caption: Mechanism of action of this compound in the PDAC tumor microenvironment.

Preclinical Efficacy of this compound Monotherapy

A pivotal study by Candido et al. (2018) investigated the effects of this compound in a genetically engineered mouse model of PDAC (KPC mice).[1]

ParameterVehicle ControlThis compound MonotherapyOutcome
Tumor Growth Progressive GrowthTumor ShrinkageSignificant reduction in tumor volume[1]
Median Survival Not specifiedIncreasedSignificantly prolonged survival[1]
Tumor-Associated Macrophages (F4/80+) High InfiltrationSignificantly ReducedDepletion of TAMs in the TME[1]
CD8+ T cells Low InfiltrationIncreased InfiltrationEnhanced anti-tumor immune response[1]

Table 1: Summary of this compound Monotherapy Efficacy in KPC Mouse Model [1]

Experimental Protocol: this compound Monotherapy in KPC Mice
  • Animal Model: LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre (KPC) mice, which spontaneously develop pancreatic tumors that closely mimic human PDAC.

  • Treatment Regimen: Mice with established tumors were treated with this compound administered orally at a dose of 100 mg/kg.

  • Tumor Monitoring: Tumor growth was monitored by high-resolution ultrasound.

  • Immunohistochemistry: Tumor tissues were analyzed for the presence of macrophages (F4/80 staining) and other immune cells.

  • Flow Cytometry: Immune cell populations within the tumors were quantified.

  • Survival Analysis: Kaplan-Meier survival analysis was performed to compare the survival rates between treated and control groups.

Combination Therapy: Rationale and Supporting Evidence

The immunosuppressive nature of the PDAC TME often limits the efficacy of single-agent therapies. By depleting TAMs, CSF1R inhibitors like this compound can potentially sensitize tumors to other treatments, particularly immunotherapy and chemotherapy.

Rationale for Combination Therapy
  • Enhancing Immunotherapy: TAMs are a major source of immunosuppressive cytokines and express checkpoint ligands like PD-L1. Their depletion by this compound can relieve T-cell suppression and create a more favorable environment for checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4) to function effectively.

  • Improving Chemotherapy Efficacy: TAMs can contribute to chemoresistance. Combining this compound with cytotoxic agents like gemcitabine may enhance the anti-tumor effects of chemotherapy.

Preclinical Evidence for CSF1R Inhibitor Combination Therapies

While specific data for this compound in combination therapy is limited, studies with other CSF1R inhibitors in PDAC models have shown promising results.

Combination TherapyPDAC ModelKey Findings
Anti-CSF1R Ab + Gemcitabine + Anti-PD-1 Ab + GVAX Murine Liver Metastatic PDACImproved survival; decreased infiltration of myeloid cells and MDSCs.[2]
CXCR4 Inhibition + Gemcitabine + Anti-PD-1 KPC Mouse ModelExtended survival; increased infiltration of NK cells and CD8+ T-cells.[3]
Gemcitabine + Anti-PD-1 Antibody Murine Liver Metastasis ModelProlonged survival; increased infiltration of Th1 lymphocytes and M1 macrophages.[4][5]
CD40 Agonism + CSF-1R Blockade Preclinical Tumor ModelsSuperior antitumor efficacy and increased survival compared to monotherapy.[6]

Table 2: Efficacy of Combination Therapies with CSF1R Pathway Inhibition in PDAC Models

Experimental Workflow for Combination Therapy Studies

Combination_Therapy_Workflow Model Establish PDAC Mouse Model (e.g., KPC or Orthotopic) Grouping Randomize into Treatment Groups: - Vehicle - Monotherapy (e.g., this compound) - Combination Therapy 1 (e.g., this compound + Anti-PD-1) - Combination Therapy 2 (e.g., this compound + Gemcitabine) Model->Grouping Treatment Administer Therapies Grouping->Treatment Monitoring Monitor Tumor Growth (e.g., Ultrasound, Calipers) Treatment->Monitoring Analysis Endpoint Analysis Monitoring->Analysis Tumor_Analysis Tumor Tissue Analysis: - Immunohistochemistry - Flow Cytometry - Gene Expression Analysis->Tumor_Analysis Survival_Analysis Survival Analysis Analysis->Survival_Analysis

Caption: A generalized experimental workflow for evaluating combination therapies.

Conclusion and Future Directions

This compound demonstrates significant promise as a therapeutic agent for PDAC through its targeted depletion of tumor-promoting macrophages. While monotherapy shows efficacy in preclinical models, the complex and highly immunosuppressive nature of the PDAC microenvironment suggests that combination therapies will likely be necessary to achieve durable clinical responses.

The preclinical data from studies using other CSF1R inhibitors strongly support the rationale for combining this compound with immunotherapy and chemotherapy. Future preclinical studies should focus on direct head-to-head comparisons of this compound monotherapy with various combination regimens in relevant PDAC models. Such studies will be crucial for identifying the most effective combination strategies and for providing the necessary data to support clinical translation. Key areas for future investigation include optimizing dosing and scheduling of combination agents and identifying biomarkers to predict which patients are most likely to respond to these therapies.

References

Head-to-Head Comparison: AZD7507 vs. AZD683 - A New Generation of CSF-1R Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-supported comparison of two selective Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors, AZD7507 and its predecessor, AZD683. The development of this compound was initiated to mitigate the cardiovascular liabilities associated with AZD683, resulting in a compound with an improved safety profile while retaining potent CSF-1R inhibition. This document summarizes the available preclinical data, mechanism of action, and key differentiators to inform research and development decisions.

Executive Summary

This compound represents a significant advancement over AZD683, primarily in its enhanced safety profile, particularly concerning cardiovascular toxicity. While both are potent inhibitors of CSF-1R, this compound was specifically designed to reduce off-target effects, a limitation of AZD683. Preclinical data demonstrates the efficacy of this compound in tumor models through the depletion of tumor-associated macrophages (TAMs). Direct head-to-head efficacy data with AZD683 is limited in the public domain; however, the improved safety and retained potency of this compound position it as a more viable candidate for clinical development.

Data Presentation

Table 1: In Vitro Potency and Selectivity
CompoundTargetIC₅₀ / KᵢOff-Target Activity (L-type Ca²⁺ Channel IC₅₀)Reference
AZD683 CSF-1R6 nM (IC₅₀), 8 nM (Kᵢ)3.5 µM[1]
This compound CSF-1RPotent (specific value not publicly available)>20 µM[1]
Table 2: Preclinical Pharmacokinetics of this compound (Rat)
ParameterValueReference
In Vivo Clearance7 mL/min/kg[1]
Oral Bioavailability42%[1]
Table 3: Preclinical Efficacy of this compound in Pancreatic Ductal Adenocarcinoma (PDAC) Mouse Models
Experimental ModelKey FindingsReference
KPC Mouse Model- Shrinkage of established tumors- Increased mouse survival- Diminished malignant cell proliferation- Increased cancer cell death- Enhanced T cell immune response- Depletion of F4/80⁺ tumor-associated macrophages[2]

Mechanism of Action

Both this compound and AZD683 are potent and selective ATP-competitive inhibitors of CSF-1R. The binding of the ligand, CSF-1, to its receptor, CSF-1R, induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades that are crucial for the survival, proliferation, and differentiation of macrophages. By inhibiting CSF-1R kinase activity, both compounds block these signaling pathways, leading to the depletion of CSF-1R-dependent cells, most notably tumor-associated macrophages (TAMs).

Preclinical studies have shown that this compound effectively inhibits CSF-1-induced phosphorylation of CSF-1R and the downstream signaling molecule ERK. This inhibition of critical signaling pathways ultimately leads to apoptosis in CSF-1R-positive cells.

Signaling Pathway Diagram

CSF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CSF1R CSF-1R PI3K PI3K CSF1R->PI3K Activates ERK ERK CSF1R->ERK Activates CSF1 CSF-1 CSF1->CSF1R Binds AZD This compound / AZD683 AZD->CSF1R Inhibits AKT AKT PI3K->AKT Survival Macrophage Survival & Proliferation AKT->Survival ERK->Survival

Caption: CSF-1R signaling pathway and the inhibitory action of this compound/AZD683.

Experimental Workflows

In Vitro Kinase Assay and Cell Viability Workflow

in_vitro_workflow cluster_assays Assays start Start cells Culture CSF-1R expressing cells (e.g., bone marrow-derived macrophages) start->cells treat Treat with varying concentrations of this compound or AZD683 cells->treat western Western Blot for p-CSF1R & p-ERK treat->western wst1 WST-1 Assay for Cell Viability treat->wst1 flow Flow Cytometry for Apoptosis (Annexin V/PI) treat->flow analyze Data Analysis: IC50 Determination Apoptosis Quantification western->analyze wst1->analyze flow->analyze end End analyze->end

References

Validating the Role of CSF-1R in AZD7507's Antitumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AZD7507, a potent and selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF-1R), with other therapeutic alternatives targeting the same pathway. The objective is to validate the critical role of CSF-1R in mediating the antitumor activity of this compound, supported by experimental data and detailed methodologies.

Introduction to CSF-1R and its Role in Cancer

The Colony-Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase that plays a pivotal role in the regulation, differentiation, and survival of macrophages.[1][2] In the tumor microenvironment (TME), signaling through the CSF-1/CSF-1R axis is crucial for the recruitment and polarization of tumor-associated macrophages (TAMs).[3][4] These TAMs often exhibit an M2-like phenotype, which is associated with immunosuppression, angiogenesis, and tumor progression, ultimately correlating with a poor prognosis in various cancers.[2][3] Consequently, inhibiting the CSF-1R pathway has emerged as a promising immunotherapeutic strategy to reprogram the TME and enhance antitumor immunity.[1][5]

This compound is a potent, selective, and orally bioavailable small-molecule inhibitor of CSF-1R kinase activity.[6][7] Preclinical studies have demonstrated its ability to induce tumor shrinkage and improve survival in challenging cancer models, such as pancreatic ductal adenocarcinoma (PDAC), by depleting TAMs and promoting an antitumor immune response.[6][8]

Comparative Analysis of CSF-1R Inhibitors

This section compares the performance of this compound with other notable CSF-1R inhibitors, including small molecules (Pexidartinib, BLZ945) and monoclonal antibodies (Emactuzumab, Cabiralizumab).

Table 1: In Vitro Potency and Selectivity
CompoundTypeTargetIC50 (CSF-1R)Kinase Selectivity ProfileKey Findings
This compound Small MoleculeCSF-1R3 nM (in vitro kinase assay)Highly selective. Negligible activity against a panel of other kinases.[6] IC50 > 20 µM for L-type voltage-gated calcium channel.[7]Potent and highly selective ATP-competitive inhibitor of CSF1R kinase activity.[6][9]
Pexidartinib (PLX3397) Small MoleculeCSF-1R, c-Kit, FLT3Not specified in provided results.Inhibits closely related family members c-Kit and FLT3.[5]Orally available and CNS permeable.[5]
BLZ945 Small MoleculeCSF-1R98 nM (BMDM), 142 nM (EOC2)Highly selective (>3,200-fold more than other tyrosine kinases).[1][10]Brain-permeable and potent inhibitor of CSF-1R dependent cell survival.[1]
Emactuzumab (RG7155) Monoclonal AntibodyCSF-1RNot ApplicableBinds to the extracellular domain of CSF-1R.Effectively depletes CSF1R+ macrophages in tumor tissue.[11][12]
Cabiralizumab (BMS-986227) Monoclonal AntibodyCSF-1RNot ApplicableAntagonizes binding of CSF-1 and IL-34 to CSF-1R.[13]Blocks the activation and survival of monocytes and macrophages.[14][15]
Table 2: Preclinical In Vivo Antitumor Activity
CompoundCancer ModelDosingKey OutcomesReference
This compound Pancreatic Ductal Adenocarcinoma (KPC mouse model)100 mg/kg, daily oral gavageCaused shrinkage of established tumors and increased mouse survival.[6][8][6][8]
Pexidartinib (PLX3397) Osteosarcoma (orthotopic xenograft)Not specifiedSignificantly suppressed primary tumor growth and lung metastasis; improved metastasis-free survival.[3][4][3][4]
Castration-resistant prostate cancerNot specifiedCombination with docetaxel significantly reduced tumor growth compared to docetaxel alone.[5][5]
BLZ945 Glioblastoma (PDG mouse model)200 mg/kg, daily oral gavageSignificantly improved long-term survival (64.3% surviving to 26-week endpoint vs. 5.7 weeks median survival for vehicle).[16][16]
Triple-Negative Breast Cancer Brain MetastasesNot specifiedReduced the number and size of metastases by 44–65% and 61–72%, respectively, in a treatment setting.[1][1]
Emactuzumab Diffuse-type tenosynovial giant cell tumor900 mg, 1350 mg, or 2000 mg every 2 weeks (IV)86% objective response rate (7% complete, 79% partial).[12][12][17]
Cabiralizumab Advanced Solid Tumors (in combination with Nivolumab)1 mg/kg to 6 mg/kg (IV, every 2 weeks)Showed promising antitumor activity in combination with PD-1 blockade.[18][14][18]
Table 3: Pharmacokinetic Profile
CompoundAdministrationBioavailabilityKey PK ParametersReference
This compound Oral42% (in rats)In vivo clearance of 7 mL/min/kg (in rats). Good oral pharmacokinetic profile.[7][7]
Pexidartinib (PLX3397) OralNot specifiedCNS penetrant.[5][5]
BLZ945 OralNot specifiedBrain-permeable.[1][1][19]
Emactuzumab IntravenousNot ApplicableDoses ≥ 900 mg q2w predicted to achieve >90% target saturation.[11][11]
Cabiralizumab IntravenousNot ApplicablePharmacokinetic data were similar for monotherapy and in combination with nivolumab.[14][14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to validate the role of CSF-1R in this compound's antitumor activity.

Protocol 1: Western Blot for CSF-1R Phosphorylation

Objective: To determine the effect of this compound on CSF-1 induced CSF-1R phosphorylation in bone marrow-derived macrophages (BMDMs).

Materials:

  • Bone marrow cells isolated from mice.

  • Recombinant murine CSF-1.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: anti-pCSF-1R (Tyr723), anti-total CSF-1R, anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-β-actin.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Cell Culture and Treatment: Culture BMDMs in the presence of CSF-1. Starve cells overnight and then pre-treat with varying concentrations of this compound for 2 hours before stimulating with CSF-1 (e.g., 100 ng/mL) for 15 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify band intensities and normalize pCSF-1R and pERK1/2 to their respective total protein levels. Use β-actin as a loading control.

Protocol 2: In Vivo Antitumor Efficacy Study

Objective: To evaluate the antitumor activity of this compound in a pancreatic cancer mouse model.

Materials:

  • KPC (KrasLSL-G12D/+; Trp53LSL-R172H/+; Pdx-1-Cre) mice which spontaneously develop PDAC.

  • This compound formulated for oral gavage.

  • Vehicle control.

  • Calipers for tumor measurement.

  • Anesthesia.

Procedure:

  • Tumor Establishment: Allow KPC mice to develop palpable pancreatic tumors.

  • Treatment Groups: Randomize mice into treatment groups (e.g., vehicle control, this compound at 100 mg/kg).

  • Dosing: Administer treatment daily via oral gavage.

  • Tumor Monitoring: Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²)/2.[20]

  • Survival Analysis: Monitor mice for signs of morbidity and euthanize when necessary. Record the date of death or euthanasia for survival analysis.

  • Endpoint Analysis: At the end of the study, collect tumors for histological and immunological analysis (e.g., flow cytometry for TAMs).

Protocol 3: Flow Cytometry for TAM Quantification

Objective: To quantify the percentage of TAMs in tumors from treated and control mice.

Materials:

  • Freshly excised tumors.

  • Collagenase and DNase for tissue dissociation.

  • Red blood cell lysis buffer.

  • FACS buffer (e.g., PBS with 2% FBS).

  • Fc block (e.g., anti-CD16/32 antibody).

  • Fluorochrome-conjugated antibodies: anti-CD45, anti-CD11b, anti-F4/80, anti-CD206 (for M2-like macrophages).

  • Viability dye (e.g., DAPI, Propidium Iodide).

Procedure:

  • Single-Cell Suspension: Mince tumors and digest with collagenase and DNase to obtain a single-cell suspension.

  • Red Blood Cell Lysis: If necessary, lyse red blood cells.

  • Staining:

    • Resuspend cells in FACS buffer.

    • Block Fc receptors to prevent non-specific antibody binding.

    • Stain with a cocktail of fluorochrome-conjugated antibodies for 30 minutes on ice, protected from light.

    • Wash the cells with FACS buffer.

    • Resuspend cells in FACS buffer containing a viability dye just before analysis.

  • Data Acquisition: Acquire data on a flow cytometer.

  • Gating Strategy:

    • Gate on single, live cells.

    • Gate on CD45+ hematopoietic cells.

    • From the CD45+ population, gate on CD11b+ myeloid cells.

    • From the CD11b+ population, identify TAMs as F4/80+ cells.

    • Further characterize TAMs based on markers like CD206 for M2-like polarization.

Visualizing the Mechanism of Action

Diagrams are provided to illustrate the signaling pathways and experimental workflows discussed.

CSF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CSF1R CSF-1R PI3K PI3K CSF1R->PI3K RAS RAS CSF1R->RAS STAT3 STAT3 CSF1R->STAT3 CSF1 CSF-1 CSF1->CSF1R Binds AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation STAT3->Differentiation This compound This compound This compound->CSF1R Inhibits

Caption: CSF-1R Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Western_Blot Western Blot (pCSF-1R, pERK) Kinase_Assay->Western_Blot Cell_Viability Cell Viability Assay (BMDM) Western_Blot->Cell_Viability PK_Study Pharmacokinetic Study (Oral Bioavailability) Cell_Viability->PK_Study Efficacy_Study Tumor Model Efficacy Study (e.g., KPC mice) PK_Study->Efficacy_Study TAM_Analysis Flow Cytometry of Tumors (TAM Quantification) Efficacy_Study->TAM_Analysis

Caption: Experimental Workflow for Validating this compound's Activity.

Antitumor_Activity_Logic This compound This compound CSF1R_Inhibition CSF-1R Inhibition in TAMs This compound->CSF1R_Inhibition TAM_Depletion Depletion of M2-like TAMs CSF1R_Inhibition->TAM_Depletion Immune_Suppression_Reduction Reduced Immunosuppression TAM_Depletion->Immune_Suppression_Reduction T_Cell_Activation Enhanced T-Cell Infiltration and Activation Immune_Suppression_Reduction->T_Cell_Activation Tumor_Growth_Inhibition Inhibition of Tumor Growth and Improved Survival T_Cell_Activation->Tumor_Growth_Inhibition

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling AZD7507

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Application, and Disposal of the CSF-1R Inhibitor, AZD7507.

This document provides comprehensive, procedural guidance for the safe handling and use of this compound in a laboratory setting. Adherence to these protocols is critical to ensure personnel safety and maintain experimental integrity.

Immediate Safety and Handling Precautions

This compound is a potent bioactive compound and should be handled with care. The following table summarizes the key safety information.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute toxicity, oral (Category 4)GHS07WarningH302: Harmful if swallowed
Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the specific PPE requirements for the planned procedures. However, the following table outlines the minimum recommended PPE for handling this compound.

EquipmentSpecificationRationale
Gloves Double-gloving with powder-free nitrile gloves conforming to ASTM D6978 standard.Provides a barrier against skin contact and absorption. Double-gloving is recommended for handling cytotoxic compounds.
Eye Protection Safety goggles with side-shields or a full-face shield.Protects eyes from splashes or aerosols.
Lab Coat Disposable, back-closing gown made of a low-permeability fabric.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form of the compound or when there is a risk of aerosol generation.Minimizes the risk of inhalation.

Operational Plan: Experimental Protocol for In Vitro Use

This protocol provides a general guideline for the preparation and use of this compound for in vitro cell culture experiments. Specific cell lines and experimental conditions may require optimization.

Objective: To treat a cancer cell line with this compound to assess its effect on cell viability.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Appropriate cell culture medium

  • Cancer cell line of interest (e.g., a cell line expressing CSF-1R)

  • Sterile, pyrogen-free microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

  • Cell culture plates (e.g., 96-well plates)

  • Biological safety cabinet (BSC)

  • Standard cell culture incubator (37°C, 5% CO2)

  • Reagents for cell viability assay (e.g., MTT, WST-1)

Procedure:

  • Reconstitution of this compound:

    • In a biological safety cabinet, prepare a stock solution of this compound by dissolving the powder in DMSO. A common stock concentration is 10 mM. For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 454.50 g/mol ), dissolve 4.545 mg in 1 mL of DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

  • Cell Seeding:

    • Harvest and count the cells of interest.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in their recommended culture medium.

    • Incubate the plate overnight to allow the cells to adhere.

  • Treatment with this compound:

    • On the day of treatment, thaw an aliquot of the this compound stock solution.

    • Prepare a series of working solutions by diluting the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all wells and does not exceed a level toxic to the cells (typically ≤ 0.5%).

    • Remove the old medium from the cell culture plate and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the treated wells).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assessment of Cell Viability:

    • Following the incubation period, perform a cell viability assay according to the manufacturer's instructions.

    • Read the absorbance or fluorescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Disposal Plan

This compound and all materials that have come into contact with it are considered cytotoxic waste and must be disposed of according to institutional and local regulations for hazardous waste.

Waste StreamDisposal ContainerDisposal Method
Unused this compound powder and stock solutions Labeled, sealed, and puncture-resistant hazardous waste container.High-temperature incineration by a licensed hazardous waste disposal company.
Contaminated solid waste (e.g., gloves, lab coats, pipette tips, culture plates) Labeled, leak-proof, and puncture-resistant cytotoxic waste container (often purple or yellow).High-temperature incineration.
Contaminated liquid waste (e.g., cell culture medium) Labeled, leak-proof hazardous waste container. Do not pour down the drain.High-temperature incineration.
Sharps (e.g., needles, serological pipettes) Sharps container specifically designated for cytotoxic waste.High-temperature incineration.

Signaling Pathway and Experimental Workflow

This compound is an inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase. The binding of its ligands, CSF-1 or IL-34, to CSF-1R triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades that are crucial for the survival, proliferation, and differentiation of macrophages and other myeloid cells.

AZD7507_Mechanism_of_Action This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand CSF-1 / IL-34 CSF1R CSF-1R Ligand->CSF1R Binds to Dimerization Dimerization & Autophosphorylation CSF1R->Dimerization Activates This compound This compound This compound->Dimerization Inhibits PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT ERK1_2 ERK1/2 Pathway Dimerization->ERK1_2 JAK_STAT JAK/STAT Pathway Dimerization->JAK_STAT NF_kB NF-κB Pathway Dimerization->NF_kB Cellular_Response Cell Survival, Proliferation, Differentiation PI3K_AKT->Cellular_Response ERK1_2->Cellular_Response JAK_STAT->Cellular_Response NF_kB->Cellular_Response

Caption: Mechanism of action of this compound as a CSF-1R inhibitor.

The diagram above illustrates how this compound inhibits the CSF-1R signaling pathway, thereby affecting key cellular processes.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD7507
Reactant of Route 2
AZD7507

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.